molecular formula C28H30N2O3 B1360167 Solvent Red 49 CAS No. 509-34-2

Solvent Red 49

Cat. No.: B1360167
CAS No.: 509-34-2
M. Wt: 442.5 g/mol
InChI Key: DZNJMLVCIZGWSC-UHFFFAOYSA-N
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Description

Solvent Red 49 is a useful research compound. Its molecular formula is C28H30N2O3 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound Rhodamine B base is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43944. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H30N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNJMLVCIZGWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041744
Record name C.I. Solvent Red 49
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Molecular Weight

442.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

509-34-2
Record name Solvent Red 49
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Record name Solvent Red 49
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Record name Solvent Red 49
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(diethylamino)-
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Record name C.I. Solvent Red 49
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Record name 3',6'-bis(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name SOLVENT RED 49
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Solvent Red 49

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Solvent Red 49 (C.I. 45170:1), a xanthene dye also known as Rhodamine B base. This document details the core chemical processes, experimental protocols, and methods for achieving high-purity this compound, crucial for its applications in research and various industrial settings.

Synthesis of this compound

The primary and most well-documented method for synthesizing this compound is the condensation reaction of m-diethylaminophenol with phthalic anhydride.[1][2] This process is typically carried out at elevated temperatures and results in the formation of the characteristic spirolactone structure of the dye. While this remains the conventional approach, recent advancements have explored more sustainable, solvent-free methods.[3]

Conventional Synthesis: Condensation of m-diethylaminophenol and Phthalic Anhydride

This method involves the reaction of two key precursors, m-diethylaminophenol and phthalic anhydride, to form the crude this compound.

Reaction Scheme:

Synthesis_Pathway cluster_conditions Reaction Conditions reactant1 m-diethylaminophenol product This compound (Rhodamine B base) reactant1->product Condensation reactant2 Phthalic Anhydride reactant2->product condition1 Heat (170-175 °C) condition2 CO2 Atmosphere condition3 Stirring

Caption: Synthesis pathway for this compound.

Quantitative Data for Synthesis:

ParameterValueReference
Reactants
m-diethylaminophenol10 parts by weight
Phthalic anhydride12 parts by weight
Reaction Conditions
Temperature170-175 °C
Duration6-7 hours
AtmosphereCarbon dioxide blanket
Yield ~90% of theoretical

Experimental Protocol:

  • Combine 10 parts by weight of m-diethylaminophenol and 12 parts by weight of phthalic anhydride in a suitable reaction vessel equipped with a stirrer.

  • Heat the stirred mixture to 175 °C under a blanket of carbon dioxide.

  • Maintain the reaction mixture at 170-175 °C for 6-7 hours.

  • Cool the mixture to 40 °C and then discharge it into water.

  • Adjust the pH of the resulting slurry to 12 by adding caustic soda.

  • Recover the insoluble material by filtration.

  • Rinse the filter cake with water and dry to obtain crude this compound.

Alternative Synthesis Methods

Other reported synthesis routes include the reaction of 2-(3,6-Dichloro-9H-xanthen-9-yl)benzoic acid with diethylamine under pressure.[1] More recently, a catalyst- and solvent-free continuous flow method using a mechanochemical approach has been developed, offering a more sustainable alternative with good yields.[3]

Purification of this compound

The major impurities in crude this compound are typically partially dealkylated compounds, which may not be effectively removed by simple recrystallization.[4] Therefore, a combination of purification techniques is often necessary to achieve high purity.

Purification Techniques

Several methods can be employed for the purification of this compound, including chromatography, recrystallization, and solvent extraction.

Purification Workflow:

Purification_Workflow start Crude this compound step1 Solvent Extraction (e.g., with Benzene) start->step1 Remove oil-soluble impurities step2 Recrystallization (e.g., from Methanol/Ether or Ethanol/Ether) step1->step2 Primary Purification step3 Column Chromatography step2->step3 High Purity end Purified this compound step3->end

Caption: General purification workflow for this compound.

Quantitative Data for Purification:

MethodSolvents/Mobile PhaseKey ParametersReference
Column Chromatography Ethyl acetate/isopropanol/ammonia (conc) (9:7:4)RF value: 0.75 on Kieselgel G[4][5]
Recrystallization Methanol and dry diethyl etherSlow addition of ether to concentrated methanol solution[4][5]
Ethanol and dry diethyl etherAddition of ten volumes of ether to ethanol solution containing a drop of conc. HCl[4][5]
Solvent Extraction BenzeneTo remove oil-soluble material prior to recrystallization[4]

Experimental Protocols:

Protocol 2.1.1: Column Chromatography

  • Prepare a chromatography column with Kieselgel G as the stationary phase.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a mobile phase of ethyl acetate/isopropanol/concentrated ammonia (9:7:4 v/v/v).[4][5]

  • Collect the fractions containing the purified dye (RF value of approximately 0.75).[4][5]

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2.1.2: Recrystallization from Methanol/Diethyl Ether

  • Dissolve the crude this compound in a minimum amount of hot methanol to form a concentrated solution.[4][5]

  • Slowly add dry diethyl ether to the solution until precipitation of the purified dye is observed.[4][5]

  • Allow the solution to cool to complete the crystallization process.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold diethyl ether and dry them.[4]

Protocol 2.1.3: Recrystallization from Ethanol/Diethyl Ether

  • Dissolve the crude this compound in ethanol containing a single drop of concentrated hydrochloric acid.[4][5]

  • Slowly add approximately ten volumes of dry diethyl ether to the solution.[4][5]

  • Collect the resulting precipitate by filtration.

  • Wash the solid with diethyl ether and air dry.[4]

Protocol 2.1.4: Benzene Extraction

  • Prior to recrystallization, extract the dried crude material with benzene.[4]

  • This step is designed to remove any oil-soluble impurities that may be present.[4]

  • The benzene-insoluble material is then carried forward for further purification by recrystallization.

Conclusion

The synthesis of this compound is a well-established process, with the condensation of m-diethylaminophenol and phthalic anhydride being the most common method, affording high yields. However, for applications requiring high purity, subsequent purification steps are critical. A multi-step approach, often combining solvent extraction, recrystallization, and column chromatography, is necessary to remove byproducts, particularly partially dealkylated species. The choice of purification method will depend on the initial purity of the crude product and the final purity requirements of the application. The development of greener synthesis protocols highlights a continuing effort to improve the environmental footprint of this widely used dye.

References

An In-depth Technical Guide to the Physicochemical Properties of Chelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of Chelerythrine. Initially referenced under CAS number 509-34-2, it is crucial to clarify that this identifier correctly corresponds to Rhodamine B base. The scientifically recognized CAS numbers for Chelerythrine are 34316-15-9 for the cation and 3895-92-9 for its chloride salt.[1][2] Chelerythrine is a benzophenanthridine alkaloid with significant biological activities, including its role as a potent protein kinase C (PKC) inhibitor, which makes it a compound of interest in drug discovery and development.[2][3] This document serves as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key biological pathways.

Physicochemical Properties

Chelerythrine is a yellow crystalline solid.[1] Its core physicochemical characteristics are summarized in the tables below, providing a foundational understanding of its molecular and physical nature.

Table 1: General and Structural Properties of Chelerythrine
PropertyValueSource(s)
CAS Number (Cation) 34316-15-9[2][3]
CAS Number (Chloride Salt) 3895-92-9[1][2]
Molecular Formula (Cation) C₂₁H₁₈NO₄⁺[3]
Molecular Formula (Chloride Salt) C₂₁H₁₈ClNO₄
Molecular Weight (Cation) 348.37 g/mol [3]
Molecular Weight (Chloride Salt) 383.82 g/mol
IUPAC Name 1,2-dimethoxy-12-methyl-[2]benzodioxolo[5,6-c]phenanthridin-12-ium[3]
Table 2: Physical and Chemical Properties of Chelerythrine Chloride
PropertyValueSource(s)
Melting Point 213.0-214.0 °C
Solubility in DMSO 0.25 mg/mL
Solubility in Water Insoluble
Appearance Yellow Crystalline Solid[1]
UV Absorption Maxima (λmax) 212, 271, 320, 398 nm
Fluorescence Emission ~550 nm (as CH⁺)

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's properties. The following sections provide step-by-step protocols for key experiments related to Chelerythrine.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the Chelerythrine chloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. The sample height in the tube should be approximately 2-3 mm.

  • Packing the Sample: To pack the sample tightly at the bottom of the tube, drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface. Repeat this several times.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a moderate rate to quickly determine an approximate melting range.

    • Allow the apparatus to cool.

    • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Solubility in DMSO

Understanding a compound's solubility is fundamental for its use in biological assays.

Apparatus:

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure (Shake-Flask Method):

  • Preparation of Saturated Solution: Add an excess amount of Chelerythrine chloride to a known volume of DMSO in a sealed vial.

  • Equilibration: Place the vial in a thermostatic shaker or water bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter.

  • Quantification:

    • Dilute the filtered solution with DMSO to a concentration within the linear range of a pre-established calibration curve.

    • Measure the absorbance at the λmax of Chelerythrine using a UV-Vis spectrophotometer or determine the concentration using a validated HPLC method.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

In Vitro PKC Inhibition Assay

This assay determines the inhibitory effect of Chelerythrine on Protein Kinase C activity.

Materials:

  • Purified recombinant PKC enzyme

  • PKC substrate (e.g., a specific peptide or myelin basic protein)

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., fluorescence-based)

  • Kinase reaction buffer

  • PKC activators (e.g., phosphatidylserine, diacylglycerol, Ca²⁺)

  • Chelerythrine chloride stock solution

  • Stop solution (e.g., EDTA)

  • Phosphocellulose paper and scintillation counter (for radioactive assay) or microplate reader (for non-radioactive assay)

Procedure (General):

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, PKC activators, and the PKC substrate.

  • Inhibitor Addition: Add varying concentrations of Chelerythrine chloride to the reaction mixture. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Enzyme Addition: Add the purified PKC enzyme to the mixture.

  • Initiation of Reaction: Start the phosphorylation reaction by adding ATP (radiolabeled or non-radiolabeled).

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Detection of Phosphorylation:

    • Radioactive Method: Spot an aliquot of the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method: Use a kit-specific protocol, which may involve antibodies that detect the phosphorylated substrate, and measure the signal using a microplate reader.

  • Data Analysis: Plot the percentage of PKC inhibition against the concentration of Chelerythrine to determine the IC₅₀ value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Chelerythrine chloride

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of Chelerythrine chloride for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

Chelerythrine exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for characterizing the compound's activity.

Diagram 1: Chelerythrine's Inhibition of the PKC Signaling Pathway

PKC_Inhibition Chelerythrine Chelerythrine PKC Protein Kinase C (PKC) Chelerythrine->PKC Inhibits Substrate Substrate PKC->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Downstream Cellular Response Phospho_Substrate->Cellular_Response Apoptosis_Pathway Chelerythrine Chelerythrine Bcl_xL Bcl-xL (Anti-apoptotic) Chelerythrine->Bcl_xL Inhibits Bax Bax (Pro-apoptotic) Bcl_xL->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis MAPK_Pathway Chelerythrine Chelerythrine Oxidative_Stress Oxidative Stress Chelerythrine->Oxidative_Stress p38_MAPK p38 MAPK Oxidative_Stress->p38_MAPK Activates JNK JNK Oxidative_Stress->JNK Activates Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis Experimental_Workflow start Start: Compound (Chelerythrine) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis If cytotoxic mechanism Mechanism of Action (Western Blot) apoptosis->mechanism target Target Engagement (e.g., Kinase Assay) mechanism->target end End: Biological Profile target->end

References

Spectral Characteristics of Solvent Red 49: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 49, also widely known as Rhodamine B base, is a xanthene dye recognized for its vibrant color and strong fluorescence.[1][2] Its utility spans various scientific and industrial applications, from a fluorescent stain in biological research, such as fluorescence microscopy and flow cytometry, to a colorant in plastics, inks, and coatings.[2][3] This technical guide provides an in-depth overview of the core spectral characteristics of this compound, offering a valuable resource for professionals leveraging its photophysical properties.

Core Spectral Properties

The defining characteristic of this compound is its strong absorption of light in the visible region and subsequent emission of fluorescent light at a longer wavelength. This phenomenon is dictated by the electronic structure of its conjugated xanthene chromophore.[3]

Absorption and Emission Spectra

The absorption spectrum of this compound is characterized by a prominent peak in the green-yellow region of the visible spectrum, corresponding to the π-π* electronic transition from the ground state (S₀) to the first excited singlet state (S₁).[3] Upon relaxation from the excited state, the dye emits fluorescence, typically in the orange-red region of the spectrum.

The precise wavelengths of maximum absorption (λmax) and emission (λem) are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[3] In general, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum.[3]

Molar Absorptivity and Quantum Yield

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter for quantitative applications. The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is another critical characteristic that is highly dependent on the solvent and temperature.[3][4] Generally, the quantum yield of this compound decreases as the polarity of the solvent increases.[3]

Quantitative Spectral Data

The following table summarizes the key spectral properties of this compound in various solvents.

SolventAbsorption Max (λmax) (nm)Emission Max (λem) (nm)Molar Absorptivity (ε) (M-1cm-1)Quantum Yield (Φf)
Ethanol544 - 546[3][5]565 - 567[6][7]≥103,000 at 542-546 nm[5]0.49 - 0.68[4][8]
Methanol542 - 546[5]~560≥103,000 at 542-546 nm[5]-
Basic Ethanol---0.65[4]
Water----

Experimental Protocols

Accurate determination of the spectral characteristics of this compound requires precise experimental methodologies. Below are detailed protocols for measuring the absorption spectrum, emission spectrum, and relative fluorescence quantum yield.

Measurement of Absorption Spectrum

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the desired spectroscopic grade solvent (e.g., ethanol) with a known concentration (e.g., 1 x 10-3 M). From the stock solution, prepare a series of dilutions with concentrations ranging from 1 x 10-6 M to 1 x 10-5 M.

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectra of the prepared this compound solutions in the wavelength range of 400-700 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), plot a calibration curve of absorbance versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the linear fit of this plot.

G Workflow for Absorption Spectrum Measurement A Prepare Stock and Diluted Solutions of this compound B Set up UV-Vis Spectrophotometer A->B Load Samples C Measure Solvent Baseline (Blank) B->C D Measure Absorbance of Dye Solutions C->D E Plot Absorbance vs. Concentration D->E F Determine λmax and Calculate Molar Absorptivity (ε) E->F

Workflow for Absorption Spectrum Measurement
Measurement of Emission Spectrum

This protocol details the procedure for obtaining the fluorescence emission spectrum of this compound.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.

  • Instrument Setup:

    • Set the excitation wavelength (λex) to the absorption maximum (λmax) determined from the absorption spectrum.

    • Set the emission scan range to cover the expected fluorescence of the dye (e.g., 550-750 nm).

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Blank Measurement: Record the emission spectrum of the pure solvent to account for any background fluorescence or Raman scattering.

  • Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

  • Data Correction and Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength of maximum fluorescence emission (λem).

G Workflow for Emission Spectrum Measurement A Prepare Dilute Dye Solution (Abs < 0.1) B Configure Spectrofluorometer (Set λex, Slits) A->B Load Sample C Measure Solvent Blank Spectrum B->C D Measure Sample Emission Spectrum C->D E Subtract Blank from Sample Spectrum D->E F Identify Wavelength of Maximum Emission (λem) E->F

Workflow for Emission Spectrum Measurement
Determination of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with a well-documented quantum yield and spectral properties that overlap with the sample (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

  • Solution Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Absorption and Emission Measurements:

    • For each solution, measure the absorbance at the chosen excitation wavelength.

    • Measure the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std) where:

      • Φf,std is the quantum yield of the standard.

      • msample and mstd are the slopes of the linear fits for the sample and standard plots, respectively.

      • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard (if they are different).

G Workflow for Relative Quantum Yield Determination cluster_0 Standard cluster_1 Sample (this compound) A Prepare Standard Solutions (Abs 0.01-0.1) B Measure Absorbance and Emission Spectra A->B C Integrate Emission Spectra B->C D Plot Integrated Intensity vs. Absorbance C->D E Calculate Slope (m_std) D->E K Calculate Relative Quantum Yield (Φf,sample) E->K F Prepare Sample Solutions (Abs 0.01-0.1) G Measure Absorbance and Emission Spectra F->G H Integrate Emission Spectra G->H I Plot Integrated Intensity vs. Absorbance H->I J Calculate Slope (m_sample) I->J J->K

Workflow for Relative Quantum Yield Determination

References

In-Depth Technical Guide: Solubility of Solvent Red 49 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Red 49 (C.I. 45170:1), a xanthene dye also known as Rhodamine B base. Understanding the solubility of this compound is critical for its application in various fields, including industrial dyeing, formulation of inks and coatings, and as a fluorescent tracer in scientific research. This document collates available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to guide researchers in their experimental design.

Core Concepts in Solubility

This compound, with the chemical formula C₂₈H₃₀N₂O₃, is a non-polar molecule, a characteristic that fundamentally dictates its solubility profile.[1] Its molecular structure allows it to dissolve readily in organic solvents and oils, which is the basis for its classification as a 'solvent' dye.[1] The principle of "like dissolves like" is paramount; the non-polar nature of this compound leads to favorable interactions with non-polar or weakly polar organic solvents, while exhibiting poor solubility in highly polar solvents like water.[1]

Quantitative and Qualitative Solubility Data

The solubility of this compound has been reported across a range of organic solvents. The following table summarizes the available quantitative and qualitative data from various sources. It is important to note that quantitative values are limited and may vary between sources, potentially due to differences in experimental conditions such as temperature and purity of the dye and solvent.

SolventChemical ClassQuantitative SolubilityQualitative SolubilitySource(s)
Alcohols
EthanolProtic1 mg/mL[2]Soluble, with strong fluorescence[3][4][5], Very Soluble[6][2][3][4][5][6]
MethanolProtic1 mg/mL[2]Very Soluble[6][2][6]
Ketones
AcetoneAprotic-Slightly Soluble[3][4][5][7], Soluble[7][3][4][5][7]
Ethers
Ethylene Glycol Ether (Cellosolve)Aprotic-Soluble[3][5], Easily Soluble[4][3][4][5]
Aromatics
BenzeneAprotic-Slightly Soluble[6][6]
XyleneAprotic-Soluble[7][7]
Esters
Ethyl AcetateAprotic-Slightly Soluble[6][6]
Hydrocarbons
Mineral OilNon-polar-Slightly Soluble[6][6]
Paraffin WaxNon-polar-Slightly Soluble[6][6]
Aqueous
WaterProtic1 mg/mL[2]Insoluble[7], Soluble (for blue light red)[3][5][2][3][5][7]

Note: There is conflicting information regarding the solubility of this compound in water. While some sources state it is insoluble, others suggest it is soluble, producing a blue-light red color with strong fluorescence. This discrepancy may be due to the presence of impurities or differences in the form of the dye (base vs. salt).

Experimental Protocol for Solubility Determination

While specific, standardized protocols for determining the solubility of this compound are not widely published, a general methodology can be adapted from established guidelines for organic compounds, such as those from the OECD (Organisation for Economic Co-operation and Development) and ASTM International. The following protocol outlines a robust flask method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation mass concentration of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (high purity, with known assay)

  • Selected organic solvent(s) (analytical grade or higher)

  • Glass flasks with stoppers or screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Centrifuge (optional)

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Procedure:

  • Preparation of a Calibration Curve: a. Prepare a stock solution of this compound in the chosen solvent of a known concentration. b. Perform a series of dilutions to create at least five standard solutions of varying, known concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using the UV-Vis spectrophotometer. d. Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

  • Equilibration: a. Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible. b. Tightly seal the flask to prevent solvent evaporation. c. Place the flask in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required for saturation (e.g., 24-48 hours).

  • Sample Preparation and Analysis: a. After equilibration, allow the flask to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a pipette. To avoid transferring solid particles, it may be beneficial to first centrifuge the sample at the experimental temperature. c. Filter the sample through a syringe filter that has been pre-wetted with the solvent to remove any remaining suspended particles. d. Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. e. Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.

  • Calculation of Solubility: a. Using the absorbance of the diluted sample and the calibration curve equation, calculate the concentration of the diluted solution. b. Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the experimental temperature.

Data Reporting:

The solubility should be reported in units of g/L or mg/mL, and the experimental temperature must be specified. It is also good practice to report the purity of the this compound used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dye Procure High-Purity This compound mix Add Excess this compound to Solvent in Flask prep_dye->mix prep_solvent Select Analytical Grade Organic Solvent prep_solvent->mix prep_cal Prepare Stock & Standard Solutions for Calibration Curve gen_cal Generate Calibration Curve (UV-Vis Spectrophotometry) prep_cal->gen_cal calc_conc Calculate Concentration from Calibration Curve gen_cal->calc_conc equilibrate Agitate at Constant Temperature to Reach Equilibrium mix->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Sample to Remove Particulates sample->filter dilute Dilute Saturated Solution filter->dilute measure Measure Absorbance (UV-Vis Spectrophotometry) dilute->measure measure->calc_conc calc_sol Apply Dilution Factor to Determine Solubility calc_conc->calc_sol report Report Solubility (g/L or mg/mL) and Temperature calc_sol->report

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

The solubility of this compound is a key parameter for its effective use in various applications. While qualitative data suggests good solubility in many common organic solvents, quantitative data is sparse. The provided experimental protocol offers a standardized approach for researchers to determine the solubility of this compound in solvents relevant to their specific research and development needs. Adherence to a rigorous, well-documented experimental procedure is essential for generating reliable and comparable solubility data.

References

The Dawn of Fluorescence: A Technical History of Xanthene Dyes in Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the discovery, evolution, and application of xanthene-based fluorophores for researchers, scientists, and drug development professionals.

From their serendipitous discovery in the late 19th century to their indispensable role in modern super-resolution microscopy, xanthene dyes have been at the forefront of scientific visualization. Their unparalleled brightness and tunable photophysical properties have provided researchers with a vibrant palette to illuminate the intricate workings of biological systems. This technical guide delves into the historical development of these remarkable molecules, offering insights into their synthesis, the evolution of their applications, and the experimental protocols that underpin their use.

The Birth of a Fluorophore: Discovery and Early Synthesis

The story of xanthene dyes begins in 1871 with the German chemist Adolf von Baeyer. While investigating the reactions of phthalic anhydride with phenols, he heated a mixture of phthalic anhydride and resorcinol, producing a reddish powder.[1][2] When dissolved in an alkaline solution, this compound exhibited an intense yellow-green fluorescence, a phenomenon von Baeyer termed "fluorescein" after the mineral fluorite.[1] This reaction, a Friedel-Crafts acylation, laid the foundation for the entire class of xanthene dyes.[3]

A few years later, in 1887, another class of xanthene dyes, the rhodamines, were synthesized by Ceresole.[4] By substituting resorcinol with m-aminophenol derivatives, he created dyes with red-shifted absorption and emission spectra, naming them "rhodamines" from the Greek word rhodon for rose, reflecting their characteristic color.[4] These early discoveries provided scientists with the first generation of powerful fluorescent probes.

Evolution and Diversification: A Continuous Quest for Brighter and Better Dyes

The initial discoveries of fluorescein and rhodamine sparked a century-long effort to modify and improve upon the basic xanthene scaffold. The primary goals of these synthetic endeavors were to:

  • Extend the Spectral Range: Early xanthene dyes were largely limited to the green and orange-red regions of the spectrum. Through chemical modifications, new derivatives were created that pushed emission wavelengths further into the red and near-infrared, minimizing autofluorescence from biological samples.[5]

  • Enhance Photostability: A significant drawback of early dyes was their susceptibility to photobleaching. Modern synthetic chemistry has led to the development of more robust fluorophores that can withstand prolonged exposure to excitation light.

  • Improve Quantum Yield: The quantum yield, a measure of the efficiency of fluorescence, has been progressively increased through structural modifications, resulting in brighter probes.

  • Tune Environmental Sensitivity: Researchers have developed xanthene derivatives that are sensitive to their local environment, such as pH, ion concentration, and polarity, enabling their use as functional reporters of cellular states.[4]

This continuous evolution has led to a vast and diverse family of xanthene dyes, each with unique properties tailored for specific applications. Their use has expanded from simple staining to sophisticated techniques like fluorescence microscopy, flow cytometry, DNA sequencing, and super-resolution imaging.[5]

Key Xanthene Dyes: A Photophysical Comparison

The versatility of xanthene dyes is evident in the wide range of their photophysical properties. The following table summarizes key data for some of the most historically significant and widely used xanthene dyes.

DyeYear of Discovery/IntroductionExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein 1871494521~76,900~0.93
Rhodamine B 1887550590~106,000~0.31
Rhodamine 6G ~1892525548~116,000~0.95
Texas Red® 1970s589615~85,000~0.60
Oregon Green® 1990s496524~83,000~0.92

Note: Photophysical properties can vary depending on the solvent, pH, and conjugation state.

Experimental Protocols: From Synthesis to Application

Historical Synthesis of Fluorescein

The original synthesis of fluorescein by Adolf von Baeyer is a classic example of electrophilic aromatic substitution. The following protocol is based on his foundational method.

Materials:

  • Phthalic anhydride

  • Resorcinol

  • Concentrated sulfuric acid (or zinc chloride as a catalyst)

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (1 M)

  • Acetone

  • Diethyl ether

Procedure:

  • In a fume hood, combine 0.2 g of powdered phthalic anhydride and 0.3 g of resorcinol in a large test tube.

  • Carefully add 6 drops of concentrated sulfuric acid to the mixture and stir briefly with a glass rod.[6]

  • Heat the test tube in an oil bath preheated to 180-200°C for 30 minutes. It is crucial to maintain this temperature range to avoid decomposition.[6][7]

  • Allow the test tube to cool, then add 10 mL of acetone and stir to dissolve the crude product.[6]

  • Transfer the acetone solution to a beaker and evaporate the acetone on a water bath, leaving an orange residue.

  • Dissolve the residue in 30 mL of diethyl ether and 1.5 mL of water.

  • Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer.

  • Extract the ether layer with a saturated NaCl solution, then dry the organic layer over anhydrous sodium sulfate.[6]

  • Evaporate the diethyl ether to yield the fluorescein product as an orange solid.

  • To observe the characteristic fluorescence, dissolve a small amount of the product in a 0.1 M NaOH solution.[6]

Immunofluorescence Staining of the Actin Cytoskeleton

Xanthene dyes, conjugated to antibodies or other biomolecules, are workhorses in cellular imaging. The following is a generalized protocol for staining the actin cytoskeleton in fixed cells using a fluorescein-conjugated phalloidin.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS) for fixation

  • Triton X-100 (0.1% in PBS) for permeabilization

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • Fluorescein-conjugated Phalloidin working solution

  • Mounting medium (with an anti-fade agent)

Procedure:

  • Fixation: Wash the cells on coverslips three times with PBS. Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the permeabilized cells three times with PBS. Block non-specific binding by incubating with a blocking solution for 30-60 minutes at room temperature.

  • Staining: Remove the blocking solution and incubate the cells with the fluorescein-conjugated phalloidin working solution for 20-60 minutes at room temperature in the dark.[8]

  • Washing: Wash the stained cells three times with PBS to remove unbound phalloidin.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium.

  • Visualization: Image the stained cells using a fluorescence microscope with a filter set appropriate for fluorescein (Excitation ~495 nm, Emission ~520 nm).

Visualizing Cellular Processes and Experimental Workflows

The power of xanthene dyes lies in their ability to make the invisible visible. The following diagrams, rendered in the DOT language for Graphviz, illustrate key logical and experimental workflows in the history and application of these fluorophores.

Xanthene_Dye_Evolution cluster_Core Core Structure cluster_Early 19th Century Discoveries cluster_Modern 20th-21st Century Developments cluster_Applications Applications Xanthene Xanthene Phthalic Anhydride Phthalic Anhydride Fluorescein Fluorescein Phthalic Anhydride->Fluorescein Rhodamine Rhodamine Phthalic Anhydride->Rhodamine Resorcinol Resorcinol Resorcinol->Fluorescein m-Aminophenol m-Aminophenol m-Aminophenol->Rhodamine Structural Modifications Structural Modifications Fluorescein->Structural Modifications Staining Staining Fluorescein->Staining Rhodamine->Structural Modifications Microscopy Microscopy Rhodamine->Microscopy Improved Dyes Improved Dyes (e.g., Texas Red, Oregon Green) Structural Modifications->Improved Dyes Super-resolution Probes Super-resolution Probes Improved Dyes->Super-resolution Probes Flow Cytometry Flow Cytometry Improved Dyes->Flow Cytometry Super-Resolution Imaging Super-Resolution Imaging Super-resolution Probes->Super-Resolution Imaging

Figure 1: Historical evolution of xanthene dyes from their basic constituents to modern applications.

Immunofluorescence_Workflow start Start: Cells on Coverslip fix Fixation (4% Paraformaldehyde) start->fix perm Permeabilization (0.1% Triton X-100) fix->perm block Blocking (1% BSA) perm->block stain Staining (Fluorescent Phalloidin) block->stain wash Washing (PBS) stain->wash mount Mounting wash->mount image Fluorescence Microscopy mount->image

Figure 2: A typical experimental workflow for immunofluorescence staining of cellular structures.

Mitochondrial_Membrane_Potential cluster_cell Cell cluster_mito Mitochondrion Matrix Mitochondrial Matrix (High Negative Potential) Healthy_Cell Healthy Cell: Dye Accumulates in Matrix (Strong Fluorescence) Matrix->Healthy_Cell Apoptotic_Cell Apoptotic Cell: Membrane Potential Lost, Dye Disperses in Cytoplasm (Weak Fluorescence) Matrix->Apoptotic_Cell Potential Collapse Cytoplasm Cytoplasm Cytoplasm->Matrix Driven by Membrane Potential Rhodamine_Dye Cationic Rhodamine Dye (e.g., Rhodamine 123) Rhodamine_Dye->Cytoplasm Enters Cell

Figure 3: Signaling pathway for assessing mitochondrial health using a cationic rhodamine dye.

The Future is Bright

The historical journey of xanthene dyes is a testament to the power of chemical innovation in driving biological discovery. From von Baeyer's initial synthesis to the advanced probes used in cutting-edge research today, these fluorescent molecules have continuously evolved to meet the ever-increasing demands of science. As microscopy techniques become more sophisticated, the development of novel xanthene dyes with even greater brightness, stability, and functionality will undoubtedly continue, ensuring that these "old dyes" will keep learning new tricks for generations of researchers to come.[9]

References

Unveiling the-Vibrant World of Rhodamine B: A Fundamental Guide to its Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of Rhodamine B, a versatile fluorophore with significant applications in biological imaging, diagnostics, and drug development. This document provides a comprehensive overview of its photophysical properties, the critical equilibrium between its fluorescent and non-fluorescent forms, and the environmental factors that modulate its emission. Detailed experimental protocols and quantitative data are presented to facilitate reproducible research and application.

The Chemical Foundation of Rhodamine B Fluorescence

Rhodamine B's fluorescence is intrinsically linked to its molecular structure. The dye exists in a dynamic equilibrium between two primary forms: a colored, fluorescent zwitterion and a colorless, non-fluorescent spirolactone.[1][2] The transition between these states is the cornerstone of its utility as a sensor and probe.

The zwitterionic form , predominant in polar solvents, possesses a delocalized π-electron system across its xanthene core, enabling efficient absorption of light and subsequent fluorescent emission.[1][3] In contrast, the spirolactone form is favored in non-polar environments and at higher temperatures.[1][4] In this form, the conjugation is disrupted, rendering the molecule colorless and non-fluorescent.[4][5] This equilibrium is highly sensitive to the surrounding environment, making Rhodamine B a powerful tool for probing molecular interactions and local polarity.

Quantitative Photophysical Properties

The fluorescence characteristics of Rhodamine B have been extensively studied and are summarized below. These parameters are crucial for designing and interpreting fluorescence-based assays.

PropertyValueSolventReference(s)
Excitation Maximum (λex) ~545-546 nmEthanol, Water[6][7]
Emission Maximum (λem) ~566-567 nmEthanol, Water[6][7]
Molar Extinction Coefficient 106,000 cm⁻¹/M at 542.8 nmEthanol[8]
Fluorescence Quantum Yield (Φf) 0.31 - 0.97Water, Ethanol[9][10]
Fluorescence Lifetime (τf) 1.49 - 2.72 nsWater, Ethanol[11]

Table 1: Key Photophysical Properties of Rhodamine B.

The quantum yield and fluorescence lifetime of Rhodamine B are highly dependent on the solvent and concentration. For instance, the quantum yield in ethanol is significantly higher than in water, highlighting the influence of the solvent environment on the radiative decay pathways.[8][10]

The Lactone-Zwitterion Equilibrium: A Controllable Switch

The equilibrium between the fluorescent zwitterionic form and the non-fluorescent lactone form is the most critical aspect of Rhodamine B's chemistry for sensing applications. This equilibrium can be shifted by various external factors, effectively turning the fluorescence "on" or "off."

Influence of Solvent Polarity

In polar solvents such as water and ethanol, the equilibrium favors the highly polar zwitterionic form, resulting in strong fluorescence.[3] Conversely, in non-polar solvents, the less polar lactone form is stabilized, leading to a decrease in fluorescence.[12] This solvatochromism allows Rhodamine B to be used as a probe for local polarity in complex systems like micelles, polymers, and biological membranes.

Effect of pH

The fluorescence of Rhodamine B is also highly sensitive to pH. In acidic conditions (low pH), the equilibrium shifts towards the "open" fluorescent zwitterionic form.[2][13] As the pH becomes more basic, the "closed" non-fluorescent spirolactone form becomes dominant.[2][13] This pH-dependent fluorescence makes Rhodamine B and its derivatives valuable as pH sensors, particularly for acidic organelles like lysosomes.[14][15] The pKa for this transition is typically in the acidic range.[16]

Rhodamine B Equilibrium Rhodamine B Lactone-Zwitterion Equilibrium Lactone Spirolactone (Non-fluorescent) Zwitterion Zwitterion (Fluorescent) Lactone->Zwitterion Acidic pH Zwitterion->Lactone Basic pH Proton H+ PolarSolvent Polar Solvent PolarSolvent->Zwitterion Favors NonPolarSolvent Non-Polar Solvent NonPolarSolvent->Lactone Favors

Caption: pH and solvent polarity drive the equilibrium between the non-fluorescent lactone and fluorescent zwitterion forms of Rhodamine B.

Experimental Protocols for Characterization

Accurate characterization of Rhodamine B's fluorescence properties requires standardized experimental protocols. The following sections provide detailed methodologies for key measurements.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of Rhodamine B.

Materials:

  • Rhodamine B

  • Ethanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of Rhodamine B in ethanol of a known concentration (e.g., 1 mM).

  • Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

  • Record the absorption spectrum of each dilution from 300 nm to 700 nm using the spectrophotometer, with ethanol as the blank.

  • Identify the wavelength of maximum absorbance (λmax).

  • Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of Rhodamine B.

Materials:

  • Rhodamine B solution in ethanol (from 4.1)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Use a dilute solution of Rhodamine B (absorbance < 0.1 at λmax) to avoid inner filter effects.

  • Emission Spectrum: Set the excitation wavelength to the determined λmax (around 546 nm) and scan the emission from 550 nm to 750 nm.

  • Excitation Spectrum: Set the emission wavelength to the determined emission maximum (around 567 nm) and scan the excitation wavelength from 400 nm to 560 nm.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of Rhodamine B relative to a standard.

Materials:

  • Rhodamine B solution in ethanol

  • Fluorescein in ethanol (as a standard, Φf = 0.95)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare solutions of both Rhodamine B and the standard (Fluorescein) with absorbances less than 0.1 at their respective excitation wavelengths to minimize reabsorption.[9]

  • Measure the absorption spectra of both the sample and the standard.

  • Measure the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength.

  • Integrate the area under the emission spectra for both the sample (A_sample) and the standard (A_standard).

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, A is the integrated fluorescence intensity, Abs is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[17]

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime of Rhodamine B.

Materials:

  • Rhodamine B solution in ethanol

  • Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

Procedure:

  • Prepare a dilute solution of Rhodamine B.

  • Excite the sample with a pulsed laser source at a wavelength near its absorption maximum.

  • Collect the fluorescence decay profile using the TCSPC system.

  • Analyze the decay curve by fitting it to a single or multi-exponential decay model to determine the fluorescence lifetime (τ).

Experimental Workflow Workflow for Rhodamine B Fluorescence Characterization Start Start Prep Prepare Rhodamine B Solutions Start->Prep AbsSpec Absorption Spectroscopy Prep->AbsSpec FluorSpec Fluorescence Spectroscopy Prep->FluorSpec Lifetime Fluorescence Lifetime Measurement Prep->Lifetime QY Quantum Yield Determination AbsSpec->QY Provides Absorbance FluorSpec->QY Provides Emission Spectra Analysis Data Analysis and Interpretation QY->Analysis Lifetime->Analysis End End Analysis->End

Caption: A streamlined workflow for the comprehensive photophysical characterization of Rhodamine B.

Conclusion

This guide provides a foundational understanding of Rhodamine B fluorescence, emphasizing the interplay between its chemical structure, photophysical properties, and environmental sensitivities. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers employing Rhodamine B in their studies. A thorough grasp of these fundamental principles is essential for the effective design and interpretation of fluorescence-based experiments in drug development and various scientific disciplines.

References

Solvent Red 49: A Comprehensive Technical Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the applications of Solvent Red 49. Also known as Rhodamine B base, this versatile xanthene dye is widely utilized across various industrial and scientific fields due to its vibrant color and strong fluorescent properties. This document details its primary uses, presents key quantitative data, outlines experimental protocols, and provides visualizations of experimental workflows.

Overview of this compound

This compound (CAS No. 509-34-2) is a synthetic organic dye characterized by its brilliant bluish-red or pink hue.[] Structurally, it is the spirolactone form of Rhodamine B. This form is typically less fluorescent than its zwitterionic counterpart, Rhodamine B, but the equilibrium between the two can be influenced by the solvent environment and pH.[] Its excellent solubility in organic solvents and oils, coupled with high thermal stability, makes it a preferred colorant in many industrial processes.[2] In scientific research, its fluorescent properties are harnessed for various imaging and detection techniques.

Quantitative Data

A summary of the key physical, chemical, spectral, and toxicological properties of this compound is presented in the tables below for easy comparison and reference.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 509-34-2[3]
Molecular Formula C₂₈H₃₀N₂O₃[3]
Molecular Weight 442.55 g/mol [3]
Appearance Red to violet powder[4]
Melting Point 139 - 141.1 °C[5]
Boiling Point > 340 °C[5]
Solubility in Water 8 to 15 g/L (for Rhodamine B)[]
Solubility in Ethanol 15 g/L (for Rhodamine B)[]
Table 2: Spectral Properties of this compound (Rhodamine B)
PropertyValueConditionsReference(s)
Absorption Maximum (λmax) ~543 nm[6]
Emission Maximum (λem) ~565 nm[6]
Quantum Yield (Φ) 0.31In water[7]
0.49In ethanol[][8]
0.65In basic ethanol[][8]
0.68In 94% ethanol[]
0.70In ethanol[9]
0.92In ethanol (relative to fluorescein)[10]
Table 3: Toxicological Data for this compound
TestResultSpeciesReference(s)
Oral LD50 Harmful if swallowed (H302)Not specified
Dermal LD50 > 2000 mg/kgRat[5]
LC50 (Fish) 50 mg/L (96 h)Danio rerio[5]
EC50 (Daphnia) 3.4 mg/L (48 h)Daphnia magna[5]
EC50 (Algae) 13.4 mg/L (72 h)Desmodesmus subspicatus[5]

Industrial Applications

This compound is a workhorse colorant in numerous industries due to its vibrant shade, good lightfastness, and excellent thermal stability.

Plastics and Polymers

A primary application of this compound is in the coloration of various plastics.[2] Its fat-soluble nature allows for seamless integration into non-polar polymer matrices, ensuring uniform and vibrant coloration. It is particularly valued for its high thermal stability, making it suitable for high-temperature processing methods like injection molding and extrusion. This property ensures that the dye does not degrade, discolor, or migrate during manufacturing, resulting in a final product with excellent color fidelity. Common plastics colored with this compound include:

  • Polyvinyl chloride (PVC)

  • Polystyrene (PS)

  • Polycarbonate (PC)

  • Acrylics

Inks and Coatings

The high solubility of this compound in organic solvents makes it an ideal candidate for solvent-based inks and coatings.[2] It provides a bright, crisp color with good payoff, which is essential for printing, industrial marking, and specialty coatings. The dye's good lightfastness contributes to the longevity of the printed or coated materials, resisting fading upon exposure to light.

A general formulation for a solvent-based ink includes a solvent, a resin (binder), a colorant (like this compound), and various additives to control properties like viscosity and surface tension.

Other Industrial Uses

Beyond plastics and inks, this compound is used to color a variety of other products, including:

  • Wood stains and coatings: It provides a consistent and fade-resistant color to wood products.

  • Leather finishes: Used to dye and finish leather goods.

  • Waxes and candles: It imparts a uniform color with minimal bleeding.[2]

  • Aluminum foil and hot stamping foils: For decorative coloring.

Applications as a Biological Stain

In the scientific community, this compound is more commonly known by its chemical name, Rhodamine B base. Its fluorescent properties are extensively utilized in various biological imaging techniques.

Fluorescence Microscopy

Rhodamine B is a widely used fluorescent dye in microscopy for visualizing cellular structures. It can be used to stain cell membranes, and when used in conjunction with other dyes like DAPI or Hoechst, it allows for multicolor imaging of both the cytoplasm and the nucleus.[] Its derivatives, such as Rhodamine 123, are used to specifically target and visualize mitochondria, providing insights into cellular metabolism and health.[] Rhodamine phalloidin conjugates are employed to stain actin filaments, which are crucial components of the cytoskeleton.[]

Flow Cytometry

Flow cytometry benefits from the bright fluorescence of Rhodamine B for the rapid analysis and sorting of cells. Cells can be labeled with Rhodamine B or its conjugates to identify specific cell populations based on surface markers or other characteristics.

Staining for Acid-Fast Bacteria

A significant application of Rhodamine B in microbiology is in the Auramine-Rhodamine stain for the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis.[] This fluorescence microscopy technique is highly sensitive and allows for the rapid visualization of the bacteria against a dark background.

Experimental Protocols

This section provides detailed methodologies for some of the key applications of this compound (Rhodamine B) cited in the literature.

General Protocol for Staining Fixed Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining fixed cells with Rhodamine B. Optimization may be necessary depending on the cell type and specific target.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixative)

  • 0.1-0.5% Triton X-100 in PBS (Permeabilization buffer, optional)

  • Rhodamine B stock solution (e.g., 1 mg/mL in DMSO)

  • Mounting medium (preferably with an anti-fade agent)

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Fixation: Carefully remove the culture medium and wash the cells once with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-20 minutes at room temperature.[5]

  • Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.[5]

  • Permeabilization (Optional): If staining intracellular structures, add the permeabilization buffer (0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[5]

  • Washing (if permeabilized): Wash the cells three times with PBS for 5 minutes each.[5]

  • Staining: Dilute the Rhodamine B stock solution in PBS to a final working concentration (typically in the µM range, e.g., 1-10 µM). Incubate the cells with the Rhodamine B working solution for 20-60 minutes at room temperature, protected from light.[4][5]

  • Washing: Remove the staining solution and wash the cells three to five times with PBS to remove unbound dye.[5]

  • Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Rhodamine B (e.g., excitation ~540-550 nm, emission ~570-590 nm).[5]

Auramine-Rhodamine Staining for Acid-Fast Bacteria

This protocol is adapted for the detection of mycobacteria in smears.

Materials:

  • Auramine O

  • Rhodamine B (C.I. 45170)

  • Glycerol

  • Phenol

  • Distilled water

  • Acid-alcohol (decolorizer)

  • Potassium permanganate solution (counterstain)

Procedure:

  • Staining Solution Preparation:

    • Dissolve 3 g of Auramine O and 1.5 g of Rhodamine B in 150 ml of glycerol at room temperature with stirring.

    • Add 20 ml of liquefied phenol (melted at 45°C) and mix.

    • Add 100 ml of distilled water, mix well, and filter through glass wool.

  • Smear Preparation and Fixation: Prepare a smear of the sample on a clean microscope slide, air-dry, and heat-fix.

  • Primary Staining: Flood the slide with the Auramine-Rhodamine solution and allow it to stand for 15-20 minutes.[5]

  • Washing: Rinse the slide thoroughly with distilled water.[5]

  • Decolorization: Decolorize with acid-alcohol until the smear is colorless.[7]

  • Washing: Wash the slide thoroughly with distilled water.[7]

  • Counterstaining: Apply the potassium permanganate solution for 1-2 minutes.[5][7]

  • Washing and Drying: Rinse with distilled water and allow to air-dry.[5][7]

  • Imaging: Examine the slide under a fluorescence microscope. Acid-fast bacteria will appear as bright reddish-yellow fluorescent bacilli against a dark background.

Flow Cytometry Protocol for Cellular Uptake Studies

This protocol provides a general framework for using Rhodamine B to assess cellular uptake or efflux.

Materials:

  • Cells in suspension

  • Appropriate cell culture medium or buffer (e.g., PBS)

  • Rhodamine B stock solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in the appropriate medium or buffer at a suitable concentration (e.g., 1 x 10⁶ cells/mL).

  • Staining: Add Rhodamine B to the cell suspension to a final concentration (e.g., 1 µM).[4] For time-course experiments, samples can be taken at different time points. For inhibition studies, pre-incubate cells with the inhibitor before adding Rhodamine B.

  • Incubation: Incubate the cells with Rhodamine B for a specific duration (e.g., 3 hours) at a controlled temperature (e.g., 10°C), protected from light.[4]

  • Washing: After incubation, wash the cells with cold PBS to remove extracellular dye. Centrifuge the cells and resuspend them in fresh PBS.

  • Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate excitation and emission filters for Rhodamine B.

Visualizations

The following diagrams illustrate generalized workflows for the application of this compound.

plastics_coloration_workflow cluster_preparation Preparation cluster_processing Processing cluster_final_product Final Product Polymer Resin Polymer Resin Blending Blending Polymer Resin->Blending This compound This compound This compound->Blending Additives Additives Additives->Blending Compounding Compounding Blending->Compounding Homogenization Extrusion/Molding Extrusion/Molding Compounding->Extrusion/Molding Heating & Shaping Colored Plastic Product Colored Plastic Product Extrusion/Molding->Colored Plastic Product Cooling & Finishing

Caption: Workflow for the coloration of plastics with this compound.

biological_staining_workflow Sample Preparation Sample Preparation Fixation Fixation Sample Preparation->Fixation Preserve Structure Permeabilization Permeabilization Fixation->Permeabilization Optional: for intracellular targets Staining with Rhodamine B Staining with Rhodamine B Fixation->Staining with Rhodamine B For extracellular targets Permeabilization->Staining with Rhodamine B Washing Washing Staining with Rhodamine B->Washing Remove unbound dye Imaging Imaging Washing->Imaging Fluorescence Microscopy / Flow Cytometry

Caption: General workflow for biological staining with Rhodamine B.

Conclusion

This compound is a highly versatile dye with significant applications in both industrial manufacturing and scientific research. Its desirable properties, including strong coloration, high solubility in organic solvents, thermal stability, and fluorescence, ensure its continued use in a wide array of fields. For industrial applications, it provides a reliable and vibrant coloration solution for plastics, inks, and coatings. In the life sciences, as Rhodamine B base, it remains an indispensable tool for fluorescence microscopy and flow cytometry, enabling the visualization and analysis of cellular structures and processes. Further research into novel applications and formulations of this classic dye is likely to continue, expanding its utility even further.

References

C.I. 45170:1: A Comprehensive Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

C.I. 45170:1, also known as Basic Red 1:1, is a synthetic dye belonging to the xanthene class. It is closely related to Rhodamine B (C.I. 45170) and Rhodamine 6G. These dyes are widely used in various industrial applications, including textiles, inks, and plastics. In the scientific and biomedical fields, their fluorescent properties have led to their use as staining agents in microscopy and as tracers in biological research. Given their potential for human exposure, a thorough understanding of their safety and toxicological profile is crucial for risk assessment and the development of safe handling and use protocols. This technical guide provides a comprehensive overview of the available safety and toxicity data for C.I. 45170:1 and its closely related analogues, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 3,6-Bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethylxanthylium chlorideN/A
C.I. Name Basic Red 1:1N/A
CAS Number 3068-39-1N/A
Molecular Formula C27H29ClN2O3N/A
Molecular Weight 464.98 g/mol N/A
Appearance Red powderN/A
Solubility Soluble in waterN/A

Summary of Toxicological Data

The toxicological profile of C.I. 45170:1 and its analogues indicates potential for acute toxicity, eye damage, and skin sensitization. The primary mechanism of toxicity appears to be related to mitochondrial dysfunction and the induction of oxidative stress.

Acute Toxicity

The acute toxicity of C.I. 45170:1 and related compounds has been evaluated by oral and dermal routes.

TestSpeciesRouteLD50/LC50GHS Classification
Acute Oral Toxicity MouseOral887 mg/kg (Rhodamine B)Category 4: Harmful if swallowed
Acute Dermal Toxicity Data not availableDermalData not availableNot classified
Acute Inhalation Toxicity Data not availableInhalationData not availableNot classified
Irritation and Sensitization
TestSpeciesResultsGHS Classification
Eye Irritation RabbitCauses serious eye damageCategory 1: Causes serious eye damage
Skin Irritation Data not availableMay cause skin irritation in sensitive individualsNot classified
Skin Sensitization Guinea PigMay cause an allergic skin reactionCategory 1: May cause an allergic skin reaction
Genotoxicity

In vitro and in vivo studies have been conducted to assess the genotoxic potential of related rhodamine dyes.

Assay TypeTest SystemMetabolic Activation (S9)Result
Ames Test Salmonella typhimuriumWith and withoutNegative
Mouse Lymphoma Assay L5178Y mouse lymphoma cellsWithoutPositive
Chromosomal Aberration Chinese Hamster Ovary (CHO) cellsWithPositive
Sister Chromatid Exchange Chinese Hamster Ovary (CHO) cellsWithPositive
Carcinogenicity

Long-term carcinogenicity studies have been conducted by the National Toxicology Program (NTP) on Rhodamine 6G.

SpeciesRouteDurationFindings
Rat (F344/N) Feed2 yearsEquivocal evidence of carcinogenic activity in male and female rats.
Mouse (B6C3F1) Feed2 yearsNo evidence of carcinogenic activity in male and female mice.
Reproductive and Developmental Toxicity
SpeciesStudy TypeFindings
Rat Two-generation (OECD 416, inferred)Data not available for C.I. 45170:1. Studies on Rhodamine B suggest potential for reproductive toxicity.
Zebrafish Reproductive toxicityRhodamine B exposure led to impaired fecundity and teratogenic effects in the F1 generation.

Experimental Protocols

Acute Oral Toxicity (Adapted from OECD Guideline 401)
  • Test Species: Rat (Sprague-Dawley strain).

  • Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum, except for a brief fasting period before dosing.

  • Vehicle: The test substance is typically dissolved or suspended in a suitable vehicle, such as distilled water or corn oil.

  • Dose Administration: A single dose is administered by oral gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Eye Irritation (Adapted from Draize Test, OECD Guideline 405)
  • Test Species: Albino rabbit.

  • Procedure: A small amount of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The severity of the ocular lesions is scored according to a standardized system.

Skin Sensitization (Adapted from Guinea Pig Maximization Test, OECD Guideline 406)
  • Test Species: Guinea pig.

  • Induction Phase:

    • Day 0: Intradermal injections of the test substance with and without Freund's Complete Adjuvant (FCA).

    • Day 7: Topical application of the test substance to the same area.

  • Challenge Phase:

    • Day 21: Topical application of the test substance to a naive site.

  • Evaluation: The skin reactions at the challenge site are scored for erythema and edema 24 and 48 hours after patch removal.

Mechanism of Toxicity: Signaling Pathways

The primary mechanism of toxicity for C.I. 45170:1 and related rhodamine dyes involves the disruption of mitochondrial function and the subsequent induction of oxidative stress. As cationic lipophilic molecules, they readily accumulate in the mitochondria due to the negative mitochondrial membrane potential.

Toxicity_Pathway cluster_cell Cell cluster_mitochondrion Mitochondrion CI45170_1 C.I. 45170:1 MMP Disruption of Mitochondrial Membrane Potential CI45170_1->MMP Accumulation in Mitochondria ETC Inhibition of Electron Transport Chain MMP->ETC ATP Decreased ATP Production ETC->ATP ROS Increased Reactive Oxygen Species (ROS) Production ETC->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Genotoxicity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Ames Ames Test (Bacterial Reverse Mutation) Decision1 Positive Result? Ames->Decision1 MLA Mouse Lymphoma Assay (Mammalian Cell Gene Mutation) MLA->Decision1 Chromo Chromosomal Aberration Test (Mammalian Cell Clastogenicity) Chromo->Decision1 Micronucleus Micronucleus Test (Rodent Hematopoietic Cells) Conclusion_Pos Genotoxic Potential Micronucleus->Conclusion_Pos Decision2 Weight of Evidence Suggests Genotoxic Potential? Decision1->Decision2 One or more positive Conclusion_Neg Not Genotoxic Decision1->Conclusion_Neg All negative Decision2->Micronucleus Yes Decision2->Conclusion_Neg No

Methodological & Application

Application Notes and Protocols: Solvent Red 49 for Fluorescent Staining in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 49, also known by its chemical name Rhodamine B base, is a highly versatile and widely used fluorescent dye belonging to the xanthene family.[1] Its strong fluorescent properties make it an invaluable tool in various biological and chemical research fields, particularly in fluorescence microscopy, flow cytometry, and enzyme-linked immunosorbent assays (ELISA).[1] This document provides detailed application notes and protocols for the use of this compound in fluorescent staining for microscopy, tailored for researchers, scientists, and professionals in drug development.

The fluorescence of this compound is characterized by its bright emission and is influenced by environmental factors such as solvent polarity, which can be harnessed for various analytical assays.[1] It is commonly used for general-purpose staining of cellular components and can be used in conjunction with other fluorophores for multi-color imaging.[]

Photophysical and Chemical Properties

Understanding the photophysical and chemical properties of this compound is crucial for its effective application in fluorescence microscopy. The key characteristics are summarized in the tables below.

Quantitative Data Summary

Table 1: Photophysical Properties of this compound (Rhodamine B Base)

PropertyValueSolvent/Conditions
Excitation Maximum (λex) ~543 nmGeneral[3][4]
552 nmAcidic Ethanol[5]
543 nmBasic Ethanol[5]
Emission Maximum (λem) ~565 nmGeneral[3][4]
577 nmAcidic Ethanol[5]
563 nmBasic Ethanol[5]
Molar Extinction Coefficient (ε) 106,000 cm⁻¹M⁻¹at 542.8 nm in Ethanol[6]
Quantum Yield (Φ) 0.49 - 0.65Ethanol[6][7][8]
0.6894% Ethanol[6][7]
1.0Reported value[6][7]
Molecular Weight 442.55 g/mol [9][10]
Molecular Formula C₂₈H₃₀N₂O₃[9][10]

Table 2: Solubility of this compound

SolventSolubility
Water Soluble (forms a fluorescent blue-light red solution)[9]
Ethanol Soluble (forms a fluorescent blue-light red solution)[9]
Acetone Slightly soluble[9]
Cellosolve Soluble[9]
DMSO 40 mg/mL (requires sonication)[4]

Experimental Protocols

Protocol 1: General Fluorescent Staining of Fixed Cultured Mammalian Cells

This protocol provides a step-by-step guide for staining fixed mammalian cells grown on coverslips.

Materials:

  • This compound (Rhodamine B base)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Bovine Serum Albumin (BSA)

  • Mounting medium (preferably with an anti-fade agent)

  • Glass slides and coverslips

  • Staining jars or a humidified chamber

Stock Solution Preparation:

  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as DMSO or ethanol.

  • Store the stock solution at -20°C, protected from light. For long-term storage, aliquot to avoid repeated freeze-thaw cycles.[]

Staining Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-20 minutes at room temperature.[11]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[][11] This step is not necessary for staining cell membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.

  • Staining: Prepare a working solution of this compound by diluting the stock solution in PBS (or PBS with 1% BSA). A typical starting concentration is in the µM range (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell type and application. Incubate the coverslips with the staining solution for 20-60 minutes at room temperature, protected from light.[11]

  • Washing: Wash the coverslips three to five times with PBS to remove unbound dye.[11]

  • Mounting: Mount the coverslip onto a glass slide using a suitable mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for Rhodamine B (e.g., excitation around 540-550 nm and emission around 570-590 nm).[11]

Protocol 2: Auramine-Rhodamine Staining for Acid-Fast Bacilli (Truant Method)

This is a specialized protocol for the detection of Mycobacterium species.[12][13]

Materials:

  • Auramine O

  • Rhodamine B (this compound)

  • Glycerol

  • Phenol

  • Acid-alcohol (decolorizer)

  • Potassium permanganate or Methylene blue (counterstain)

  • Distilled water

  • Heat-fixed smear of the sample

Reagent Preparation:

  • Auramine-Rhodamine Staining Solution:

    • Dissolve 3 g of Auramine O and 1.5 g of Rhodamine B in 150 mL of glycerol at room temperature with stirring.[13][14]

    • Add 20 mL of liquefied phenol (melted at 45°C) and mix.[13][14]

    • Add 100 mL of distilled water and mix thoroughly.[13][14]

    • Filter the solution through glass wool before use.[13][14]

Staining Procedure:

  • Smear Preparation and Fixation: Prepare a smear of the sample on a clean glass slide and heat-fix it.[11]

  • Primary Staining: Flood the slide with the Auramine-Rhodamine solution and let it stand for 15-20 minutes.[11]

  • Washing: Rinse the slide thoroughly with water.

  • Decolorization: Decolorize with acid-alcohol until the slide is clear.

  • Washing: Wash the slide thoroughly with water.

  • Counterstaining: Apply a counterstain (e.g., 0.5% potassium permanganate or Löffler's methylene blue) for 1-2 minutes.[11]

  • Washing and Drying: Wash with water and allow the slide to air dry.

  • Imaging: Examine the slide under a fluorescence microscope. Acid-fast bacilli will appear as bright reddish-yellow fluorescent rods against a dark background.

Visualizations

Experimental Workflow for Staining Fixed Cultured Cells

Staining_Workflow cluster_preparation Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Culture cells on coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilize (optional) wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 blocking 7. Block (optional) wash3->blocking staining 8. Stain with this compound blocking->staining wash4 9. Wash with PBS staining->wash4 mounting 10. Mount coverslip wash4->mounting imaging 11. Visualize with fluorescence microscope mounting->imaging

Caption: Workflow for fluorescent staining of fixed cultured cells.

Logical Relationship of this compound Properties

Solvent_Red_49_Properties cluster_properties Core Properties cluster_applications Key Applications cluster_factors Influencing Factors dye This compound (Rhodamine B Base) structure Xanthene Dye dye->structure fluorescence Strong Fluorescence dye->fluorescence microscopy Fluorescence Microscopy fluorescence->microscopy flow_cytometry Flow Cytometry fluorescence->flow_cytometry elisa ELISA fluorescence->elisa polarity Solvent Polarity fluorescence->polarity ph pH fluorescence->ph

Caption: Properties and applications of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Staining Incomplete washingIncrease the number and duration of washing steps.
Staining concentration too highTitrate the concentration of this compound to find the optimal dilution.
Non-specific bindingInclude a blocking step with 1% BSA before staining.
Weak or No Signal Low staining concentrationIncrease the concentration of this compound.
Inefficient permeabilization (for intracellular targets)Ensure the permeabilization step is performed correctly.
PhotobleachingMinimize exposure to light during staining and imaging. Use an anti-fade mounting medium.
Incorrect filter setVerify that the excitation and emission filters on the microscope are appropriate for Rhodamine B.
Uneven Staining Cells dried out during the procedureKeep the coverslips in a humidified chamber during incubations.
Incomplete mixing of staining solutionEnsure the staining solution is well-mixed before application.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). Store the dye in a cool, dry, and dark place.

References

Application Notes and Protocols for Solvent Red 49 as a Tracer Dye in Hydrological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 49, widely known as Rhodamine B, is a fluorescent xanthene dye recognized for its brilliant red-pink color and strong fluorescence. These properties make it a valuable tracer dye in hydrological studies to determine the flow paths, travel times, and dispersion of water in various systems, including rivers, streams, and groundwater. Its high detectability, even at very low concentrations, allows for precise tracking of water movement. This document provides detailed application notes and experimental protocols for the use of this compound in hydrological research.

Physicochemical and Fluorescent Properties

This compound exhibits strong absorption in the green region of the visible spectrum and emits orange-red fluorescence. Its fluorescence intensity is the basis for its use as a tracer and can be influenced by several environmental factors.

PropertyValueReferences
Chemical Formula C₂₈H₃₁ClN₂O₃
Molar Mass 479.02 g/mol
Excitation Maximum (λex) ~543-558 nm
Emission Maximum (λem) ~565-583 nm
Fluorescence Quantum Yield (in water) 0.31
Solubility in Water ~8-15 g/L
Appearance Green crystals or reddish-violet powder

Quantitative Data for Hydrological Applications

The utility of this compound as a tracer is defined by its detection limits and its behavior in the aquatic environment.

ParameterValue/RangeNotesReferences
Detection Limit (Fluorometer) As low as 0.1 ppb or lessAllows for the use of small amounts of dye.
Visual Detection Limit ~50 ppbThe concentration at which the dye becomes visible to the naked eye.
Annual-Average Quality Standard (AA-QS) 14 µg/LRecommended environmental concentration limit for long-term exposure.
Maximum Allowable Concentration (MAC-QS) 140 µg/LRecommended limit for intermittent discharges, such as in tracer experiments.

Ecotoxicity Data

It is crucial to consider the environmental impact of any tracer dye. The following table summarizes the toxicity of this compound to various aquatic organisms.

OrganismEndpointValueReferences
Algae (Raphidocelis subcapitata)EC50 (72h)14-24 mg/L
Crustaceans (Daphnia magna)LC50 (48h)14-24 mg/L
Fish Embryos (Danio rerio)LC50 (96h)14-24 mg/L

Experimental Workflow for a Hydrological Tracer Study

The following diagram illustrates the typical workflow for a hydrological tracer study using this compound.

Hydrological_Tracer_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_fieldwork Phase 2: Field Implementation cluster_analysis Phase 3: Laboratory Analysis cluster_data Phase 4: Data Interpretation & Reporting A Define Study Objectives (e.g., Time of Travel, Dispersion) B Site Selection & Characterization A->B C Dye Quantity Calculation & Permitting B->C D Preparation of Dye Stock Solution C->D E Background Fluorescence Measurement D->E F Dye Injection (Slug Release) E->F G Sample Collection at Downstream Locations (Grab Samples or Activated Charcoal) F->G I Analysis of Water/Eluted Charcoal Samples G->I H Fluorometer Calibration H->I J Quantification of Dye Concentration I->J K Development of Concentration-Time Curves J->K L Calculation of Hydrological Parameters K->L M Data Interpretation & Reporting L->M

Caption: Experimental workflow for a hydrological tracer study.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for injection.

Materials:

  • This compound (Rhodamine B) powder

  • Distilled or deionized water

  • Glass beaker or flask

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Calculate the required mass of this compound powder based on the desired stock solution concentration (e.g., 10% w/v).

  • Wear appropriate PPE.

  • Measure the desired volume of distilled water using a graduated cylinder and transfer it to a glass beaker.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Slowly add the pre-weighed this compound powder to the water while stirring continuously.

  • Continue stirring until the dye is completely dissolved. This may take some time.

  • Store the stock solution in a clearly labeled, sealed glass container, protected from light.

Protocol 2: Fluorometer Calibration

Objective: To establish a standard curve for the accurate quantification of this compound concentration in water samples.

Materials:

  • Fluorometer with appropriate filters for Rhodamine B (e.g., excitation ~540 nm, emission ~590 nm)

  • This compound stock solution

  • Volumetric flasks (various sizes)

  • Pipettes and tips

  • Distilled or deionized water

  • Cuvettes for the fluorometer

Procedure:

  • Prepare a series of standard solutions:

    • Perform serial dilutions of the stock solution to create a range of standards with known concentrations (e.g., 0.1, 0.5, 1, 5, 10 ppb).

    • Use distilled water as the diluent.

  • Set up the fluorometer:

    • Turn on the fluorometer and allow it to warm up as per the manufacturer's instructions.

    • Set the excitation and emission wavelengths appropriate for this compound.

  • Zero the instrument:

    • Fill a cuvette with distilled water (blank) and place it in the fluorometer.

    • Set the fluorescence reading to zero.

  • Measure the standards:

    • Starting with the lowest concentration standard, measure the fluorescence of each standard solution.

    • Rinse the cuvette with the next standard solution before filling it for measurement.

    • Record the fluorescence intensity for each concentration.

  • Create a calibration curve:

    • Plot the fluorescence intensity (y-axis) against the corresponding concentration (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.

Protocol 3: Field Procedure for Tracer Injection and Sampling

Objective: To introduce the tracer dye into the water body and collect samples for analysis.

Materials:

  • Prepared this compound stock solution

  • Field fluorometer (optional, for real-time monitoring)

  • Sample bottles (glass or amber plastic)

  • Activated charcoal samplers (optional)

  • GPS device

  • Field notebook and pens

  • Cooler with ice packs

Procedure:

  • Pre-injection:

    • At each designated sampling location, collect a background water sample to measure for any existing fluorescence.

  • Dye Injection:

    • Select an injection point where the dye will quickly mix with the water body (e.g., a turbulent area in a stream).

    • Record the exact time and location (GPS coordinates) of the injection.

    • Pour the calculated volume of the dye stock solution into the water body as a single "slug."

  • Sample Collection (Grab Samples):

    • At predetermined downstream locations, begin collecting water samples at regular time intervals.

    • The frequency of sampling will depend on the expected travel time of the dye.

    • Rinse each sample bottle with the water to be collected before filling.

    • Label each sample bottle with the location, date, and time of collection.

    • Store the collected samples in a cooler with ice packs and protect them from direct sunlight.

  • Sample Collection (Activated Charcoal Samplers):

    • If using activated charcoal samplers, deploy them at the sampling locations prior to dye injection.

    • Retrieve the samplers at the end of the study period.

    • Place each sampler in a separate, labeled bag for transport to the lab.

Protocol 4: Analysis of Water Samples

Objective: To determine the concentration of this compound in the collected water samples.

Materials:

  • Calibrated fluorometer

  • Collected water samples

  • Cuvettes

  • Lab notebook

Procedure:

  • Allow the collected water samples to reach the same temperature as the calibration standards.

  • If the samples are turbid, they may need to be filtered or centrifuged to remove suspended solids.

  • Measure the fluorescence of a blank (distilled water) to re-zero the fluorometer if necessary.

  • Measure the fluorescence intensity of each water sample.

  • Use the calibration curve equation to calculate the concentration of this compound in each sample.

  • For samples with fluorescence readings that fall outside the range of the calibration standards, dilute or concentrate the sample as needed and re-measure.

Data Analysis and Interpretation

The concentration data obtained from the water samples are used to create concentration-time curves for each sampling location. From these curves, several key hydrological parameters can be calculated, including:

  • Time of Travel: The time it takes for the peak concentration of the dye to travel between two points.

  • Dispersion: The spreading of the dye plume as it moves downstream.

  • Discharge: Can be estimated using dye dilution methods.

Safety and Environmental Considerations

  • Always wear appropriate PPE when handling concentrated this compound solutions.

  • Avoid direct contact with the dye. In case of skin contact, wash the area thoroughly with soap and water.

  • Calculate the amount of dye to be used carefully to ensure that the concentration in the water body remains below the recommended environmental quality standards.

  • Be aware of any water abstraction points downstream of the study area and take necessary precautions to avoid contamination.

  • Dispose of unused dye solutions and contaminated materials in accordance with local regulations. While this compound has been used in hydrological studies, some research points to its potential for reproductive toxicity and teratogenicity in aquatic organisms, and it can be persistent in the environment. Therefore, its use should be minimized, and alternative, more environmentally benign tracers should be considered where possible.

Application Notes and Protocols: Solvent Red 49 for Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 49, also known as Rhodamine B base, is a fluorescent dye belonging to the xanthene class.[1][2] It exhibits strong fluorescence, making it a potential candidate for various biological imaging applications, including the staining of intracellular lipids.[1][2][3] This document provides a detailed, generalized protocol for the use of this compound in lipid staining for fluorescence microscopy. It is important to note that while this compound is used in various staining applications, specific, validated protocols for lipid staining are not extensively documented in scientific literature. Therefore, the following protocol is a recommended starting point, and optimization will be necessary for specific cell types and experimental conditions.

Physicochemical Properties of this compound

A summary of the key properties of this compound relevant to its use as a fluorescent lipid stain is presented below.

PropertyValueReference
Molecular Formula C28H30N2O3[2][3]
Molecular Weight 442.55 g/mol [2][3]
CAS Number 509-34-2[2][3]
Excitation Maximum (Ex) ~543 nm[4]
Emission Maximum (Em) ~565 nm[4]
Solubility Soluble in ethanol and Cellosolve; slightly soluble in acetone.[2][3]
Appearance Faint rose colored powder.[5]

Experimental Protocol: Fluorescent Staining of Lipids in Cultured Cells

This protocol outlines the steps for staining lipids in adherent cultured cells using this compound.

Materials:

  • This compound (Rhodamine B base)

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Glass coverslips and microscope slides

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

  • Cell Culture:

    • Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO or ethanol. Store at -20°C, protected from light.[4]

    • On the day of the experiment, dilute the stock solution in PBS to a working concentration. A starting concentration of 1-10 µg/mL is recommended for initial optimization.

  • Cell Fixation:

    • Aspirate the cell culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Add the this compound working solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium. An anti-fade mounting medium is recommended. A mounting medium containing DAPI can be used for nuclear counterstaining.

    • Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for Rhodamine B (Excitation/Emission ~543/565 nm).[4] Lipid droplets should appear as brightly fluorescent structures within the cytoplasm.

Experimental Workflow

The following diagram illustrates the general workflow for this compound lipid staining.

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Visualization cell_culture 1. Cell Culture on Coverslips fixation 3. Cell Fixation with 4% PFA cell_culture->fixation prepare_stain 2. Prepare this compound Working Solution staining 4. Incubate with this compound prepare_stain->staining fixation->staining washing 5. Wash to Remove Excess Stain staining->washing mounting 6. Mount Coverslip washing->mounting imaging 7. Fluorescence Microscopy mounting->imaging

Caption: Workflow for fluorescent lipid staining using this compound.

Mechanism of Action

The precise mechanism of this compound staining of lipids is based on its lipophilic nature. As a fat-soluble dye, it preferentially partitions into and accumulates in nonpolar environments, such as the neutral lipid core of intracellular lipid droplets.[6] This accumulation leads to a localized increase in fluorescence intensity, allowing for the visualization of these structures.

Data Interpretation and Quantification

Qualitative analysis involves the visual assessment of the location, size, and number of lipid droplets within the cells. For quantitative analysis, image analysis software can be used to measure the fluorescence intensity and the number and area of stained lipid droplets. It is crucial to acquire images under identical settings (e.g., exposure time, laser power) for accurate comparison between different experimental groups. The accumulation of lipids can be quantified by eluting the dye using isopropanol after staining and measuring the absorbance.[6]

Troubleshooting

  • Weak or No Staining:

    • Increase the concentration of the this compound working solution.

    • Increase the incubation time.

    • Ensure the fluorescence microscope filters are appropriate for Rhodamine B.

  • High Background Fluorescence:

    • Decrease the concentration of the this compound working solution.

    • Ensure thorough washing after the staining step.

    • Use an anti-fade mounting medium.

  • Photobleaching:

    • Minimize the exposure of stained samples to light.

    • Use an anti-fade reagent in the mounting medium.

    • Acquire images promptly after staining.

Conclusion

This compound is a promising fluorescent dye for lipid staining due to its strong fluorescence and lipophilic properties. The provided protocol offers a solid foundation for researchers to begin exploring its use in visualizing intracellular lipids. As with any staining procedure, optimization of parameters such as dye concentration and incubation time is essential to achieve the best results for a specific application.

References

Applications of Rhodamine B Base in Forensic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine B base, a synthetic dye with potent fluorescent properties, has found a significant niche in forensic analysis. Its ability to emit a bright orange-red fluorescence under specific light wavelengths makes it a valuable tool for visualizing latent evidence that is otherwise invisible to the naked eye. This document provides detailed application notes and experimental protocols for the use of Rhodamine B base in key areas of forensic investigation, primarily in the development of latent fingerprints and the analysis of the dye as trace evidence.

Application 1: Latent Fingerprint Development

Rhodamine B is widely utilized as a fluorescent component in fingerprint dusting powders and as a dye stain for prints developed with cyanoacrylate (superglue) fuming. Its application enhances the contrast of latent prints on various surfaces, especially those that are multicolored or have complex backgrounds, where conventional black or white powders would be ineffective.[1][2]

Fluorescent Powder Dusting

Rhodamine B is often incorporated with a carrier powder, such as silica gel or diatomaceous earth, to create a fluorescent powder.[3][4] This powder adheres to the moisture and oily residues present in latent fingerprint ridges.

This protocol describes the preparation of two formulations of Rhodamine B-silica gel powder, S1 (5% Rhodamine B) and S2 (10% Rhodamine B).[3][5][6]

Materials:

  • Rhodamine B

  • Silica gel

  • Ethanol

  • Glass beaker

  • Heating plate with magnetic stirrer

  • Oven

  • Mortar and pestle

  • Sieve (45-micron)

Procedure:

  • Formulation S1 (5% Rhodamine B): Dissolve 0.5 g of Rhodamine B in 10 mL of ethanol in a glass beaker.

  • Formulation S2 (10% Rhodamine B): Dissolve 1.0 g of Rhodamine B in 10 mL of ethanol in a glass beaker.

  • To the chosen Rhodamine B solution, add 10 g of silica gel.

  • Heat the mixture to 70°C and stir for 30-60 minutes to form a slurry.

  • Dry the mixture in an oven for 2-3 hours.

  • Grind the dried sample into a fine powder using a mortar and pestle.

  • Sieve the powder through a 45-micron sieve to obtain a uniform fluorescent powder.

Materials:

  • Prepared Rhodamine B-silica gel fluorescent powder

  • Fiberglass fingerprint brush

  • Blower or compressed air

  • Alternate Light Source (ALS)

  • Forensic camera with appropriate filters

Procedure:

  • Apply a small amount of the fluorescent powder to the surface bearing the suspected latent fingerprint using a clean fiberglass brush.

  • Gently brush the powder over the area in the direction of the ridge flow.[7]

  • Remove the excess powder using a blower or a gentle stream of compressed air for approximately 80 seconds.[3]

  • Visualize the developed fingerprint under an Alternate Light Source (ALS). A UV lamp with a wavelength of 365 nm is effective.[3][6]

  • Photograph the fluorescent print using a forensic camera equipped with a yellow or orange barrier filter to enhance contrast and eliminate background fluorescence.

Workflow for Latent Fingerprint Development using Rhodamine B Fluorescent Powder

workflow cluster_prep Powder Preparation cluster_app Fingerprint Development cluster_vis Visualization & Documentation p1 Dissolve Rhodamine B in Ethanol p2 Add Silica Gel and Heat p1->p2 p3 Dry and Grind Mixture p2->p3 p4 Sieve to Obtain Fine Powder p3->p4 a1 Apply Powder with Brush p4->a1 a2 Remove Excess Powder a1->a2 v1 Illuminate with ALS (365 nm) a2->v1 v2 Photograph with Barrier Filter v1->v2

Caption: Workflow for Latent Fingerprint Development.

Dye Staining of Cyanoacrylate-Fumed Fingerprints

Cyanoacrylate (superglue) fuming is a common technique for developing latent fingerprints on non-porous surfaces. The resulting white polymer ridges can be further enhanced by staining with a fluorescent dye like Rhodamine B.[8][9][10]

This protocol is for enhancing cyanoacrylate-developed fingerprints.

Materials:

  • Rhodamine 6G (often used interchangeably with Rhodamine B in some formulations)

  • Methanol

  • Spray bottle, dip tray, or squirt bottle

  • Water for rinsing

  • Alternate Light Source (ALS)

  • Forensic camera with appropriate filters (orange or red)

Procedure:

  • Prepare the Rhodamine 6G Stock Solution: Dissolve 0.1 g of Rhodamine 6G in 100 ml of Methanol in a glass beaker.[9]

  • Application: Apply the Rhodamine 6G solution to the cyanoacrylate-fumed fingerprint by spraying, dipping, or using a squirt bottle.[11]

  • Rinsing: Gently rinse the surface with water to remove excess dye.[11]

  • Drying: Allow the evidence to air dry completely in a fume hood.

  • Visualization: Examine the stained fingerprint with an ALS in the 495-540 nm range.[11]

  • Photography: Photograph the fluorescent print using an orange or red barrier filter to maximize contrast.[11]

ParameterFluorescent Powder DustingDye Staining after Cyanoacrylate Fuming
Principle Adhesion of fluorescent powder to fingerprint residueStaining of polymerized cyanoacrylate
Surfaces Non-porous and semi-porous surfacesNon-porous surfaces
Rhodamine B Concentration 5-10% w/w in silica gel[3][5]0.1 g in 100 ml Methanol (stock solution)[9]
Application Method BrushingSpraying, dipping, or washing[11]
Visualization Wavelength ~365 nm (UV)[3][6]495-540 nm[11]
Barrier Filter Yellow/OrangeOrange/Red[11]

Application 2: Chemical Analysis of Rhodamine B as Trace Evidence

Rhodamine B dye itself can be considered as trace evidence in certain criminal cases, such as assaults where the dye was used to mark a victim or a scene.[12] Forensic analysis in such cases involves the extraction and identification of the dye from exhibits like clothing.

This protocol outlines a multi-step approach for the analysis of Rhodamine B from a fabric sample.

Materials:

  • Ethanol

  • Beakers

  • Hot plate

  • TLC plates (Silica gel G)

  • TLC developing chamber

  • Developing solvent: Butanol: Acetic Acid: Water (40:10:50, upper organic layer)[12]

  • UV-Vis Spectrophotometer

  • FT-IR Spectrophotometer

  • Potassium Bromide (KBr) for pellet preparation

Procedure:

  • Extraction:

    • Scrape the dry crystalline dye material from the fabric.

    • Dissolve a small amount (0.01-0.5 mg) of the scraped material in ethanol.[12]

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the ethanolic extract onto a pre-activated silica gel G TLC plate alongside a standard solution of Rhodamine B.

    • Develop the plate in a pre-saturated TLC chamber using the butanol:acetic acid:water solvent system.

    • After development, air dry the plate and observe the self-locating red spots. Calculate the Rf value and compare it with the standard. An Rf of 0.88 has been reported for Rhodamine B with this solvent system.[12]

  • UV-Visible Spectrophotometry:

    • Analyze the ethanolic extract using a UV-Vis spectrophotometer.

    • Scan the sample and identify the maximum absorbance wavelength (λmax). Compare this with the λmax of a standard Rhodamine B solution (approximately 543 nm).[12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a KBr pellet by mixing approximately 1 mg of the scraped dye with spectroscopic grade KBr.

    • Record the FT-IR spectrum and compare the peaks with a standard Rhodamine B spectrum. Key peaks for Rhodamine B include those around 3335, 2163, 1587, 1410, 1339, and 682 cm⁻¹.[12]

Workflow for the Analysis of Rhodamine B as Trace Evidence

workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_confirmation Identification e1 Scrape Dye from Exhibit e2 Dissolve in Ethanol e1->e2 a3 FT-IR Spectroscopy e1->a3 a1 Thin-Layer Chromatography (TLC) e2->a1 a2 UV-Visible Spectrophotometry e2->a2 c1 Compare Rf, λmax, and IR spectra with Standard a1->c1 a2->c1 a3->c1

Caption: Workflow for Rhodamine B Trace Evidence Analysis.

Other Potential Forensic Applications

While the primary and well-documented forensic applications of Rhodamine B are in latent fingerprint development and as trace evidence, other potential uses have been explored, though they are not in routine practice.

  • Biological Stain Detection: There is currently limited evidence to support the use of Rhodamine B as a presumptive or confirmatory test for biological stains like blood or semen. Standard forensic protocols for blood detection rely on reagents such as luminol, phenolphthalein, and leuchomalachite green.[13][14][15][16][17][18]

  • Forensic Entomology: A study has demonstrated the use of Rhodamine B to mark the body and seminal fluid of insects.[19] This could have potential applications in forensic entomology for specific research or case scenarios, but it is not a standard procedure.

Safety Precautions

Rhodamine B is a chemical dye and should be handled with appropriate safety measures. It is advisable to work in a well-ventilated area or a fume hood, especially when handling the powder or preparing solutions.[9] Personal protective equipment, including gloves, a lab coat, and safety glasses, should be worn. In some regions, Rhodamine B is suspected to be a carcinogen, and products containing it may require a warning label.[20]

Conclusion

Rhodamine B base is a versatile and effective fluorescent compound with significant applications in forensic analysis. Its primary role in the development of latent fingerprints, both as a component of dusting powders and as a dye stain, has greatly enhanced the ability of forensic scientists to visualize crucial evidence. Furthermore, the established analytical methods for its identification allow for its use as a form of trace evidence. While its application in the detection of biological stains is not established, its utility in other niche areas of forensic science may continue to be explored. The protocols and data presented in this document provide a comprehensive guide for the effective and safe use of Rhodamine B in a forensic laboratory setting.

References

Application Notes and Protocols for the Use of Solvent Red 49 as a Laser Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 49, also known by its chemical name Rhodamine B base, is a versatile xanthene dye widely recognized for its strong fluorescence and excellent photostability.[1][2] These properties make it a highly effective gain medium for dye lasers, particularly in the visible spectrum.[1][3] The performance of a this compound dye laser, including its tuning range and efficiency, is significantly influenced by the choice of solvent, dye concentration, and the specific design of the laser cavity and pump source.[4][5] These notes provide a comprehensive overview of the experimental setup, key performance data, and detailed protocols for utilizing this compound as a laser dye.

Key Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its successful application in laser systems.

PropertyValueReference
CAS Number 509-34-2[6]
Molecular Formula C₂₈H₃₀N₂O₃[6]
Molecular Weight 442.55 g/mol [6]
Synonyms Rhodamine B base, C.I. 45170:1[6]
Excitation Max (in Ethanol) ~543 nm[7]
Emission Max (in Ethanol) ~565 nm[7]

Laser Performance of this compound in Various Solvents

The choice of solvent is a critical parameter that directly impacts the photophysical properties of this compound and, consequently, its laser performance. The phenomenon of solvatochromism, the change in color of a chemical substance with the polarity of the solvent, allows for the "tuning" of the laser's output wavelength.[5] While comprehensive comparative data under identical experimental conditions is scarce, the following table summarizes typical performance characteristics gleaned from various studies. A frequently used pump source for this compound is the second harmonic of a Nd:YAG laser, which provides a high-intensity pulsed beam at 532 nm.[8][9]

SolventTypical Concentration Range (mol/L)Pump Wavelength (nm)Reported Tuning Range (nm)Reported EfficiencyNotes
Ethanol 1 x 10⁻⁵ - 1 x 10⁻²532580 - 630Up to 12%A red shift in the fluorescence spectrum of approximately 20 nm is observed as the concentration increases from 1 x 10⁻⁵ to 1 x 10⁻² mol/L.[10][11]
Methanol 1 x 10⁻⁶ - 1 x 10⁻³532590 - 650Up to 48% (in solid host)The fluorescence quantum yield is concentration-dependent.[9][12] Mixtures of Rhodamine dyes in methanol have been used to achieve broader bandwidths.[13]
Propanol 0.5 g/L - 25 g/L532603 - 635 (monomer)-At higher concentrations, dimer formation is observed with a separate emission peak around 675 nm.[1]
Water 0.5 g/L - 2.0 g/L532608 - 630 (monomer)Lower than in alcoholsWater is a more suitable solvent for self-aggregation (dimer formation) of Rhodamine B.[14]

Experimental Setup and Protocols

I. Preparation of this compound Dye Solution

This protocol outlines the steps for preparing a dye solution for use in a laser system.

Materials:

  • This compound (Rhodamine B base) powder

  • Spectroscopic grade solvent (e.g., ethanol, methanol)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Ultrasonic bath (optional)

Protocol:

  • Determine the Desired Concentration: Based on the intended application and the data in the performance table, decide on the target molar concentration of the dye solution.

  • Calculate the Required Mass: Use the following formula to calculate the mass of this compound powder needed: Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight (442.55 g/mol )

  • Weigh the Dye: Accurately weigh the calculated mass of this compound powder using an analytical balance.

  • Dissolve the Dye: a. Transfer the weighed dye powder into a clean, dry volumetric flask of the desired volume. b. Add a small amount of the chosen solvent to the flask and swirl gently to begin dissolving the powder. c. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the dye is completely dissolved. For some solvents or higher concentrations, gentle heating or sonication in an ultrasonic bath may be required to facilitate dissolution.[7] d. Once the dye is fully dissolved, carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Ensure Homogeneity: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared dye solution in a well-sealed, light-protected container, as Rhodamine B solutions can adsorb to plastics and should ideally be kept in glass.[2]

II. Characterization of the Dye Laser Output

This protocol describes the general procedure for setting up a simple dye laser and characterizing its output. A common setup involves a cuvette containing the dye solution, a pump laser, and a resonator cavity.

Materials and Equipment:

  • Prepared this compound dye solution

  • Quartz cuvette

  • Pulsed pump laser (e.g., Q-switched Nd:YAG laser, 532 nm)[8][9]

  • Optical components for the resonator cavity (e.g., high-reflectivity mirror, output coupler)

  • Lenses for focusing the pump beam

  • Optical power/energy meter

  • Spectrometer or monochromator

  • Beam profiling camera (optional)

Experimental Workflow:

Caption: A simplified workflow for the preparation, setup, and characterization of a this compound dye laser experiment.

Protocol:

  • Dye Cell Preparation: Fill a clean quartz cuvette with the prepared this compound solution. In many setups, the dye is circulated through the cuvette to dissipate heat and prevent dye degradation.[4]

  • Pump Laser Setup: a. Position the pump laser (e.g., Nd:YAG at 532 nm) so that its beam is directed towards the dye cuvette. b. Use appropriate lenses to focus the pump beam into the active volume of the dye solution within the cuvette. The focusing geometry can be transverse (side-pumping) or longitudinal (end-pumping).

  • Resonator Cavity Construction: a. A basic laser resonator can be formed by placing a high-reflectivity mirror on one side of the dye cuvette and a partially reflective output coupler on the other side. b. Align the mirrors to be parallel to each other and perpendicular to the optical axis of the dye laser emission. This alignment is critical for achieving laser oscillation.

  • Laser Operation and Measurement: a. With appropriate safety precautions in place, activate the pump laser. b. Observe the output from the dye laser. A visible, coherent beam should emerge from the output coupler. c. Output Power/Energy: Place an optical power or energy meter in the path of the dye laser beam to measure its output. To determine the slope efficiency, measure the output power/energy for a range of pump power/energy levels and plot the results. d. Spectral Analysis: Direct a portion of the output beam into a spectrometer or monochromator to measure the lasing wavelength and bandwidth. To determine the tuning range, an intracavity tuning element (e.g., a diffraction grating or prism) can be incorporated into the resonator and the output wavelength measured as the element is adjusted. e. Beam Profile (Optional): A beam profiling camera can be used to analyze the spatial characteristics of the laser output.

Experimental Setup Diagram

The following diagram illustrates a basic experimental setup for a transversely pumped dye laser using this compound.

DyeLaserSetup cluster_pump Pump Source cluster_resonator Dye Laser Resonator cluster_diagnostics Diagnostics PumpLaser Nd:YAG Laser (532 nm) FocusingLens Focusing Lens PumpLaser->FocusingLens Pump Beam DyeCuvette Dye Cuvette (this compound Solution) FocusingLens->DyeCuvette HR_Mirror High Reflector HR_Mirror->DyeCuvette OutputCoupler Output Coupler DyeCuvette->OutputCoupler Laser Oscillation PowerMeter Power/Energy Meter OutputCoupler->PowerMeter Output Beam Spectrometer Spectrometer OutputCoupler->Spectrometer

Caption: A schematic of a typical experimental setup for a dye laser using this compound, pumped by a frequency-doubled Nd:YAG laser.

Conclusion

This compound is a robust and versatile laser dye that offers tunable, high-efficiency laser output in the visible spectrum. By carefully selecting the solvent and dye concentration, and by optimizing the pump source and resonator design, researchers can tailor the laser's performance to meet the specific requirements of their applications. The protocols and data presented in these notes provide a solid foundation for the successful implementation of this compound in a variety of laser-based experimental setups.

References

Application Note and Protocol: Preparation of Stock and Working Solutions of Solvent Red 49

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Red 49, also widely known as Rhodamine B, is a fluorescent dye belonging to the xanthene class.[1][2] It is extensively utilized in various scientific applications, including fluorescence microscopy, flow cytometry, histology, and as a tracer dye in water flow studies.[2][3][4] Its bright red fluorescence, good solubility in organic solvents, and ability to bind to biomolecules make it a valuable tool for researchers, scientists, and drug development professionals.[3][5] Proper preparation of stock and working solutions is critical to ensure experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions.

Safety and Handling Precautions

This compound should be handled with care in a laboratory setting. Adherence to standard safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, rubber gloves, and a lab coat.[6]

  • Ventilation: Handle the solid powder and concentrated solutions only in a well-ventilated area or a chemical fume hood to minimize dust and vapor inhalation.[6]

  • Handling: Avoid contact with skin and eyes.[6] Minimize dust generation when handling the powder.[6] After handling, wash hands and any exposed skin thoroughly.[6]

  • Storage: Store the solid dye in a tightly sealed, light-resistant container in a cool, dry place.[6][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO) 96 mg/mL [4]
Ethanol Very Soluble (~15 g/L) [2][8]
Methanol Very Soluble [8]
Water Soluble (8-15 g/L) [2]
Ethylene Glycol Ether (Cellosolve) Easily Soluble [1][9]
Acetone Slightly Soluble [1][8][9]

| Benzene | Slightly Soluble |[8] |

Table 2: Recommended Storage Conditions

Form Storage Temperature Duration Special Conditions Reference
Solid Powder 15°C to 25°C Years Keep dry, in a tightly closed, light-resistant container. [6][10]
Stock Solution (in DMSO/Ethanol) -20°C 1 month Aliquot to avoid freeze-thaw cycles; protect from light. Use glass vials. [11]
Stock Solution (in DMSO/Ethanol) -80°C 6 months Aliquot to avoid freeze-thaw cycles; protect from light. Use glass vials. [11]

| Aqueous Working Solutions | 2°C to 8°C | Short-term (days) | Protect from light. Prepare fresh for best results. |[11] |

Note: Solutions of this compound can adsorb to plastic surfaces; it is highly recommended to store all solutions in glass containers.[2]

Experimental Protocols

These protocols describe the preparation of a high-concentration primary stock, an intermediate stock, and a final working solution.

4.1. Protocol for Preparing a 10 mg/mL Primary Stock Solution in DMSO

This protocol creates a high-concentration stock that can be stored for long periods and diluted into various solvents for intermediate stocks.

Materials:

  • This compound powder (Molar Mass: ~479.02 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1.5 mL or 2.0 mL microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettors and appropriate tips

Methodology:

  • Tare a clean, dry microcentrifuge tube or glass vial on the analytical balance.

  • Carefully weigh 10 mg of this compound powder into the tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[12]

  • The final concentration of this primary stock solution is 10 mg/mL (approximately 20.88 mM).

  • Aliquot the primary stock into smaller volumes (e.g., 20-50 µL) in light-protected glass vials to minimize freeze-thaw cycles.[11]

  • Store the aliquots at -20°C or -80°C as specified in Table 2.[11]

4.2. Protocol for Preparing a 1 mg/mL (1000 µg/mL) Intermediate Stock Solution in Ethanol

This intermediate stock is suitable for further dilution into aqueous buffers or media for many biological applications.

Materials:

  • 10 mg/mL Primary Stock Solution in DMSO (from Protocol 4.1)

  • 200-proof Ethanol

  • 15 mL conical tube or glass vial

  • Pipettors and appropriate tips

Methodology:

  • Pipette 9.0 mL of 200-proof ethanol into a 15 mL tube or vial.

  • Add 1.0 mL of the 10 mg/mL Primary Stock Solution (in DMSO) to the ethanol.

  • Cap the tube and vortex thoroughly to ensure the solution is homogeneous.

  • The final concentration of this intermediate stock solution is 1 mg/mL.

  • Store this solution according to the recommendations in Table 2, preferably in a glass container.

4.3. Protocol for Preparing a 10 µM Final Working Solution

This protocol demonstrates the final dilution step to a typical working concentration used for applications like cell staining.[3]

Materials:

  • 1 mg/mL Intermediate Stock Solution (from Protocol 4.2)

  • Phosphate-Buffered Saline (PBS) or desired experimental buffer

  • 50 mL conical tube or glass vial

  • Pipettors and appropriate tips

Methodology:

  • Calculate the required volume of intermediate stock:

    • Molar Mass of this compound ≈ 479.02 g/mol

    • Concentration of Intermediate Stock = 1 mg/mL = 1 g/L

    • Molarity of Intermediate Stock = (1 g/L) / (479.02 g/mol ) ≈ 2.088 mM

    • Use the dilution formula: M₁V₁ = M₂V₂

      • M₁ = 2.088 mM

      • V₁ = ?

      • M₂ = 10 µM = 0.01 mM

      • V₂ = 10 mL (example final volume)

    • V₁ = (M₂V₂) / M₁ = (0.01 mM * 10 mL) / 2.088 mM ≈ 0.0479 mL or 47.9 µL

  • Pipette 10 mL of PBS (or your chosen buffer) into a 50 mL tube or vial.

  • Add 47.9 µL of the 1 mg/mL intermediate stock solution to the buffer.

  • Cap the tube and mix thoroughly by inversion or gentle vortexing.

  • This final working solution is now ready for use. It is recommended to prepare this solution fresh before each experiment.

Workflow Visualization

The following diagram illustrates the logical workflow for preparing this compound solutions from solid powder to the final working solution.

G Workflow for this compound Solution Preparation cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate Stock Preparation cluster_2 Step 3: Final Working Solution Preparation A Weigh 10 mg This compound Powder B Dissolve in 1.0 mL DMSO A->B C Vortex until dissolved B->C D Primary Stock (10 mg/mL) C->D E Take 1.0 mL of Primary Stock D->E Dilution F Add to 9.0 mL Ethanol E->F G Vortex to mix F->G H Intermediate Stock (1 mg/mL) G->H I Take 47.9 µL of Intermediate Stock H->I Final Dilution J Add to 10 mL PBS I->J K Mix gently J->K L Working Solution (10 µM) K->L M M L->M Ready for Experiment

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Latent Fingerprint Detection Using Solvent Red 49

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection of latent fingerprints using Solvent Red 49, also known as Rhodamine B Base. The protocols outlined below cover two primary methodologies: a fluorescent powdering technique and a dye staining solution for cyanoacrylate-fumed prints.

Introduction

This compound is a fluorescent dye belonging to the xanthene class, recognized for its vibrant pink color and strong fluorescent properties.[1][2] In forensic science, its fluorescence is harnessed to enhance the visualization of latent fingerprints on various surfaces that are otherwise invisible to the naked eye.[3][4] This document details the preparation and application of this compound-based reagents for developing latent prints, offering protocols for both powder and solution-based methods.

Data Presentation

MethodologyReagent CompositionApplicationVisualizationRecommended Surfaces
Fluorescent Powder This compound with an adhesive mixture (boric acid, talc, barium carbonate) or silica gel.Dusting with a camelhair or fiberglass brush.Ultraviolet (UV) light at approximately 365 nm.A wide range of non-porous surfaces including plastic, glass, and polished wood.[3][4]
Dye Staining Solution (as part of R.A.Y. formulation) This compound (as Rhodamine 6G) in combination with Ardrox and Basic Yellow 40 in a solvent mixture.Spraying or immersion of cyanoacrylate-fumed latent prints.Forensic light source in the 450 nm to 550 nm range.[5]Non-porous surfaces, particularly effective on plastic bags and items with multi-colored backgrounds.[6][7]

Experimental Protocols

Methodology 1: this compound Fluorescent Powder

This method utilizes the fine particles of a this compound-based powder to adhere to the moisture and oily residues present in latent fingerprints.

Materials:

  • This compound (Rhodamine B)

  • Adhesive mixture components: Boric acid, Talc, Barium carbonate OR Silica gel

  • Ethanol

  • Mortar and pestle

  • Sieve (45-micron)

  • Camelhair or fiberglass fingerprint brush

  • UV lamp (~365 nm)

  • Protective gloves, eyewear, and dust mask

Protocols:

1. Preparation of this compound Powder with Adhesive Mixture: [1][3]

  • In a fume hood, weigh out 50 mg of this compound, 4.5 g of boric acid, 0.40 g of talc, and 0.10 g of barium carbonate.
  • Suspend the components in a minimal amount of ethanol and stir vigorously to form a slurry.
  • Allow the mixture to air-dry completely in a well-ventilated area for 4 to 7 days.
  • Once completely dry, grind the solid mass into a fine powder using a mortar and pestle.
  • Store the powder in a tightly sealed, light-protected container.

2. Preparation of this compound Powder with Silica Gel: [4]

  • Dissolve 0.5 g to 1.0 g of this compound in 10 mL of ethanol.
  • Add 10 g of silica gel to the solution and heat to 70°C while stirring for 30-60 minutes.
  • Dry the mixture in an oven for 2-3 hours.
  • Grind the dried mixture using a mortar and pestle and pass it through a 45-micron sieve to obtain a fine fluorescent powder.

3. Application and Visualization:

  • Using a clean and dry camelhair or fiberglass brush, lightly dip the tips of the bristles into the this compound powder.
  • Gently apply the powder to the surface suspected of bearing latent prints using a light twirling or brushing motion.
  • Once the print becomes visible, gently brush away the excess powder.
  • Visualize the developed fingerprint in a darkened environment using a UV lamp with an excitation wavelength of approximately 365 nm.
  • The fingerprint ridges will fluoresce, providing contrast against the background. Photograph the developed print using appropriate filters.

Methodology 2: this compound as a Component in R.A.Y. Dye Staining Solution

In this method, this compound is a component of the R.A.Y. (Rhodamine, Ardrox, Basic Yellow) solution, which is used to stain latent prints that have first been developed with cyanoacrylate (superglue) fuming. The dye adheres to the polymerized cyanoacrylate, enhancing the visibility of the print through fluorescence.

Materials:

  • Basic Yellow 40 dye

  • Glacial acetic acid

  • Rhodamine 6G (a close analog of this compound, often used interchangeably in these formulations)

  • Ardrox P133D

  • Isopropanol or denatured Ethanol

  • Acetonitrile

  • Cyanoacrylate-fumed latent prints on non-porous surfaces

  • Spray bottle or immersion tray

  • Forensic light source (450 nm - 550 nm)

  • Orange or red barrier filters/goggles

  • Protective gloves, eyewear, and fume hood

Protocol:

1. Preparation of R.A.Y. Working Solution: [5]

  • In a fume hood, combine the following reagents in the specified order, ensuring each component is dissolved before adding the next:
  • 0.5 g Basic Yellow 40 dye
  • 10 ml Glacial acetic acid
  • 0.05 g Rhodamine 6G
  • 4 ml Ardrox P133D
  • 450 ml Isopropanol or denatured Ethanol
  • 40 ml Acetonitrile
  • Store the solution in a dark, stoppered glass or plastic bottle.

2. Application and Visualization:

  • Ensure the latent prints have been adequately developed using cyanoacrylate fuming.
  • In a fume hood, apply the R.A.Y. solution to the fumed prints by either spraying, dipping, or using a squirt bottle.
  • Allow the dye to set on the surface for approximately 30 to 60 seconds.
  • A rinse with alcohol may be necessary to reduce background staining.[5]
  • Allow the item to air dry completely.
  • Examine the treated surface with a forensic light source in the 450 nm to 550 nm wavelength range.
  • View the fluorescence through orange or red colored goggles or camera filters. The fingerprint ridges will appear fluorescent.
  • Photograph the developed prints using the appropriate barrier filter.

Mandatory Visualizations

experimental_workflow_powder cluster_prep Powder Preparation cluster_app Application & Visualization prep_start Start mix_reagents Mix this compound with adhesive or silica gel and ethanol prep_start->mix_reagents dry_mixture Air or oven dry the mixture mix_reagents->dry_mixture grind_powder Grind into a fine powder dry_mixture->grind_powder prep_end Powder Ready grind_powder->prep_end app_start Start apply_powder Apply powder to surface with brush app_start->apply_powder remove_excess Remove excess powder apply_powder->remove_excess visualize Visualize under UV light (~365 nm) remove_excess->visualize photograph Photograph developed print visualize->photograph app_end End photograph->app_end

Caption: Experimental workflow for the this compound fluorescent powder method.

experimental_workflow_solution cluster_prep Pre-treatment & Solution Preparation cluster_app Application & Visualization prep_start Start ca_fuming Develop latent print with cyanoacrylate fuming prep_start->ca_fuming mix_ray Prepare R.A.Y. solution (incl. This compound analog) prep_start->mix_ray prep_end Ready for Staining ca_fuming->prep_end mix_ray->prep_end app_start Start Staining apply_solution Apply R.A.Y. solution (spray or immersion) app_start->apply_solution rinse_dry Rinse (optional) and air dry apply_solution->rinse_dry visualize Visualize with forensic light source (450-550 nm) rinse_dry->visualize photograph Photograph with barrier filter visualize->photograph app_end End photograph->app_end

Caption: Workflow for R.A.Y. dye staining of cyanoacrylate-fumed fingerprints.

References

Quantitative Analysis of Solvent Red 49: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the quantitative analysis of Solvent Red 49 (also known as Rhodamine B base, C.I. 45170:1) in various matrices. The following methodologies are intended for researchers, scientists, and drug development professionals, offering guidance on accurate and reproducible quantification using common analytical techniques.

This compound is a xanthene dye with strong fluorescent properties, widely utilized as a colorant in plastics, inks, and coatings.[1] In the laboratory, its fluorescence is leveraged for techniques like fluorescence microscopy and flow cytometry. However, due to its potential health risks, its use in food and cosmetics is strictly regulated in many regions, necessitating sensitive and reliable quantitative methods for its detection and control.[2]

This document outlines protocols for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), UV-Visible Spectrophotometry, and Spectrofluorometry.

Data Presentation: Quantitative Method Validation Summary

The following tables summarize key validation parameters for the quantitative analysis of this compound using different analytical techniques. These values are compiled from various studies and provide an indication of the expected performance of each method.

Table 1: HPLC with Fluorescence/UV-Vis Detection

ParameterMatrixValueReference
Limit of Detection (LOD)Chili-containing foodstuffs3.7 µg/kg[3]
Limit of Quantification (LOQ)Chili-containing foodstuffs10 µg/kg[3]
RecoveryChili Powder98-103%[3]
RecoveryChili Oil87-100%[3]
Linearity RangeFood0.005-2.000 mg/kg[1]
Correlation Coefficient (r²)Food0.99998[1]
Limit of Detection (LOD)Food0.005 mg/kg[1]

Table 2: UV-Visible Spectrophotometry

ParameterMatrixValueReference
Limit of Detection (LOD)Crackers0.1582 ppm[4]
Limit of Quantification (LOQ)Crackers0.5274 ppm[4]
RecoveryCrackers93-104%[4]
Linearity RangeFood Articles2-20 µg/mL[1][5][6]
Correlation Coefficient (r²)Crackers0.9985[4]
Limit of Detection (LOD)Food Articles1.15 µg/g[1][5][6]
Limit of Quantification (LOQ)Food Articles3.5 µg/g[1][5][6]

Table 3: Spectrofluorometry

ParameterMatrixValueReference
Limit of Detection (LOD)Syrup0.1436 µg/mL[2]
Limit of Quantification (LOQ)Syrup0.4787 µg/mL[2]
RecoverySyrup102.8%[2]
Linearity RangeSyrup0.5 - 2.5 µg/mL[2]
Correlation Coefficient (r²)Syrup0.9975[2]

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol is optimized for the determination of this compound in cosmetic products.

a. Materials and Reagents:

  • This compound certified reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Deionized (DI) water

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

b. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Fluorescence Detector (FLD)

  • Analytical column: Acclaim™ 120 C18, 3 µm, 3.0 × 150 mm or equivalent

  • Ultrasonic bath

c. Preparation of Standards and Samples:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of DI water.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with DI water to achieve concentrations ranging from 2 to 1000 µg/L.[7]

  • Sample Preparation (Cosmetics):

    • For solid or semi-solid samples (e.g., lipstick, creams), accurately weigh 2 g of the sample into a 10 mL conical flask.

    • Add 5 mL of DI water.

    • Extract the sample by sonication in an ultrasonic bath for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.[7]

d. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / 100 mM Ammonium Acetate (40:60, v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 1 µL

  • Column Temperature: 30 °C

  • Fluorescence Detection: Excitation at 550 nm, Emission at 580 nm[7]

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the final concentration in the original sample, accounting for the initial sample weight and extraction volume.

Quantitative Analysis by UV-Visible Spectrophotometry

This protocol is suitable for the quantification of this compound in food samples.

a. Materials and Reagents:

  • This compound certified reference standard

  • Methanol (spectroscopic grade)

  • Hydrochloric acid (HCl)

b. Instrumentation:

  • UV-Visible Spectrophotometer

  • Volumetric flasks

  • Pipettes

c. Preparation of Standards and Samples:

  • Stock Standard Solution (1000 ppm): Accurately weigh and dissolve 100 mg of this compound in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10 ppm) by diluting the stock solution with methanol.

  • Sample Preparation (Food):

    • Accurately weigh a homogenized sample (e.g., 10 g) and extract with a suitable solvent such as methanol or an acetone/hexane mixture. The extraction procedure may need to be optimized depending on the food matrix.

    • After extraction, the solution may require cleanup using a solid-phase extraction (SPE) cartridge (e.g., alumina) to remove interfering substances.[1]

    • The final extract should be clear and appropriately diluted with the analysis solvent.

d. Spectrophotometric Measurement:

  • Determine the maximum absorbance wavelength (λmax) of this compound in the chosen solvent (typically around 550-558 nm).[3]

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (methanol).

  • Measure the absorbance of each standard and the sample solution.

e. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of this compound in the sample.[4]

Quantitative Analysis by Spectrofluorometry

This protocol provides a method for the quantification of this compound in liquid samples like syrups.

a. Materials and Reagents:

  • This compound certified reference standard

  • Ethanol (spectroscopic grade)

b. Instrumentation:

  • Spectrofluorometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

c. Preparation of Standards and Samples:

  • Stock Standard Solution (10 µg/mL): Prepare a stock solution of this compound in ethanol.

  • Working Standard Solutions: Dilute the stock solution with ethanol to prepare a series of working standards in the desired concentration range (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL).[2]

  • Sample Preparation (Syrup):

    • Accurately measure a volume of the syrup sample.

    • Dilute the sample with ethanol to bring the concentration of this compound within the linear range of the calibration curve.

    • The sample may require filtration if it is turbid.

d. Fluorometric Measurement:

  • Determine the optimal excitation and emission wavelengths for this compound in ethanol. Typical values are approximately 550 nm for excitation and 570 nm for emission.[2]

  • Set the excitation and emission wavelengths on the spectrofluorometer.

  • Measure the fluorescence intensity of the blank (ethanol).

  • Measure the fluorescence intensity of each standard and the diluted sample solution.

e. Data Analysis:

  • Create a calibration curve by plotting the fluorescence intensity of the standards against their concentrations.

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculate the original concentration in the syrup sample, taking into account the dilution factor.

Mandatory Visualizations

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Obtain Sample (e.g., Food, Cosmetic) Homogenize Homogenize/Weigh Sample Sample->Homogenize Extract Solvent Extraction (e.g., Sonication) Homogenize->Extract Cleanup Cleanup (Optional) (e.g., SPE, Filtration) Extract->Cleanup Analysis Select Analytical Method (HPLC-FLD, UV-Vis, Spectrofluorometry) Cleanup->Analysis StdStock Prepare Stock Solution of this compound StdWorking Prepare Serial Dilutions (Working Standards) StdStock->StdWorking StdWorking->Analysis Instrument Run Standards and Samples on Instrument Analysis->Instrument CalCurve Generate Calibration Curve Instrument->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify Report Report Final Concentration Quantify->Report

Caption: Workflow for the quantitative analysis of this compound.

As research indicates, this compound is primarily used as a colorant and fluorescent tracer. There is currently no substantial evidence to suggest its direct application in the study of specific cellular signaling pathways. The provided workflow illustrates a generalized procedure for its quantitative determination in various matrices.

References

Application Notes and Protocols: Solvent Red 49 in Non-Aqueous Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-aqueous titrations are a cornerstone of analytical chemistry, particularly for the quantitative analysis of weakly acidic or basic substances that are insoluble in water or provide indistinct endpoints in aqueous media.[1][2][3] The choice of solvent and indicator is critical for achieving a sharp and accurate endpoint. Solvent Red 49, also known as Rhodamine B base, is a versatile xanthene dye with pronounced fluorescent properties that can be effectively employed as a visual indicator in specific non-aqueous titrations.[2][4] This document provides detailed application notes and protocols for the use of this compound in the non-aqueous titration of weak bases.

The primary application of this compound in this context is in the titration of weak bases, such as amines, with a strong acid titrant like perchloric acid, typically in a non-aqueous solvent like glacial acetic acid.[3] The acidic nature of the solvent enhances the basicity of the weak base, a phenomenon known as the leveling effect, which allows for a sharper endpoint.[2][5]

Physicochemical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Name N-[9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethylethanaminium[6]
Synonyms Rhodamine B base, C.I. This compound, Oil Pink B[7]
CAS Number 509-34-2[7]
Molecular Formula C₂₈H₃₀N₂O₃[7]
Molecular Weight 442.55 g/mol [7]
Appearance Bluish-red to pink powder[4]
Solubility Soluble in ethanol, slightly soluble in acetone, insoluble in water.[4]

Principle of Non-Aqueous Titration of Weak Bases

The titration of weak bases is effectively carried out in an acidic solvent, such as glacial acetic acid. The solvent's acidic nature enhances the basicity of the analyte. Perchloric acid, a very strong acid, is the titrant of choice as it exists in a highly ionized state in glacial acetic acid, leading to a sharp potential jump at the equivalence point.[1][3]

The overall reaction can be summarized as follows:

  • Formation of the Onium Ion: Perchloric acid reacts with glacial acetic acid to form the highly acidic onium ion. HClO₄ + CH₃COOH ⇌ CH₃COOH₂⁺ + ClO₄⁻

  • Neutralization of the Weak Base: The weak base (B) reacts with the onium ion. B + CH₃COOH₂⁺ ⇌ BH⁺ + CH₃COOH

At the endpoint, a sharp change in the concentration of the onium ion occurs, which is detected by the indicator.

Experimental Protocols

Preparation of Reagents
ReagentPreparation Protocol
0.1 M Perchloric Acid in Glacial Acetic Acid 1. To 900 mL of glacial acetic acid, add 8.5 mL of 72% perchloric acid with constant stirring. 2. Add 20 mL of acetic anhydride to the solution and dilute to 1000 mL with glacial acetic acid. 3. Allow the solution to stand for 24 hours to ensure complete reaction of acetic anhydride with any residual water.
This compound Indicator Solution (0.1% w/v) Dissolve 0.1 g of this compound in 100 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.
Standardization of 0.1 M Perchloric Acid 1. Accurately weigh approximately 0.5 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 120°C for 2 hours. 2. Dissolve the KHP in 50 mL of glacial acetic acid. 3. Add 2-3 drops of a suitable indicator (e.g., crystal violet) and titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to blue-green. 4. Calculate the molarity of the perchloric acid solution.
Titration Protocol for a Weak Base (e.g., an Amine)
  • Sample Preparation: Accurately weigh a suitable amount of the weak base sample and dissolve it in 50 mL of glacial acetic acid in a clean, dry conical flask.

  • Indicator Addition: Add 2-3 drops of the 0.1% this compound indicator solution to the sample solution. The solution should exhibit a pink to reddish color.

  • Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid solution from a burette. Swirl the flask continuously during the titration.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from pink/red to a distinct violet/blue.

  • Blank Determination: Perform a blank titration using 50 mL of glacial acetic acid and the same amount of indicator. Subtract the blank titrant volume from the sample titrant volume.

  • Calculation: Calculate the percentage purity of the weak base using the following formula:

    % Purity = (V_s - V_b) * M * E * 100 / W

    Where:

    • V_s = Volume of perchloric acid consumed by the sample (mL)

    • V_b = Volume of perchloric acid consumed by the blank (mL)

    • M = Molarity of the perchloric acid solution

    • E = Equivalent weight of the weak base ( g/mol )

    • W = Weight of the sample (mg)

Visualizations

Non_Aqueous_Titration_Workflow cluster_prep Reagent Preparation cluster_procedure Titration Procedure cluster_analysis Data Analysis Titrant 0.1 M Perchloric Acid Titrate Titrate with Perchloric Acid Titrant->Titrate Indicator 0.1% this compound AddIndicator Add this compound Indicator Indicator->AddIndicator Standard Potassium Hydrogen Phthalate Standard->Titrant Standardization SamplePrep Dissolve Weak Base in Glacial Acetic Acid SamplePrep->AddIndicator AddIndicator->Titrate Endpoint Observe Color Change (Pink/Red to Violet/Blue) Titrate->Endpoint Blank Perform Blank Titration Endpoint->Blank Calculate Calculate Purity Endpoint->Calculate Blank->Calculate

Caption: Experimental workflow for the non-aqueous titration of a weak base using this compound.

Titration_Principle cluster_reactants Reactants in Glacial Acetic Acid cluster_reaction Key Reactions cluster_indicator Indicator at Endpoint HClO4 Perchloric Acid (HClO₄) Onium_Formation HClO₄ + CH₃COOH ⇌ CH₃COOH₂⁺ + ClO₄⁻ HClO4->Onium_Formation CH3COOH Glacial Acetic Acid (CH₃COOH) CH3COOH->Onium_Formation Base Weak Base (B) Neutralization B + CH₃COOH₂⁺ ⇌ BH⁺ + CH₃COOH Base->Neutralization Onium_Formation->Neutralization Onium Ion Indicator_Base This compound (Base Form) Pink/Red Neutralization->Indicator_Base Before Endpoint Indicator_Acid This compound (Acid Form) Violet/Blue Neutralization->Indicator_Acid At Endpoint

Caption: Logical relationship of the chemical principle underlying the non-aqueous titration.

Data Summary

ParameterDescriptionTypical Value/Range
Titrant Concentration Molarity of the standardized perchloric acid solution.0.1 M
Indicator Concentration Weight/volume percentage of this compound in glacial acetic acid.0.1% w/v
Analyte Concentration Dependent on the specific weak base being analyzed.Varies
Endpoint Color Change The observed color transition at the equivalence point.Pink/Red to Violet/Blue

Conclusion

This compound serves as a suitable visual indicator for the non-aqueous acid-base titration of weak bases with perchloric acid in glacial acetic acid. Its distinct color change provides a clear and reproducible endpoint. The protocols outlined in this document offer a robust framework for the accurate quantification of various weakly basic compounds, which is of significant importance in pharmaceutical analysis and quality control. Adherence to proper reagent preparation and standardization procedures is paramount for obtaining reliable results.

References

Application Notes and Protocols for Staining Biological Samples with Solvent Red 49

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 49, also known as Rhodamine B base, is a versatile and brightly fluorescent dye belonging to the xanthene class.[][2] Its lipophilic nature and strong fluorescence in non-polar environments make it a valuable tool for the visualization and analysis of lipid-rich structures within biological samples.[3][] These application notes provide detailed protocols for the use of this compound in fluorescence microscopy for staining intracellular lipid droplets in cultured cells and for the analysis of lipid distribution in tissue sections.

The fluorescence of this compound is sensitive to the polarity of its microenvironment, exhibiting a significant increase in quantum yield in non-polar environments such as lipid droplets.[2] This property allows for high-contrast imaging of these organelles against the aqueous background of the cytoplasm.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms Rhodamine B base, C.I. 45170:1[5]
Molecular Formula C₂₈H₃₀N₂O₃[6]
Molecular Weight 442.55 g/mol [6]
Excitation Maximum (λex) ~543-570 nm[7]
Emission Maximum (λem) ~565-590 nm[7]
Appearance Pink to red powder[8]
Solubility Soluble in ethanol, methanol, DMSO. Insoluble in water.[5][6]

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Cultured Adherent Cells (e.g., 3T3-L1 adipocytes)

This protocol describes the staining of intracellular lipid droplets in cultured adherent cells, such as the well-established 3T3-L1 adipocyte model.[9]

Materials:

  • This compound (Rhodamine B base)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with an anti-fade reagent

  • Glass coverslips and microscope slides

  • Cultured adherent cells on sterile coverslips

Procedure:

  • Cell Culture and Treatment: Culture 3T3-L1 preadipocytes on sterile glass coverslips in a suitable culture vessel. Differentiate the cells into mature adipocytes following established protocols. If investigating the effect of a compound on lipid accumulation, treat the cells with the desired concentrations of the compound for the appropriate duration.

  • Preparation of Staining Solutions:

    • Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of DMSO. This stock solution can be stored at -20°C, protected from light.[6]

    • Working Solution (1-5 µg/mL): On the day of use, dilute the stock solution in PBS to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.

  • Cell Fixation:

    • Gently aspirate the culture medium from the cells.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Incubate the fixed cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.

  • Mounting:

    • Carefully mount the coverslips onto glass microscope slides using a mounting medium containing an anti-fade reagent.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Microscopy and Image Analysis:

    • Visualize the stained lipid droplets using a fluorescence microscope equipped with appropriate filters for Rhodamine B (e.g., excitation filter ~540-560 nm, emission filter ~570-620 nm).

    • Acquire images and perform quantitative analysis of lipid droplet size, number, and intensity using appropriate image analysis software.

Protocol 2: Staining of Lipids in Frozen Tissue Sections

This protocol provides a method for staining lipids in frozen tissue sections, which is particularly useful for preserving lipid integrity.

Materials:

  • This compound (Rhodamine B base)

  • DMSO

  • PBS, pH 7.4

  • Optimal Cutting Temperature (OCT) compound

  • Isopentane (2-methylbutane)

  • Liquid nitrogen

  • Cryostat

  • Mounting medium with an anti-fade reagent

  • Microscope slides

Procedure:

  • Tissue Preparation and Sectioning:

    • Rapidly freeze fresh tissue samples in OCT compound using isopentane pre-cooled in liquid nitrogen.[10][11]

    • Store the frozen blocks at -80°C until sectioning.

    • Using a cryostat, cut tissue sections at a thickness of 5-10 µm and mount them on microscope slides.[10]

    • Allow the sections to air dry briefly.

  • Fixation:

    • Fix the tissue sections with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Gently wash the slides three times with PBS.

  • Staining:

    • Prepare the this compound working solution (1-5 µg/mL in PBS from a 1 mg/mL DMSO stock) as described in Protocol 1.

    • Cover the tissue sections with the staining solution and incubate for 20-40 minutes at room temperature in a humidified chamber, protected from light.

  • Washing:

    • Gently wash the slides three times with PBS to remove excess stain.

  • Mounting:

    • Mount a coverslip over the tissue section using an aqueous mounting medium with an anti-fade reagent.

  • Microscopy:

    • Image the stained tissue sections using a fluorescence microscope with filter sets appropriate for Rhodamine B.

Data Presentation

The following table summarizes key parameters for the application of this compound in biological staining.

ParameterRecommended RangeNotes
Stock Solution Concentration 1 mg/mL in DMSOStore at -20°C, protected from light.
Working Solution Concentration 1-5 µg/mL in PBSOptimal concentration should be determined empirically.
Incubation Time (Cultured Cells) 15-30 minutesLonger times may increase background signal.
Incubation Time (Tissue Sections) 20-40 minutesMay require optimization based on tissue type and thickness.
Fixation 4% ParaformaldehydeAcetone or methanol fixation is not recommended as it may extract lipids.[12]

Visualization of Experimental Workflow

The general workflow for staining biological samples with this compound can be visualized as follows:

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Sample Biological Sample (Cultured Cells or Tissue) Fixation Fixation (e.g., 4% PFA) Sample->Fixation 1 Washing1 Washing (PBS) Fixation->Washing1 2 Staining Incubation with This compound Washing1->Staining 3 Washing2 Washing (PBS) Staining->Washing2 4 Mounting Mounting Washing2->Mounting 5 Microscopy Fluorescence Microscopy Mounting->Microscopy 6

Caption: General experimental workflow for staining biological samples with this compound.

Logical Relationship of Staining Mechanism

The staining of lipid droplets by this compound is based on its physicochemical properties. The diagram below illustrates the principle of this lipophilic stain.

Staining_Mechanism SolventRed49 This compound (in aqueous solution) LipidDroplet Lipid Droplet (Non-polar Environment) SolventRed49->LipidDroplet Partitioning into hydrophobic core StainedDroplet High Fluorescence Signal LipidDroplet->StainedDroplet Results in

Caption: Principle of lipid droplet staining by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Solvent Red 49 Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Solvent Red 49 aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation and why is it problematic?

A1: this compound aggregation is the process where individual dye molecules clump together to form larger clusters (dimers, trimers, or higher-order aggregates) in a solution.[1] This phenomenon is driven by intermolecular forces like van der Waals interactions.[1] Aggregation can be a significant issue in experimental settings, leading to:

  • Inaccurate Spectrophotometric Measurements: Aggregates absorb light differently than individual molecules (monomers), which can cause deviations from the Beer-Lambert law and lead to incorrect concentration calculations.

  • Reduced Performance: In applications like staining or labeling, aggregation can hinder the dye's ability to interact with its target, resulting in weak or inconsistent results.[2]

  • Precipitation: Large aggregates can become insoluble and fall out of solution, leading to a decrease in the effective dye concentration and potential clogging of instruments.

Q2: What are the primary factors that cause this compound to aggregate?

A2: Several factors can promote the aggregation of this compound:

  • High Concentration: As the concentration of the dye increases, the likelihood of intermolecular interactions and aggregation rises.[1]

  • Solvent Polarity: this compound is a 'solvent' dye, meaning it is more soluble in organic solvents than in polar solvents like water.[] In aqueous or highly polar solutions, the dye molecules are more likely to aggregate to minimize their interaction with the polar environment.

  • Low Temperature: For some dyes, aggregation is an exothermic process, meaning it is more favorable at lower temperatures.[4]

  • pH: The pH of the solution can influence the charge state of the dye molecule, which in turn can affect its solubility and tendency to aggregate.[5]

  • Presence of Salts: High concentrations of salts in the solution can lead to a "salting-out" effect, reducing the solubility of the dye and promoting aggregation.[6]

Q3: How can I visually identify if my this compound solution has aggregated?

A3: While instrumental analysis provides definitive evidence, you might visually suspect aggregation if you observe:

  • Cloudiness or turbidity: A clear solution becoming hazy is a strong indicator of particle formation.

  • Precipitate: Visible solid particles settling at the bottom or sides of the container.

  • Color shift: A noticeable change in the color of the solution, as aggregates can have different absorption spectra compared to monomers.

Q4: What are H- and J-aggregates, and how do they affect the absorption spectrum?

A4: H- and J-aggregates are two primary forms of dye aggregates with distinct spectroscopic signatures:

  • H-aggregates (hypsochromic shift): These are typically formed by a face-to-face stacking of dye molecules. Their formation leads to a blue shift (a shift to a shorter wavelength) in the maximum absorption wavelength (λmax) compared to the monomer.

  • J-aggregates (bathochromic shift): These are characterized by a head-to-tail arrangement of dye molecules and result in a red shift (a shift to a longer wavelength) of the λmax.

Observing these shifts in the UV-Vis spectrum is a key method for identifying and characterizing aggregation.[1]

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents

SolventSolubility (g/L)
Methyl Ethyl Ketone (M.E.K.)500
1-methoxy-2-propanol200
2-ethoxyethanol200
Ethyl Acetate200
Toluene200
Ethyl Alcohol100
N-propanol100

This data is compiled from publicly available technical data sheets and may vary slightly between different suppliers.[7]

Troubleshooting Guides

Issue 1: this compound is precipitating out of my primary solvent.

This is a common issue when working with high concentrations or when the primary solvent is not optimal.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease Concentration start->step1 step2 Introduce a Co-solvent (see Protocol 1) step1->step2 If precipitation persists end_success Stable Solution Achieved step1->end_success If solution is clear step3 Gentle Heating & Sonication step2->step3 If precipitation persists step2->end_success If solution is clear step4 Filter Solution step3->step4 If precipitate remains step4->end_success If solution is clear end_fail Consult Further Resources step4->end_fail If issue is not resolved

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: I suspect aggregation is occurring, but there is no visible precipitate.

Sub-visible aggregation can still significantly impact experimental results. Analytical methods are required for confirmation.

Analytical Workflow:

start Suspected Aggregation uv_vis UV-Vis Spectroscopy (see Protocol 2) start->uv_vis dls Dynamic Light Scattering (DLS) (see Protocol 3) start->dls analyze_uv Analyze for λmax shift and non-linearity in concentration plot uv_vis->analyze_uv analyze_dls Analyze for increase in hydrodynamic radius dls->analyze_dls confirm_agg Aggregation Confirmed analyze_uv->confirm_agg analyze_dls->confirm_agg no_agg No Significant Aggregation Detected confirm_agg->no_agg No troubleshoot Implement Troubleshooting (e.g., Protocol 1 or 4) confirm_agg->troubleshoot Yes

Caption: Analytical workflow for detecting this compound aggregation.

Experimental Protocols

Protocol 1: Resolving Aggregation with a Co-solvent Titration

This protocol helps determine the minimal amount of a good solvent needed to maintain this compound solubility in a primary, less optimal solvent.

Materials:

  • This compound

  • Primary solvent (e.g., a buffer or polar solvent where aggregation is observed)

  • Co-solvent (a good solvent for this compound, e.g., DMSO, ethanol, or M.E.K.)

  • Stir plate and stir bar

  • Glass vials or beakers

  • Micropipettes

Procedure:

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • In a series of vials, add a fixed volume of your primary solvent.

  • To each vial, add a small, incremental volume of the this compound stock solution while stirring.

  • Observe for any signs of immediate precipitation or cloudiness.

  • If precipitation occurs, add a small, known volume of the pure co-solvent to a new vial of the primary solvent before adding the dye stock solution.

  • Repeat step 5, gradually increasing the initial amount of co-solvent in the primary solvent until the desired concentration of this compound can be added without precipitation.

  • The final ratio of co-solvent to primary solvent that maintains a clear solution is your optimal solvent mixture.

Protocol 2: Detecting Aggregation using UV-Vis Spectroscopy

This protocol uses UV-Vis spectroscopy to identify aggregation by observing shifts in the maximum absorption wavelength (λmax) and deviations from the Beer-Lambert law.

Materials:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • This compound solutions at various concentrations

  • Your chosen solvent system

Procedure:

  • Prepare a series of dilutions of this compound in your solvent system, ranging from a low concentration (where aggregation is unlikely) to the concentration used in your experiment.

  • Blank the spectrophotometer with the pure solvent.

  • Measure the absorbance spectrum (e.g., from 400 nm to 700 nm) for each dilution.

  • Analysis:

    • λmax Shift: Compare the λmax of the higher concentration solutions to the most dilute solution. A blue shift may indicate H-aggregation, while a red shift could suggest J-aggregation.

    • Beer-Lambert Plot: Plot absorbance at the monomer's λmax versus concentration. A linear relationship indicates no significant aggregation. A deviation from linearity, especially at higher concentrations, suggests the formation of aggregates.

Protocol 3: Characterizing Aggregates with Dynamic Light Scattering (DLS)

DLS is a highly sensitive technique for detecting the presence of aggregates by measuring the size of particles in solution.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume disposable or quartz cuvettes

  • Syringe filters (0.1 or 0.2 µm, compatible with your solvent)

  • This compound solution

Procedure:

  • Sample Preparation:

    • Prepare the this compound solution in your desired solvent.

    • Filter the solution through a 0.1 or 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette. This is crucial to remove any dust or extraneous particles that could interfere with the measurement.[8]

    • Ensure there are no air bubbles in the cuvette.[8]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the correct parameters for your solvent (viscosity and refractive index) and the measurement temperature.

  • Measurement:

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 5-10 minutes).

    • Perform the DLS measurement according to the instrument's software instructions.

  • Analysis:

    • A monodisperse solution of monomeric this compound should show a single, narrow peak corresponding to a small hydrodynamic radius.

    • The presence of a second, larger peak or a broad distribution with a significantly larger average hydrodynamic radius is indicative of aggregation.

Protocol 4: Using Surfactants to Prevent Aggregation

Surfactants can be used to stabilize this compound in solution by forming micelles that encapsulate the hydrophobic dye molecules. This is particularly useful in aqueous or highly polar systems.

Materials:

  • Surfactant (e.g., non-ionic surfactants like Tween® 20 or Triton™ X-100)

  • This compound

  • Your primary solvent

  • Stir plate and stir bar

Procedure:

  • Determine the critical micelle concentration (CMC) of your chosen surfactant in your solvent system (this information is often available from the supplier or in the literature). The surfactant needs to be at a concentration above its CMC to form micelles.

  • Prepare a stock solution of the surfactant in your primary solvent at a concentration well above the CMC (e.g., 10-20 times the CMC).

  • Prepare your this compound solution in the primary solvent containing the surfactant.

  • Alternatively, if you have an already aggregated solution, you can try to redissolve it by adding the surfactant stock solution and stirring.

  • The amount of surfactant needed will depend on the concentration of this compound and the specific properties of the surfactant. You may need to empirically determine the optimal surfactant concentration for your application.

Logical Relationship for Additive Selection:

start Aggregation Issue solvent_type What is the primary solvent? start->solvent_type organic_solvent Primarily Organic solvent_type->organic_solvent Organic polar_solvent Aqueous / Highly Polar solvent_type->polar_solvent Polar use_cosolvent Use a Co-solvent (e.g., DMSO, M.E.K.) (Protocol 1) organic_solvent->use_cosolvent use_surfactant Use a Surfactant (e.g., Tween® 20) (Protocol 4) polar_solvent->use_surfactant

Caption: Decision guide for selecting an anti-aggregation additive.

References

Technical Support Center: Optimizing Staining Protocols with Solvent Red 49

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Solvent Red 49 in your cellular imaging experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols for specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for what is it used in cell staining?

A1: this compound, also known by its chemical name Rhodamine B base, is a fluorescent dye belonging to the xanthene family.[1] Due to its lipophilic (fat-soluble) nature, it is particularly useful for staining intracellular lipid droplets and other lipid-rich structures.[2] It is also used as a general fluorescent stain in various microscopy techniques.[1]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[3] A typical stock concentration is 1 to 10 mM. For example, to prepare a 1 mM stock solution, dissolve 4.43 mg of this compound (Molecular Weight: 442.55 g/mol ) in 10 mL of DMSO. Store the stock solution at -20°C or -80°C, protected from light.[3] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[4]

Q3: What are the excitation and emission wavelengths for this compound?

A3: The approximate excitation and emission maxima for this compound are 543 nm and 565 nm, respectively.[3] These values can be influenced by the solvent environment.[1]

Q4: Can this compound be used for live-cell imaging?

A4: Yes, this compound is cell-permeant and can be used for live-cell imaging to visualize dynamic cellular processes.[1]

Q5: Is this compound compatible with fixation and permeabilization?

A5: this compound staining is generally compatible with standard fixation methods using paraformaldehyde (PFA). However, the compatibility with different permeabilization reagents like Triton X-100 or saponin should be empirically determined for each cell type and experimental condition, as organic solvents can potentially extract lipids and affect staining.

Troubleshooting Guides

Problem 1: Weak or No Staining Signal
Possible Cause Troubleshooting Step
Insufficient Dye Concentration Increase the final concentration of this compound in your staining solution. A titration experiment is recommended to determine the optimal concentration for your specific cell type and application.
Inadequate Incubation Time Extend the incubation time to allow for sufficient dye uptake. Optimization of incubation time is crucial.
Suboptimal Imaging Settings Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Ex/Em: ~543/565 nm).
Photobleaching Minimize the exposure of your stained cells to the excitation light. Use an anti-fade mounting medium for fixed cells. The photostability of this compound is generally considered good, but photooxidation can occur under intense illumination.[1]
Low Target Abundance Confirm that the target structures (e.g., lipid droplets) are present in your cells at a detectable level.
Problem 2: High Background Staining
Possible Cause Troubleshooting Step
Excessive Dye Concentration Decrease the concentration of this compound. High concentrations can lead to non-specific binding and high background fluorescence.[5]
Inadequate Washing Increase the number and duration of wash steps after staining to remove unbound dye.
Precipitation of the Dye Ensure the dye is fully dissolved in the staining buffer. Filter the staining solution before use if precipitates are observed.
Autofluorescence Image an unstained control sample to assess the level of cellular autofluorescence. If necessary, use spectral unmixing or select imaging channels that minimize autofluorescence interference.

Quantitative Data Summary

ParameterValueReference
Synonyms Rhodamine B base, C.I. This compound[6]
Molecular Weight 442.55 g/mol [6]
Excitation Maximum (approx.) 543 nm[3]
Emission Maximum (approx.) 565 nm[3]
Recommended Solvent for Stock Dimethyl sulfoxide (DMSO)[3]
Storage of Stock Solution -20°C or -80°C, protected from light[3]
Fluorescence Quantum Yield (in ethanol) 0.49 - 0.68[1]

Experimental Protocols

Protocol 1: General Staining of Lipid Droplets in Adipocytes (Fixed Cells)

This protocol is a general guideline and may require optimization.

  • Cell Culture: Plate adipocytes on coverslips and culture under appropriate conditions to induce lipid droplet formation.

  • Fixation:

    • Wash cells twice with Phosphate Buffered Saline (PBS).

    • Fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS.

  • Staining:

    • Prepare a working solution of this compound in PBS from a 1 mM DMSO stock solution. A starting concentration of 1-5 µM is recommended.

    • Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence microscope with appropriate filter sets for this compound (e.g., TRITC/Rhodamine filter set).

Protocol 2: Staining of Mitochondria in HeLa Cells (Live Cells)

This protocol is based on the known mitochondrial accumulation of Rhodamine B and should be optimized.

  • Cell Culture: Plate HeLa cells on glass-bottom dishes or chamber slides suitable for live-cell imaging.

  • Staining:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. A starting concentration in the range of 100-500 nM is suggested for live-cell mitochondrial staining.

    • Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Gently wash the cells twice with pre-warmed culture medium.

  • Imaging:

    • Image the cells immediately in fresh, pre-warmed culture medium using a fluorescence microscope equipped with a live-cell imaging chamber.

Visualizations

Experimental_Workflow_Fixed_Cell_Staining cluster_preparation Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging A Plate Adipocytes B Induce Lipid Droplet Formation A->B C Wash with PBS B->C D Fix with 4% PFA C->D E Wash with PBS D->E F Stain with this compound E->F G Wash with PBS F->G H Mount Coverslip G->H I Fluorescence Microscopy H->I

Fixed Cell Staining Workflow

Experimental_Workflow_Live_Cell_Staining cluster_preparation Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging A Plate HeLa Cells B Prepare Staining Solution in Media A->B C Incubate with this compound B->C D Wash with Media C->D E Live-Cell Microscopy D->E

Live Cell Staining Workflow

Troubleshooting_Logic cluster_weak Solutions for Weak Signal cluster_high Solutions for High Background Start Staining Issue WeakSignal Weak/No Signal Start->WeakSignal Low Intensity HighBg High Background Start->HighBg High Noise IncConc Increase Concentration WeakSignal->IncConc IncTime Increase Incubation Time WeakSignal->IncTime CheckFilters Check Microscope Filters WeakSignal->CheckFilters AntiFade Use Anti-Fade WeakSignal->AntiFade DecConc Decrease Concentration HighBg->DecConc IncWash Increase Washing HighBg->IncWash FilterDye Filter Staining Solution HighBg->FilterDye Autofluorescence Check Autofluorescence HighBg->Autofluorescence

Troubleshooting Logic Diagram

References

troubleshooting guide for poor fluorescence with Solvent Red 49

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor fluorescence with Solvent Red 49 (also known as Rhodamine B base).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound fluorescence signal weak or absent?

A weak or absent fluorescence signal can stem from several factors related to the dye's chemical nature and its interaction with the experimental environment. The most common causes include an inappropriate solvent choice, suboptimal dye concentration, photobleaching, incorrect instrument settings, or issues with the sample itself. A systematic approach, starting with the dye's immediate environment (the solvent), is the most effective way to diagnose the problem.

Q2: How does the choice of solvent affect the fluorescence of this compound?

Solvent selection is critical for achieving strong fluorescence with this compound.[1][2] The dye exists in an equilibrium between two forms: a non-fluorescent, charge-neutral spirolactone form and a fluorescent, "open" zwitterionic form.[1]

  • Polar Solvents (e.g., Ethanol, Methanol, DMSO): These solvents stabilize the highly polar zwitterionic form, promoting strong fluorescence. Increasing solvent polarity generally causes a bathochromic (red) shift in the emission spectrum.[1][2]

  • Non-Polar Solvents (e.g., Cyclohexane, Toluene): These solvents favor the non-fluorescent spirolactone form, leading to a significant reduction or complete absence of fluorescence.[1]

The quantum yield (a measure of fluorescence efficiency) is also highly dependent on the solvent. For instance, the quantum yield is generally higher in alcohols like ethanol compared to water and decreases as solvent polarity increases.[1]

Diagram: Influence of Solvent Polarity on this compound Fluorescence

cluster_0 Lactone Non-Fluorescent (Lactone Form) Zwitterion Fluorescent (Zwitterionic Form) Lactone->Zwitterion Favored in Polar Solvents Zwitterion->Lactone Favored in Non-Polar Solvents

Caption: Equilibrium between the fluorescent and non-fluorescent forms of this compound.

Q3: What is the optimal concentration for this compound?

The relationship between concentration and fluorescence intensity is not always linear. While increasing the concentration can initially boost the signal, excessively high concentrations can lead to a decrease in fluorescence due to self-quenching or the formation of non-fluorescent dimers.[3]

  • Too Low: The signal will be weak and difficult to distinguish from background noise.[4]

  • Too High: Aggregation and self-quenching will reduce the overall fluorescence output.[3]

The optimal concentration is application-dependent and must be determined empirically through a concentration titration experiment.

Q4: My fluorescence signal is fading quickly. What is happening and how can I prevent it?

Rapid signal loss is typically due to photobleaching, a process where the dye molecule is photochemically altered by light exposure, rendering it non-fluorescent.[1][] Rhodamine dyes are susceptible to photooxidation, especially under high-intensity or prolonged illumination.[1][6]

To prevent photobleaching:

  • Use Antifade Mounting Media: For microscopy, use a commercially available mounting medium containing an antifade reagent.[4][]

  • Minimize Light Exposure: Keep the sample protected from light whenever possible.[7] During imaging, use the lowest laser power or illumination intensity necessary and minimize the exposure time.

  • Control Temperature: Higher temperatures can accelerate molecular collisions and decrease fluorescence intensity.[1][8] Maintaining a stable and cool environment can help preserve the signal.

Q5: Could my instrument settings be the cause of the poor signal?

Yes, incorrect instrument settings are a common source of poor fluorescence detection.[4] this compound (Rhodamine B base) typically has an excitation maximum around 543-560 nm and an emission maximum around 565-620 nm, but these values shift depending on the solvent.[1][9][10]

  • Verify Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope or the wavelength settings on your spectrofluorometer are appropriate for the spectral properties of this compound in your specific solvent.

  • Check Detector Settings: Ensure the detector gain or sensitivity is set appropriately to capture the signal without being saturated.

Q6: I'm using this compound for cell staining and the signal is poor. What are some specific issues to consider?

When staining biological samples, several additional factors can lead to poor results:

  • Cellular Autofluorescence: Many cells and tissues naturally fluoresce (autofluoresce), which can create high background and obscure the signal from your dye.[4] Always include an unstained control to assess the level of autofluorescence.

  • Insufficient Permeabilization: If you are targeting an intracellular structure, the cell membrane must be permeabilized (e.g., with Triton X-100) to allow the dye to enter.[]

  • Dye Efflux: Live cells may actively pump the dye out using efflux pumps, leading to a rapid decrease in signal.[11] This is a common issue with rhodamine-based dyes.

  • Washing Steps: Insufficient washing can leave non-specifically bound dye, increasing background, while excessive washing can remove the dye from its intended target.[][11]

Quantitative Data Summary

The fluorescence properties of this compound are highly dependent on its environment. The following table summarizes its behavior in different solvents.

SolventPolarity TypeExpected Emission ShiftReported Quantum Yield (Φ)
CyclohexaneNon-polarShorter wavelengthNot Reported
TolueneNon-polar, AromaticShorter wavelengthNot Reported
EthanolPolar, ProticSignificant red-shift0.49 - 0.68[1]
MethanolHighly Polar, ProticStronger red-shiftNot Reported
DMSOPolar, AproticPronounced red-shiftNot Reported
WaterHighly Polar, ProticRed-shift0.31[1]

Troubleshooting Workflow

Use the following diagram to systematically diagnose the cause of poor fluorescence.

Start Start: Poor or No Fluorescence Signal CheckSolvent 1. Is the solvent appropriate? Start->CheckSolvent CheckConc 2. Is the concentration optimal? CheckSolvent->CheckConc Yes SolventYes Use a polar solvent (e.g., Ethanol, DMSO) CheckSolvent->SolventYes No CheckInstrument 3. Are instrument settings correct? CheckConc->CheckInstrument Yes ConcYes Perform concentration titration to find optimal range CheckConc->ConcYes Unsure CheckBleach 4. Does the signal fade rapidly? CheckInstrument->CheckBleach Yes InstrumentYes Verify Ex/Em filters match dye spectra in your solvent CheckInstrument->InstrumentYes No CheckSample 5. For biological samples: Are there sample-specific issues? CheckBleach->CheckSample No BleachYes Use antifade reagent Minimize light exposure CheckBleach->BleachYes Yes SampleYes Check for autofluorescence Optimize permeabilization & washing CheckSample->SampleYes Yes End Signal Improved CheckSample->End No SolventYes->CheckConc ConcYes->CheckInstrument InstrumentYes->CheckBleach BleachYes->CheckSample SampleYes->End

Caption: A step-by-step workflow for troubleshooting poor this compound fluorescence.

Experimental Protocols

Protocol 1: Basic Solvent Screening for Optimal Fluorescence

Objective: To determine the most suitable solvent for your application by comparing the relative fluorescence intensity of this compound in different media.

Materials:

  • This compound powder

  • A selection of solvents (e.g., Ethanol, DMSO, Water, Toluene)

  • Spectrofluorometer and appropriate cuvettes

  • Micro-pipettes and tubes

Methodology:

  • Prepare a Stock Solution: Create a concentrated stock solution of this compound (e.g., 1 mM) in a solvent where it is readily soluble, such as ethanol.[12][13][14]

  • Prepare Working Solutions: Dilute the stock solution to a final concentration (e.g., 1 µM) in each of the different solvents to be tested. Ensure the final volume is sufficient for the cuvette.

  • Set up Spectrofluorometer: Set the excitation wavelength to ~540 nm (this may need to be optimized). Set the emission scan range from ~550 nm to 700 nm.

  • Measure Blank: For each solvent, run a blank scan using only the solvent to measure any background signal.

  • Measure Samples: Run the emission scan for each this compound working solution.

  • Analyze Data: Subtract the blank reading from each sample reading. Compare the peak fluorescence intensities and the position of the emission maxima (λmax) to identify the solvent that provides the strongest and most suitable signal for your experiment.

Protocol 2: Determining Optimal Staining Concentration (for Microscopy)

Objective: To find the ideal concentration of this compound that provides a bright, specific signal with minimal background for cell or tissue staining.

Materials:

  • This compound stock solution (prepared in a suitable solvent like DMSO or ethanol)

  • Your cell or tissue samples (fixed and permeabilized, if necessary)[]

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Fluorescence microscope with appropriate filters

Methodology:

  • Prepare a Dilution Series: Create a series of working solutions from your stock solution. Typical starting concentrations for staining range from 100 nM to 10 µM. A good series might be: 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.

  • Stain Samples: Incubate your samples with each concentration of the dye for a consistent amount of time (e.g., 15-30 minutes at room temperature), protected from light.

  • Wash Samples: Wash the samples several times with your buffer (e.g., PBS) to remove unbound dye.[] The number and duration of washes should be consistent across all samples.

  • Mount and Image: Mount the samples using an antifade mounting medium.[4]

  • Acquire Images: Using the fluorescence microscope, acquire images from each sample using identical settings (exposure time, gain, laser power).

  • Compare and Select: Analyze the images to find the concentration that yields the best signal-to-noise ratio—a bright signal on the target structure with low background fluorescence in other areas. High concentrations may show increased background or evidence of quenching (a dimmer-than-expected signal).

References

Technical Support Center: Enhancing the Quantum Yield of Solvent Red 49 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solvent Red 49 (Rhodamine B). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for enhancing and troubleshooting the fluorescence quantum yield of this versatile dye.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the fluorescence intensity of my this compound solution unexpectedly low?

A low fluorescence intensity, and therefore a low quantum yield, can stem from several factors. The most common culprits are concentration-dependent aggregation, environmental effects, and the presence of quenching agents.[1][2]

  • Aggregation: At high concentrations, this compound molecules can form non-fluorescent or weakly fluorescent dimers and higher-order aggregates.[1][3][4] This self-quenching significantly reduces the overall quantum yield.

  • Solvent Choice: The quantum yield of this compound is highly dependent on the solvent.[5][6] Solvents that promote aggregation, such as water, can lead to lower fluorescence compared to solvents like ethanol where the dye remains in its monomeric form.[3][7]

  • Environmental Quenchers: Contaminants in your solvent, dissolved molecular oxygen, or halide ions can act as collisional quenchers, deactivating the excited state of the dye without photon emission.[2]

  • Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity for this compound.[2][7]

  • pH: The fluorescence of this compound is pH-sensitive. In basic conditions, it can convert to a colorless, non-fluorescent spirolactone form.[7]

Q2: How can I prevent aggregation and concentration quenching of this compound?

Preventing aggregation is the most critical step for maintaining a high quantum yield.

  • Optimize Concentration: Work with dilute solutions. For quantitative measurements, keep the absorbance at the excitation wavelength below 0.1, and ideally between 0.01 and 0.05, in a standard 1 cm cuvette.[8]

  • Choose the Right Solvent: Use solvents that favor the monomeric form of the dye. Ethanol is an excellent choice, yielding a high quantum yield.[7][9] In aqueous solutions, aggregation is more pronounced.[3]

  • Consider Surfactants (Aqueous Media): If working in water is unavoidable, consider adding surfactants to disrupt dimer formation, although this may introduce other complexities.

Q3: What is the best solvent to maximize the fluorescence quantum yield of this compound?

Ethanol is widely reported as an excellent solvent for achieving a high fluorescence quantum yield with this compound.[7][9] Generally, polar protic solvents tend to yield good results. The choice of solvent can influence the equilibrium between the fluorescent zwitterionic form and the non-fluorescent lactone form.[5]

Q4: My fluorescence signal is decreasing over time during measurement. What is happening?

This phenomenon is likely photobleaching, where the dye molecule is irreversibly damaged by the excitation light.[2]

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light by using shutters and acquiring data efficiently.

  • Use Antifade Reagents: For microscopy applications, use a mounting medium containing an antifade reagent.[10][]

Q5: How do I select a proper fluorescence standard to measure the relative quantum yield of this compound?

The accuracy of relative quantum yield measurements depends heavily on the chosen standard.[12][13]

  • Spectral Overlap: The standard should absorb at a similar excitation wavelength to your sample.[8] For this compound (absorbance max ~543 nm in ethanol), a common standard is Rhodamine 6G or Rhodamine 101.

  • Known and Reliable QY: The quantum yield of the standard in the specific solvent and conditions you are using must be well-documented and reliable.

  • Same Solvent: Ideally, dissolve both the standard and the sample in the same solvent to eliminate the need for refractive index corrections.

Quantitative Data: Solvent Effects on Quantum Yield

The fluorescence quantum yield (ΦF) of this compound is highly sensitive to its solvent environment. The following table summarizes reported values in different solvents.

SolventQuantum Yield (ΦF)Reference
Basic Ethanol0.65[2][7]
94% Ethanol0.68[7]
Ethanol0.49[7]
Ethanol0.70[9]
Ethanol/Methanol Mixture0.39[14]

Note: Reported quantum yield values can vary based on the specific experimental conditions, temperature, and the standard used for relative measurement.[2]

Diagrams: Workflows and Mechanisms

The following diagrams illustrate key processes and troubleshooting logic for working with this compound.

G Diagram 1: Troubleshooting Low Fluorescence start Low Fluorescence Intensity Observed check_conc Is Absorbance (λex) < 0.1? start->check_conc check_solvent What solvent is being used? check_conc->check_solvent Yes high_conc High Concentration: Aggregation & Self-Quenching check_conc->high_conc No check_photobleach Does signal decrease over time? check_solvent->check_photobleach Ethanol/Other aqueous Aqueous Solvent: Promotes Aggregation check_solvent->aqueous Water bleaching Photobleaching Occurring check_photobleach->bleaching Yes ok Issue Resolved / Other Factor check_photobleach->ok No dilute ACTION: Dilute sample. Aim for Abs < 0.1 high_conc->dilute use_ethanol ACTION: Switch to Ethanol or other suitable organic solvent aqueous->use_ethanol reduce_light ACTION: Reduce excitation intensity and exposure time bleaching->reduce_light

Diagram 1: A troubleshooting decision tree for low fluorescence intensity.

G Diagram 2: Aggregation vs. Monomer Fluorescence cluster_low Low Concentration (e.g., < 10⁻⁵ M) cluster_high High Concentration (e.g., > 10⁻⁴ M) M1 Monomer M_Excited Excited Monomer M1->M_Excited hν (absorb) M2 Monomer M3 Monomer label_low Result: Bright Signal Fluorescence High Quantum Yield Fluorescence M_Excited->Fluorescence hν' (emit) D1 Dimer (Aggregate) D_Excited Excited Dimer D1->D_Excited hν (absorb) label_high Result: Dim Signal M4 Monomer Quenching Quenching (Non-radiative decay) D_Excited->Quenching

Diagram 2: Concentration effect on monomer vs. aggregate fluorescence.

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield of this compound, using a standard of known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).[8][15]

Objective: To accurately measure the relative fluorescence quantum yield (ΦF) of this compound.

Materials:

  • This compound ("Sample")

  • Rhodamine 6G ("Standard")

  • Spectroscopic grade ethanol

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with spectral correction capabilities

  • 1 cm path length quartz cuvettes

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of both the Sample and the Standard in ethanol (e.g., 10⁻⁴ M).

    • From the stock solutions, prepare a series of dilutions for both the Sample and the Standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength. A minimum of 4-5 dilutions is recommended.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the Sample and the Standard.

    • Use pure ethanol as the blank.

    • Record the absorbance value at the excitation wavelength (e.g., 525 nm) for every solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 525 nm). Ensure the excitation and emission slit widths are identical for all measurements.

    • Record the corrected fluorescence emission spectrum for each dilution of the Sample and the Standard. The scan range should cover the entire emission profile (e.g., 540 nm to 700 nm).

    • Measure a solvent blank (ethanol) and subtract it from each sample spectrum.

  • Data Analysis:

    • For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Create two separate plots: one for the Sample and one for the Standard, with integrated fluorescence intensity on the y-axis and absorbance at the excitation wavelength on the x-axis.

    • Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin. The slope of the line is the gradient (Grad).

  • Quantum Yield Calculation:

    • Use the following equation to calculate the quantum yield of the sample (ΦX):

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    • Where:

      • ΦST is the quantum yield of the Standard.

      • GradX and GradST are the gradients from the plots for the Sample and Standard, respectively.

      • ηX and ηST are the refractive indices of the Sample and Standard solutions. If the same solvent is used for both, this term (ηX² / ηST²) cancels out to 1.

References

common problems and solutions using Solvent Red 49 in flow cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Solvent Red 49 in flow cytometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the application of this fluorescent dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in flow cytometry?

A1: this compound, also known as Rhodamine B, is a cell-permeant fluorescent dye belonging to the xanthene class.[1][2] In flow cytometry, it is primarily used for:

  • Cell Viability Assessment: As a vital dye, it can help distinguish between live and dead cells.

  • Mitochondrial Membrane Potential (ΔΨm) Analysis: It can be used to assess mitochondrial health and function.[3]

  • Fluorescent Tracer Studies: Due to its bright fluorescence, it is often employed to track the flow and transport of substances within or between cells.[1][2][4]

Q2: What are the spectral properties of this compound?

A2: this compound is typically excited by a yellow-green laser (around 532 nm) and has an emission maximum in the orange-red range.[5] Its spectral properties can be influenced by the solvent environment.[2]

Q3: Is this compound photostable?

A3: Rhodamine dyes, including this compound, are known for their good photostability compared to some other fluorochromes.[6][] However, like all fluorescent dyes, it can be susceptible to photobleaching under prolonged or intense laser illumination.[8] It is advisable to minimize light exposure to stained samples.

Q4: Can this compound be used in multicolor flow cytometry panels?

A4: Yes, this compound can be used in multicolor panels. However, careful panel design is crucial to manage spectral overlap with other fluorochromes, particularly those with emissions in the yellow-orange to red range, such as Phycoerythrin (PE).[9][10][11][12] Proper compensation is essential to correct for this spectral spillover.

Q5: Does this compound affect cell signaling pathways?

A5: Current research primarily focuses on the use of this compound as a fluorescent probe for viability and mitochondrial function.[3][] Some studies suggest that at higher concentrations, Rhodamine B can induce oxidative stress and affect cell proliferation.[14][15] However, it is not typically used to directly probe specific signaling pathways in the way that a fluorescently-labeled antibody would be. When using this compound, it is important to consider its potential to influence cellular processes, especially at higher concentrations or with prolonged incubation times.

Troubleshooting Guide

Problem 1: Weak or No Fluorescent Signal
Possible CauseRecommended Solution
Insufficient Dye Concentration Titrate the this compound concentration to determine the optimal staining level for your specific cell type and application. Start with a range of 0.1 to 10 µg/mL.[16]
Short Incubation Time Optimize the incubation time. For live cells, an incubation period of 15-30 minutes at 37°C is a good starting point.[17]
Cellular Efflux of the Dye Some cell types may actively pump out the dye.[18] Consider using an efflux pump inhibitor if this is suspected. Perform washes quickly and analyze samples promptly after staining.
Incorrect Instrument Settings Ensure the correct laser line (e.g., 532 nm or 488 nm with broader emission filters) is used for excitation and that the emission is being collected in the appropriate channel (e.g., a filter around 585/42 nm).[5]
Photobleaching Protect stained samples from light at all times. Acquire data as soon as possible after staining.
Problem 2: High Background Fluorescence or Non-Specific Staining
Possible CauseRecommended Solution
Excessive Dye Concentration Reduce the concentration of this compound used for staining. High concentrations can lead to non-specific binding.[]
Dye Aggregation Prepare fresh dilutions of the dye in a suitable solvent like DMSO before adding to your aqueous staining buffer.[19] Avoid using old or precipitated dye solutions. Consider adding a small percentage of a co-solvent like ethanol to the buffer to improve solubility.
Inadequate Washing Ensure that cells are washed sufficiently after staining to remove any unbound dye. Typically, one or two washes with phosphate-buffered saline (PBS) or a suitable flow cytometry buffer are recommended.[][17]
Dead Cells Dead cells are known to non-specifically bind fluorescent dyes.[20] If you are not using this compound as your primary viability dye, include a specific viability dye (e.g., a fixable viability dye or a DNA-binding dye like propidium iodide) in your panel to exclude dead cells from your analysis.
Problem 3: Compensation Issues and Spectral Overlap
Possible CauseRecommended Solution
Spectral Overlap with Other Fluorochromes The emission spectrum of this compound can overlap with other commonly used fluorochromes like PE.[9][10][11][12] It is crucial to run single-color compensation controls for each fluorochrome in your panel, including this compound.
Incorrect Compensation Settings Use your flow cytometry software's automatic compensation algorithm with your single-stained controls to calculate the correct compensation matrix. Visually inspect the compensated data to ensure there are no "crab claw" or diagonal populations in your bivariate plots.[11]
Panel Design When designing your multicolor panel, be mindful of the spectral properties of this compound. Pair it with fluorochromes that have minimal spectral overlap where possible. Utilize online spectra viewers to predict potential spillover.
Problem 4: Cell Viability and Cytotoxicity Concerns
Possible CauseRecommended Solution
High Dye Concentration High concentrations of this compound can be cytotoxic to cells.[][15] Use the lowest effective concentration determined through titration.
Prolonged Incubation Long exposure to the dye can negatively impact cell health. Optimize the incubation time to be as short as necessary for adequate staining.
Solvent Toxicity If using a solvent like DMSO to dissolve the dye, ensure the final concentration of the solvent in your cell suspension is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[21]

Data Presentation

Table 1: Spectral Properties of this compound (Rhodamine B)

PropertyValueNotes
Excitation Maximum (λex) ~545 nm[5]Can be excited by 488 nm or 532 nm lasers.
Emission Maximum (λem) ~566 nm[5]Emission is typically collected in the PE or a similar channel.
Quantum Yield (in Ethanol) 0.49 - 0.68[1][2]Varies with the specific ethanol concentration and pH. Data in aqueous buffers like PBS is less commonly reported but is expected to be lower.
Molecular Weight 479.02 g/mol [2]

Experimental Protocols

Protocol 1: Cell Viability Staining with this compound

This protocol provides a general guideline for using this compound to assess cell viability.

Materials:

  • This compound (Rhodamine B)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell suspension

  • Flow cytometer

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a 1 mg/mL stock solution. Store this solution protected from light at -20°C.

  • Prepare a Working Solution: On the day of the experiment, dilute the stock solution in PBS or your preferred staining buffer to the desired working concentration. A starting concentration of 1 µg/mL is recommended, but this should be optimized for your cell type.

  • Cell Preparation: Wash your cells once with PBS and resuspend them in PBS at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add the this compound working solution to the cell suspension and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with 2 mL of PBS to remove excess dye. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry staining buffer for analysis.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Live cells with intact membranes will show low fluorescence, while dead cells with compromised membranes will exhibit bright fluorescence.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assessment with this compound

This protocol is adapted from methods using related rhodamine dyes for ΔΨm analysis.

Materials:

  • This compound (Rhodamine B)

  • DMSO

  • Cell culture medium

  • Cell suspension

  • Flow cytometer

  • (Optional) Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for mitochondrial depolarization.

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Prepare a Working Solution: Dilute the stock solution in warm (37°C) cell culture medium to your desired final concentration. A titration is recommended, starting in the range of 100-500 nM.

  • Cell Preparation: Resuspend your cells in warm cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add the this compound working solution to the cells and incubate for 20-30 minutes at 37°C in a CO2 incubator, protected from light.

  • (Optional) Positive Control: For a positive control, treat a separate aliquot of cells with CCCP (e.g., 50 µM for 10 minutes) prior to or during this compound staining to induce mitochondrial depolarization.

  • Washing: Wash the cells twice with warm cell culture medium or PBS.

  • Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Flow Cytometry Analysis: Analyze the samples immediately on the flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Visualizations

experimental_workflow_viability General Workflow for this compound Viability Staining start Start prep_cells Prepare Cell Suspension (1x10^6 cells/mL in PBS) start->prep_cells stain Stain with this compound (e.g., 1 µg/mL for 15-30 min) prep_cells->stain wash1 Wash with PBS stain->wash1 wash2 Wash with PBS (2nd time) wash1->wash2 resuspend Resuspend in Flow Cytometry Buffer wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire analyze Analyze Data (Gate on Live/Dead Populations) acquire->analyze end End analyze->end

Caption: General workflow for cell viability staining using this compound.

troubleshooting_logic Troubleshooting Logic for Weak Signal start Weak or No Signal check_conc Is Dye Concentration Optimized? start->check_conc check_time Is Incubation Time Sufficient? check_conc->check_time Yes increase_conc Increase Dye Concentration check_conc->increase_conc No check_settings Are Instrument Settings Correct? check_time->check_settings Yes increase_time Increase Incubation Time check_time->increase_time No check_efflux Is Cellular Efflux Suspected? check_settings->check_efflux Yes correct_settings Verify Laser/Filter Setup check_settings->correct_settings No use_inhibitor Consider Efflux Inhibitor check_efflux->use_inhibitor Yes resolved Problem Resolved check_efflux->resolved No increase_conc->resolved increase_time->resolved correct_settings->resolved use_inhibitor->resolved

Caption: A logical approach to troubleshooting weak signals.

References

challenges and solutions in quantitative measurements with Solvent Red 49

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and solutions associated with the quantitative measurement of Solvent Red 49 (also known as Rhodamine B base).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative assays?

This compound, chemically identified as Rhodamine B base, is a vibrant fluorescent dye belonging to the xanthene family.[1][2] Its strong fluorescent properties make it a valuable tool for various quantitative applications in biological and chemical research, including fluorescence microscopy, flow cytometry, and enzyme-linked immunosorbent assays (ELISA).[1] It is used to visualize and quantify cellular components and biomolecules.[1]

Q2: What are the key chemical properties of this compound relevant to its quantitative use?

PropertyValueReference
CAS Number509-34-2[2][3][4][5][6]
Molecular FormulaC₂₈H₃₀N₂O₃[2][3][4]
Molecular Weight~442.55 g/mol [2][3][4]
Typical Excitation Max (λex)~543-560 nm[1][7][8]
Typical Emission Max (λem)~565-620 nm[7][]

Q3: How does the solvent environment affect the fluorescence of this compound?

This compound exhibits positive solvatochromism, meaning its fluorescence emission spectrum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.[1] This is due to the stabilization of the excited state in polar solvents.[1] In non-polar solvents, the dye is more likely to exist in a non-fluorescent spirolactone form, while in polar solvents, the fluorescent zwitterionic form is favored.[1] This sensitivity necessitates careful and consistent solvent selection for reproducible quantitative measurements.

Q4: Why is pH control critical for accurate measurements?

The fluorescence of this compound is highly pH-dependent. An equilibrium exists between its fluorescent zwitterionic form and a non-fluorescent lactone form, and this equilibrium is influenced by pH.[1] Generally, in acidic to neutral conditions, the fluorescent form is dominant, while in alkaline conditions, the fluorescence intensity may decrease.[10][11] Therefore, maintaining a stable and optimized pH using a suitable buffer system is crucial for quantitative assays.

Q5: Is this compound prone to photobleaching?

Yes, like many fluorescent dyes, this compound is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[][12] This can lead to a decrease in fluorescence signal over time, affecting the accuracy of quantitative measurements. To mitigate this, it is important to minimize the exposure of the dye to high-intensity light sources and for prolonged periods.[]

Troubleshooting Guide

This guide addresses common issues encountered during the quantitative measurement of this compound.

Problem Possible Cause(s) Solution(s)
No or Low Fluorescence Signal Incorrect excitation/emission wavelengths.Verify the filter sets and wavelength settings on your instrument are appropriate for this compound (e.g., λex ~543-560 nm, λem ~565-620 nm).[][13]
Dye concentration is too low.Prepare a fresh dilution series to determine the optimal concentration.
pH of the solution is not optimal.Check and adjust the pH of your buffer system. A pH range of 4-7 is often suitable for maintaining high fluorescence.[14]
The dye has degraded.Prepare fresh stock solutions. Store stock solutions in the dark at -20°C or -80°C for better stability.[7]
Quenching from other sample components.See the "High Background or Non-Specific Signal" section for solutions related to sample matrix effects.
High Background or Non-Specific Signal Autofluorescence from the sample matrix.Run a blank sample (without this compound) to measure the background fluorescence and subtract it from your measurements.
Impurities in the this compound.Use high-purity grade this compound from a reputable supplier.[2]
Light scattering from particulates in the sample.Centrifuge or filter your samples to remove any precipitates or aggregates.
Non-specific binding of the dye to cellular components or surfaces.Optimize washing steps in your protocol to remove unbound dye. Consider using a blocking agent if applicable.[]
Inconsistent or Non-Reproducible Results Fluctuation in solvent polarity.Use the same batch and grade of solvent for all experiments. Ensure solvents are properly stored to prevent changes in composition.
pH drift during the experiment.Use a buffer with sufficient capacity to maintain a stable pH throughout the measurement process.
Temperature variations.Ensure all measurements are performed at a constant and controlled temperature, as fluorescence intensity can be temperature-dependent.[1]
Photobleaching during measurement.Minimize light exposure by using neutral density filters, reducing excitation power, and decreasing exposure times.[]
Pipetting errors or inaccurate dilutions.Calibrate your pipettes regularly and prepare fresh dilutions for each experiment.
Fluorescence Intensity Decreases Over Time Photobleaching.As mentioned above, minimize light exposure. You can also use an anti-fade mounting medium for microscopy applications.[]
Chemical degradation of the dye.Ensure the chemical environment (e.g., pH, presence of reactive species) is stable and does not promote dye degradation.

Quantitative Data Tables

Table 1: Influence of Solvent Polarity on Fluorescence Quantum Yield of this compound

SolventQuantum Yield (Φ)Reference
Ethanol0.49 - 0.68[1]
Basic Ethanol0.65[1]
Water0.31[1]
ChloroformLower than ethanol[15]

Note: The quantum yield generally decreases as the polarity of the solvent increases due to the stabilization of non-radiative decay pathways.[1]

Table 2: Effect of pH on Relative Fluorescence Intensity

pH RangeGeneral Effect on Fluorescence IntensityReference
1-2Gradual increase in intensity[16]
4-7Generally high and stable fluorescence[14]
>8Potential decrease in intensity[14]
>11Rapid drop in intensity[10]

Note: The optimal pH can be application-specific and should be determined empirically.

Experimental Protocols

1. Spectrophotometric Determination of this compound Concentration

This protocol is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.

Materials:

  • This compound (high-purity)

  • Appropriate solvent (e.g., ethanol)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Cuvettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL).

  • Measure Absorbance:

    • Set the spectrophotometer to the maximum absorption wavelength (λmax) of this compound in the chosen solvent (typically around 544-560 nm).[1]

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution.

  • Create a Calibration Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations. The resulting graph should be a straight line passing through the origin.

  • Measure Unknown Sample: Measure the absorbance of your unknown sample.

  • Determine Concentration: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the unknown sample.

2. Fluorometric Quantification of this compound

This protocol utilizes the fluorescent properties of the dye for more sensitive quantification.

Materials:

  • This compound (high-purity)

  • Appropriate solvent and buffer system

  • Spectrofluorometer

  • Volumetric flasks and pipettes

  • Fluorescence cuvettes

Procedure:

  • Prepare a Stock Solution: As described in the spectrophotometry protocol.

  • Prepare Standard Solutions: Prepare a series of standard solutions at lower concentrations suitable for fluorescence measurements (e.g., in the ng/mL to low µg/mL range).

  • Instrument Setup:

    • Set the excitation wavelength to the λex of this compound (e.g., 550 nm).[17]

    • Set the emission wavelength to the λem of this compound (e.g., 570 nm).[17]

    • Optimize the excitation and emission slit widths to maximize signal-to-noise ratio.

  • Measure Fluorescence Intensity:

    • Use a blank solution (solvent/buffer only) to measure and subtract the background signal.

    • Measure the fluorescence intensity of each standard solution.

  • Create a Calibration Curve: Plot the fluorescence intensity of the standard solutions against their concentrations.

  • Measure Unknown Sample: Measure the fluorescence intensity of your unknown sample under the same conditions.

  • Determine Concentration: Use the calibration curve to determine the concentration of this compound in your unknown sample.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_standards Prepare Standard Dilutions prep_stock->prep_standards prep_sample Prepare Unknown Sample prep_stock->prep_sample measure_standards Measure Standards prep_standards->measure_standards measure_sample Measure Unknown prep_sample->measure_sample instrument_setup Instrument Setup (Spectrophotometer/Fluorometer) measure_blank Measure Blank instrument_setup->measure_blank measure_blank->measure_standards measure_standards->measure_sample calibration_curve Generate Calibration Curve measure_standards->calibration_curve concentration_calc Calculate Unknown Concentration measure_sample->concentration_calc calibration_curve->concentration_calc

Caption: General experimental workflow for quantitative measurement of this compound.

troubleshooting_workflow start Inaccurate Results? check_signal Signal Issue? start->check_signal check_reproducibility Reproducibility Issue? start->check_reproducibility low_signal Low/No Signal check_signal->low_signal Yes high_bg High Background check_signal->high_bg No inconsistent Inconsistent Results check_reproducibility->inconsistent Yes solution_low_signal Check Wavelengths Check Concentration Optimize pH Prepare Fresh Dye low_signal->solution_low_signal solution_high_bg Run Blanks Use High-Purity Dye Filter Sample Optimize Washing high_bg->solution_high_bg solution_inconsistent Control Solvent/pH/Temp Minimize Photobleaching Verify Pipetting inconsistent->solution_inconsistent

Caption: Troubleshooting decision tree for quantitative measurements with this compound.

ph_equilibrium cluster_equilibrium pH-Dependent Equilibrium of this compound non_fluorescent Non-Fluorescent (Lactone Form) fluorescent Fluorescent (Zwitterionic Form) non_fluorescent->fluorescent Acidic/Neutral pH fluorescent->non_fluorescent Alkaline pH

Caption: pH-dependent equilibrium between the fluorescent and non-fluorescent forms of this compound.

References

Validation & Comparative

A Comparative Guide: Solvent Red 49 vs. Nile Red for Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate visualization and quantification of intracellular lipid droplets are crucial for research in metabolic diseases, drug discovery, and cellular biology. The choice of fluorescent dye is a critical determinant of experimental success. This guide provides an objective comparison of two lipophilic dyes, Solvent Red 49 (Rhodamine B base) and Nile Red, for the specific application of lipid droplet staining.

At a Glance: Key Performance Indicators

PropertyThis compound (Rhodamine B base)Nile Red
Excitation Maximum ~543 nm~552 nm (in methanol), highly solvent-dependent
Emission Maximum ~565 nm~636 nm (in methanol), highly solvent-dependent
Quantum Yield 0.31 (in water), 0.49-0.70 (in ethanol)[1]~0.7 (in dioxane), high in non-polar environments, low in polar environments
Solvatochromism ModerateStrong
Specificity for Lipid Droplets Stains lipids, but less specific than Nile Red for intracellular lipid droplets.High, with minimal background fluorescence in aqueous media.[2]
Photostability Generally considered to be photostable.Susceptible to photobleaching with prolonged imaging.
Primary Application General fluorescent staining, tracer dye.Gold standard for vital and fixed cell lipid droplet staining.[2]

Spectral Properties and Performance

Nile Red is a prime example of a solvatochromic dye, meaning its excitation and emission wavelengths are highly dependent on the polarity of its environment.[3] This property is highly advantageous for lipid droplet staining. In the aqueous cytoplasm, Nile Red is virtually non-fluorescent, while it becomes intensely fluorescent in the non-polar environment of lipid droplets.[2] This results in a high signal-to-noise ratio with minimal background fluorescence. For optimal selectivity for cytoplasmic lipid droplets, imaging with yellow-gold fluorescence (excitation: 450-500 nm; emission: >528 nm) is often preferred over red fluorescence (excitation: 515-560 nm; emission: >590 nm).[2]

This compound , also known as Rhodamine B base, is a well-known and widely used fluorescent dye. While it is lipophilic and has been used to visualize lipids, its application for specifically staining intracellular lipid droplets is less documented than that of Nile Red. Its fluorescence is less sensitive to the polarity of the environment compared to Nile Red. While it is a bright and photostable dye, it may exhibit higher background fluorescence from staining other cellular components, potentially reducing the specificity for lipid droplets.

Experimental Protocols

Staining Intracellular Lipid Droplets with Nile Red

This protocol is adapted for staining lipid droplets in cultured mammalian cells.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Mounting medium

Procedure for Live Cell Imaging:

  • Prepare Staining Solution: Dilute the Nile Red stock solution to a final concentration of 1-10 µg/mL in pre-warmed cell culture medium or PBS.

  • Cell Preparation: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Staining: Remove the cell culture medium and wash the cells once with PBS. Add the Nile Red staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., for yellow-gold or red fluorescence).

Procedure for Fixed Cell Staining:

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the Nile Red staining solution and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips with a suitable mounting medium and image the cells.

General Protocol for Staining Cellular Lipids with this compound (Rhodamine B base)

This is a general protocol as specific procedures for intracellular lipid droplet staining with this compound are not as established. Optimization of dye concentration and incubation time is recommended.

Materials:

  • This compound (Rhodamine B base) stock solution (1 mg/mL in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Fixative (4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required

  • Mounting medium

Procedure for Fixed Cell Staining:

  • Cell Preparation: Grow and fix cells as described for the Nile Red protocol.

  • Permeabilization (Optional): For intracellular targets, permeabilize the cells with a permeabilization buffer for 10 minutes. Wash three times with PBS.[]

  • Staining: Prepare a working solution of this compound in PBS (e.g., 1-10 µg/mL). Add the staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS to remove unbound dye and reduce background.

  • Mounting and Imaging: Mount and image the cells using a fluorescence microscope with filters appropriate for Rhodamine B (e.g., excitation ~540-550 nm, emission ~560-580 nm).

Diagrams

Experimental_Workflow_Lipid_Droplet_Staining cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Culture Cells fixation Fixation (Optional) start->fixation stain Add Fluorescent Dye fixation->stain incubation Incubate stain->incubation wash Wash incubation->wash mount Mount wash->mount image Fluorescence Microscopy mount->image

Caption: General experimental workflow for lipid droplet staining.

Dye_Comparison cluster_nile_red Nile Red cluster_solvent_red_49 This compound nr_spec High Specificity for Lipid Droplets comparison Comparison for Lipid Droplet Staining nr_spec->comparison nr_solv Strong Solvatochromism nr_solv->comparison nr_bg Low Background Fluorescence nr_bg->comparison sr49_photo High Photostability sr49_photo->comparison sr49_bright Bright Fluorescence sr49_bright->comparison sr49_gen General Lipid Stain sr49_gen->comparison

Caption: Key characteristics of Nile Red and this compound.

Conclusion and Recommendations

For the specific application of staining intracellular lipid droplets for fluorescence microscopy, Nile Red is the superior choice. Its strong solvatochromism provides excellent specificity for the non-polar environment of lipid droplets, resulting in high-contrast images with minimal background fluorescence. It is the well-established and validated dye for this purpose.

This compound (Rhodamine B base) is a robust and bright fluorescent dye with good photostability. While it does stain lipids, its broader specificity may lead to higher background staining from other cellular compartments, making it less ideal for the precise visualization of lipid droplets. However, its high photostability might be advantageous in applications requiring prolonged or intense illumination where photobleaching of Nile Red could be a concern. For researchers exploring alternatives or requiring a highly photostable lipid-associating dye, this compound could be a candidate, but thorough optimization and validation against Nile Red would be necessary.

References

A Comparative Guide to Water Tracer Dyes: Evaluating Solvent Red 49

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a reliable water tracer dye is paramount for accurate hydrological, environmental, and biological studies. This guide provides a comprehensive comparison of Solvent Red 49 (also known as Rhodamine B Base) with other commonly used water tracer dyes: Rhodamine WT, Fluorescein, and Sulforhodamine B. The following analysis is based on experimental data to facilitate an informed decision for your specific research needs.

Executive Summary

This compound exhibits strong fluorescence, making it a potential candidate for water tracing applications. However, its performance compared to established tracers like Rhodamine WT, Fluorescein, and Sulforhodamine B reveals significant drawbacks, particularly in terms of its high potential for adsorption to surfaces and moderate photostability. While cost-effective, its use as a reliable quantitative tracer is questionable in environments with significant sediment or organic matter. Rhodamine WT and Sulforhodamine B generally demonstrate more conservative behavior, exhibiting lower adsorption and higher stability, making them more suitable for sensitive quantitative studies. Fluorescein, while widely used, is susceptible to photodegradation and its fluorescence is pH-dependent.

Performance Comparison of Water Tracer Dyes

The selection of an appropriate water tracer dye hinges on several key performance indicators. These include fluorescence properties (excitation and emission wavelengths, quantum yield), photostability (resistance to degradation by light), and conservative nature (low adsorption to surfaces). The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Fluorescence Properties of Selected Water Tracer Dyes

DyeCommon Name(s)Excitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ) in Water
This compound Rhodamine B Base~543 - 560~565 - 5800.31[1]
Rhodamine WT ~558~583Not explicitly found, but designed for high fluorescence in water.
Fluorescein Uranine~490~512~0.925 (in 0.1 N NaOH)[2]
Sulforhodamine B ~565~585Not explicitly found, but known for strong fluorescence.

Note: Excitation and emission maxima can vary slightly depending on the solvent and pH.

Table 2: Photostability of Selected Water Tracer Dyes

DyeReported PhotodegradationHalf-life
This compound 71.2% degradation under specific lab conditions.[3]Not explicitly found.
Rhodamine WT Reported to be more stable than Rhodamine B. Half-life of 15.3 to 21.9 days under natural sunlight.[4]15.3 - 21.9 days[4]
Fluorescein High photodegradation rate, degrades quickly in bright sunlight.Not explicitly found, but known to be low.
Sulforhodamine B Generally considered to have good photostability.Not explicitly found.

Table 3: Adsorption Characteristics of Selected Water Tracer Dyes

DyeAdsorption PotentialAdsorption Coefficient (Kd)
This compound High. Readily adsorbs to various materials.Not explicitly found for soil/sediment, but qualitative data indicates high adsorption.
Rhodamine WT Low. Specifically designed to have lower adsorption than Rhodamine B.Low, but can be influenced by organic matter content.
Fluorescein Moderate. Can adsorb to organic matter.Can vary significantly with soil/sediment composition.
Sulforhodamine B Low to Moderate.Kd values reported to be influenced by clay and organic matter content.[1]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of water tracer dyes. Below are generalized protocols for key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of a sample dye relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample dye solution (e.g., this compound in water)

  • Standard dye solution with known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄)

  • Solvent (e.g., ultrapure water)

Procedure:

  • Prepare a series of dilutions for both the sample and standard dyes in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard to obtain the integrated fluorescence intensity.

  • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Gradient is the slope of the line from the plot, and n is the refractive index of the solvent.

Photodegradation Study

Objective: To evaluate the photostability of the tracer dye under controlled light exposure.

Materials:

  • Light source with a known spectrum and intensity (e.g., solar simulator or UV lamp)

  • Quartz tubes or cuvettes

  • Spectrofluorometer or UV-Vis Spectrophotometer

  • Dye solution of known concentration

Procedure:

  • Prepare a solution of the tracer dye in water at a known concentration.

  • Fill several quartz tubes with the dye solution. Seal the tubes.

  • Wrap a subset of the tubes in aluminum foil to serve as dark controls.

  • Expose the unwrapped tubes to the light source for a defined period.

  • At regular time intervals , remove a light-exposed tube and a dark control tube.

  • Measure the fluorescence or absorbance of the solutions.

  • Calculate the percentage of degradation over time by comparing the measurements of the light-exposed samples to the dark controls.

  • The photodegradation rate constant (k) can be determined by plotting the natural logarithm of the concentration versus time. The half-life (t₁/₂) can then be calculated as 0.693 / k.

Adsorption (Batch) Test

Objective: To determine the extent to which the tracer dye adsorbs to a specific solid matrix (e.g., sediment, soil).

Materials:

  • Dye solutions of known concentrations

  • Solid matrix (e.g., dried and sieved sediment)

  • Centrifuge tubes

  • Shaker table

  • Centrifuge

  • Spectrofluorometer or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of dye solutions of varying concentrations in water.

  • Add a known mass of the solid matrix to each centrifuge tube.

  • Add a known volume of each dye solution to the tubes.

  • Include control tubes with dye solution but no solid matrix.

  • Agitate the tubes on a shaker table for a predetermined time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the tubes to separate the solid and liquid phases.

  • Carefully collect the supernatant (the liquid portion).

  • Measure the concentration of the dye remaining in the supernatant using a spectrofluorometer or UV-Vis spectrophotometer.

  • Calculate the amount of dye adsorbed to the solid matrix by subtracting the equilibrium concentration from the initial concentration.

  • The adsorption coefficient (Kd) can be calculated as the ratio of the concentration of the dye on the solid (mg/kg) to the concentration of the dye in the liquid (mg/L) at equilibrium.

Visualization of Experimental and Logical Workflows

To aid in the understanding of the experimental processes and decision-making in selecting a water tracer, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion prep_dye Prepare Dye Stock Solution fluorescence Fluorescence Spectroscopy prep_dye->fluorescence photodegradation Photodegradation Assay prep_dye->photodegradation adsorption Adsorption Batch Test prep_dye->adsorption prep_matrix Prepare Solid Matrix (for Adsorption) prep_matrix->adsorption calc_qy Calculate Quantum Yield fluorescence->calc_qy calc_photo_rate Determine Photodegradation Rate photodegradation->calc_photo_rate calc_kd Calculate Adsorption Coefficient adsorption->calc_kd evaluation Evaluate Dye Performance calc_qy->evaluation calc_photo_rate->evaluation calc_kd->evaluation

Caption: Experimental workflow for validating a water tracer dye.

decision_pathway start Start: Select Potential Tracer Dyes fluorescence_check High Fluorescence Quantum Yield? start->fluorescence_check stability_check Good Photostability? fluorescence_check->stability_check Yes reject_dye Reject or Use with Caution fluorescence_check->reject_dye No adsorption_check Low Adsorption? stability_check->adsorption_check Yes stability_check->reject_dye No select_dye Select as Reliable Tracer adsorption_check->select_dye Yes adsorption_check->reject_dye No

References

A Comparative Analysis of Solvent Red 49 and Rhodamine 6G for Laser Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance characteristics of two prominent xanthene laser dyes.

In the realm of tunable lasers, the selection of an appropriate gain medium is paramount to achieving desired performance metrics. Among the plethora of available laser dyes, the xanthene family stands out for its exceptional fluorescence and lasing properties. This guide provides a comprehensive comparative study of two widely used xanthene dyes: Solvent Red 49, also known as Rhodamine B base, and the benchmark laser dye, Rhodamine 6G. This analysis, supported by experimental data, aims to equip researchers with the necessary information to make an informed decision for their specific laser-based applications.

Spectroscopic and Lasing Properties: A Quantitative Comparison

The efficacy of a laser dye is primarily determined by its spectroscopic and lasing characteristics. The following tables summarize the key performance indicators for this compound and Rhodamine 6G, compiled from various experimental studies. It is important to note that these parameters can be influenced by the solvent, dye concentration, and the specific laser setup.

PropertyThis compound (Rhodamine B base)Rhodamine 6G
Chemical Formula C₂₈H₃₀N₂O₃C₂₈H₃₁ClN₂O₃
Molar Mass 442.55 g/mol 479.02 g/mol
Absorption Max (λ_abs) ~544 - 555 nm~525 - 530 nm
Emission Max (λ_em) ~565 - 580 nm~550 - 560 nm
Fluorescence Quantum Yield (Φ_f) 0.49 - 0.65 (in Ethanol)[1]0.95 (in Ethanol)[2]
Laser Tuning Range Tunable around 610 nm[1]555 - 585 nm (peak at 566 nm)
Fluorescence Lifetime (τ_f) Varies with solvent and concentration~4 ns (in water and ethanol)

Table 1: General Properties of this compound and Rhodamine 6G.

ParameterThis compound (Rhodamine B base) in EthanolRhodamine 6G in Ethanol
Lasing Efficiency Generally lower than Rhodamine 6GHigh, often used as a standard
Photostability Good, but can be susceptible to photodegradation under high-power laser irradiation.Remarkably high photostability.

Table 2: Comparative Laser Performance in Ethanol.

Experimental Protocols

The characterization of laser dyes involves a series of standardized experiments to quantify their performance. Below are detailed methodologies for key experimental procedures.

Measurement of Absorption and Emission Spectra

A UV-Visible spectrophotometer is employed to measure the absorption spectrum of the dye solution at a known concentration. The wavelength of maximum absorption (λ_abs) is a critical parameter for selecting the appropriate pump laser source. The fluorescence emission spectrum is recorded using a spectrofluorometer. The dye is excited at its absorption maximum, and the emitted light is scanned across a range of wavelengths to determine the emission maximum (λ_em) and the spectral bandwidth.

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is typically measured using a comparative method. A standard dye with a known quantum yield (e.g., Rhodamine 6G itself is often used as a standard with Φ_f = 0.95 in ethanol) is used for reference. The integrated fluorescence intensities and the absorbances of the sample and the standard are measured under identical experimental conditions. The quantum yield of the sample (Φ_s) is then calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

  • Φ_r is the quantum yield of the reference.

  • I_s and I_r are the integrated fluorescence intensities of the sample and reference, respectively.

  • A_s and A_r are the absorbances of the sample and reference at the excitation wavelength, respectively.

  • n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

Laser Performance Evaluation: Tuning Range and Efficiency

The laser performance of the dye is evaluated in a dye laser setup. A pulsed or continuous-wave laser (e.g., a frequency-doubled Nd:YAG laser) is used to pump the dye solution, which is circulated through a dye cell within a laser cavity. The tuning range is determined by inserting a wavelength-selective element, such as a diffraction grating or a prism, into the cavity and measuring the laser output power at different wavelengths. The lasing efficiency is calculated as the ratio of the output laser power to the input pump power.

Energy Level Transitions and Photostability

The operation of a laser dye is governed by the electronic transitions between different energy states, which can be visualized using a Jablonski diagram.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S2 S₂ (Second Excited State) S0->S2 Absorption S1->S0 Fluorescence (Lasing) S1->S0 Internal Conversion T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram for a xanthene dye.

Photodegradation, the irreversible decomposition of dye molecules under intense light, is a critical factor affecting the lifetime and performance of a laser dye. For rhodamine dyes, photodegradation can occur from the excited singlet state (S₁) or the triplet state (T₁).[3] The high photostability of Rhodamine 6G is attributed to its rigid molecular structure, which minimizes non-radiative decay pathways and subsequent chemical reactions. While this compound also possesses good stability, its slightly different molecular structure may make it more susceptible to photo-oxidation, particularly in the presence of oxygen.[4]

Experimental Workflow for Dye Laser Characterization

The process of characterizing a laser dye follows a systematic workflow to ensure accurate and reproducible results.

ExperimentalWorkflow prep Dye Solution Preparation abs_em Absorption & Emission Spectroscopy prep->abs_em laser_setup Dye Laser Assembly prep->laser_setup qy Quantum Yield Measurement abs_em->qy data Data Analysis & Comparison qy->data tuning Tuning Range & Efficiency Measurement laser_setup->tuning photostab Photostability Analysis tuning->photostab tuning->data photostab->data

References

A Comparative Performance Analysis of Xanthene Dyes in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for generating high-quality, reproducible data in fluorescence microscopy. This guide provides an objective comparison of the performance of various xanthene dyes, from traditional standards to modern alternatives, supported by key photophysical data and detailed experimental protocols.

Xanthene dyes, characterized by their core tricyclic xanthene structure, have long been foundational tools in biological imaging due to their high absorption coefficients, excellent fluorescence quantum yields, and good water solubility.[1] This family of fluorophores includes well-established dyes such as fluorescein and rhodamine, and their numerous derivatives.[1] This guide will delve into a comparative analysis of some of the most commonly utilized xanthene dyes in fluorescence microscopy.

Quantitative Comparison of Xanthene Dye Photophysical Properties

The performance of a fluorescent dye is primarily determined by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (the dye's resistance to photobleaching). The selection of a dye should be guided by the specific instrumentation available (e.g., laser lines and filter sets) and the experimental requirements (e.g., long-term imaging). The following tables summarize the key photophysical properties of several common xanthene dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
FITC (Fluorescein isothiocyanate) 495[2]519[2]71,000[3]~0.92 (in 0.01 M NaOH)[3]
TRITC (Tetramethylrhodamine isothiocyanate) 560 (in DMSO)[1]590 (in DMSO)[1]~85,000High[1]
Texas Red 596[4]615[4]85,000[5]0.93[4]
Alexa Fluor 488 496[6]519[6]71,000[6]0.92[6]
Alexa Fluor 594 590[7]617[7]73,000[7]0.66[7]

Note: The photophysical properties of dyes can be influenced by their local environment, including solvent, pH, and conjugation to biomolecules.

Performance Comparison: Traditional vs. Modern Xanthene Dyes

Fluorescein (FITC) vs. Alexa Fluor 488

Fluorescein isothiocyanate (FITC) has been a long-standing choice for green fluorescence due to its high quantum yield and spectral match with the 488 nm argon-ion laser line.[8] However, its fluorescence is known to be pH-sensitive and it is highly susceptible to photobleaching.[9]

Alexa Fluor 488 was developed as a superior alternative to FITC.[9] It exhibits nearly identical excitation and emission spectra to FITC, making it compatible with the same instrument settings.[9] Crucially, Alexa Fluor 488 is significantly more photostable than FITC and its fluorescence is stable over a wider pH range (pH 4-10).[9] This enhanced stability allows for longer exposure times and more reliable quantification of fluorescent signals.[3]

Rhodamine (TRITC) and Texas Red vs. Alexa Fluor 594

Tetramethylrhodamine isothiocyanate (TRITC) and Texas Red are traditional red-orange and red fluorophores, respectively. TRITC offers good brightness, while Texas Red provides a more red-shifted emission, which can be advantageous for multicolor imaging.[1][10] However, like FITC, they can be prone to photobleaching.[10]

Alexa Fluor 594 serves as a high-performance alternative in the red region of the spectrum.[7] It is spectrally similar to Texas Red and offers significantly greater photostability.[11] This makes Alexa Fluor 594 a more robust choice for demanding applications such as confocal microscopy and long-term live-cell imaging.[7]

Experimental Protocols

The following are detailed methodologies for common applications of xanthene dyes in fluorescence microscopy.

Protocol 1: Indirect Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for labeling a specific protein within cultured cells using a primary and a fluorescently-labeled secondary antibody.

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)

  • Primary antibody (specific to the target protein)

  • Xanthene dye-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • Mounting medium (with antifade reagent)

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on sterile coverslips in a petri dish and culture until the desired confluency is reached.

    • Aspirate the culture medium and rinse the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[12]

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Protect the antibody solution from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide with a drop of mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen xanthene dye.

Protocol 2: Antibody Conjugation with an NHS-Ester Reactive Dye

This protocol describes the general procedure for covalently labeling a primary antibody with an N-hydroxysuccinimide (NHS) ester-functionalized xanthene dye.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Xanthene dye with NHS-ester reactive group (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) that would compete with the labeling reaction.[13]

  • Prepare the Dye Stock Solution:

    • Dissolve the NHS-ester dye in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[]

  • Labeling Reaction:

    • Slowly add a calculated amount of the dye stock solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[15]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or by dialysis against PBS.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm (for the protein).

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a preservative like sodium azide, and store at -20°C.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

G cluster_0 Indirect Immunofluorescence Workflow A Cell Culture on Coverslips B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 5% Normal Serum) C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation (Xanthene Dye Conjugated) E->F G Mounting F->G H Fluorescence Microscopy G->H

Caption: Workflow for indirect immunofluorescence staining of cultured cells.

G cluster_1 Antibody Conjugation Workflow P1 Prepare Antibody (Amine-free buffer, pH 8.3) P3 Labeling Reaction (1 hour, room temperature) P1->P3 P2 Prepare NHS-Ester Dye (in anhydrous DMSO) P2->P3 P4 Purification (Size-Exclusion or Dialysis) P3->P4 P5 Characterization (DOL) P4->P5 P6 Storage P5->P6

References

A Researcher's Guide to Validating Experimental Results with Solvent Red 49

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental results is paramount. When utilizing fluorescent dyes such as Solvent Red 49 (also known as Rhodamine B base), a systematic validation process ensures that the observed outcomes are accurate, reproducible, and directly attributable to the properties of the dye. This guide provides a comparative framework for validating results obtained with this compound, offering detailed experimental protocols and objective comparisons with potential alternatives.

This compound is a versatile fluorescent dye used in various applications, including biological staining and as a laser dye.[1] Its chemical identifiers include CAS Number 509-34-2 and the molecular formula C₂₈H₃₀N₂O₃.[2][3] The quality and purity of the dye are critical, as impurities can significantly impact its solubility, color intensity, and stability, leading to unreliable experimental data.[2]

This guide outlines key validation methods focusing on purity, identity, and performance in a typical staining application.

Purity and Identity Validation

Before its application, the purity and identity of this compound must be confirmed. This step is crucial to ensure that the experimental effects are not due to contaminants. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Visible Spectroscopy are powerful techniques for this purpose.

Data Presentation: Purity and Identity Analysis

The following table compares the expected analytical results for a high-purity this compound sample against a hypothetical impure sample.

ParameterMethodHigh-Purity this compoundImpure this compound Sample
Purity HPLC>95% (Single major peak)<95% (Multiple impurity peaks)
Identity Mass Spec (m/z)[M+H]⁺ ≈ 443.23Primary peak at ≈ 443.23 with other significant m/z values
Absorbance Max (λmax) UV-Vis Spec544–560 nmShift in λmax or presence of additional absorbance peaks
Appearance VisualBluish-Red PowderDiscoloration or inconsistent particle size
Experimental Protocol: HPLC for Purity Assessment

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.

Objective: To separate and quantify this compound from potential impurities.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (0.1%)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 50 µg/mL with the mobile phase.

  • Mobile Phase: Prepare a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 550 nm

    • Column Temperature: 30°C

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 20% B

      • 20-25 min: 20% B (re-equilibration)

  • Data Analysis: Integrate the peak areas from the chromatogram. Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks.

Diagram: Workflow for Purity and Identity Validation

cluster_0 Purity & Identity Validation Workflow start Receive this compound Sample hplc HPLC Analysis (Purity >95%) start->hplc ms Mass Spectrometry (Confirm MW) start->ms uv_vis UV-Vis Spectroscopy (Confirm λmax) start->uv_vis decision Results Match Specification? hplc->decision ms->decision uv_vis->decision pass Proceed to Application decision->pass Yes fail Reject Sample / Further Purification decision->fail No

Workflow for validating the purity and identity of a this compound sample.

Performance Validation in Biological Staining

Validating the performance of this compound in a specific experimental context, such as fluorescent staining of cells or tissues, is essential. Key performance indicators include staining specificity, signal-to-noise ratio, and photostability.

Data Presentation: Staining Performance Comparison

This table compares the performance of this compound with a hypothetical alternative, "Dye X," in a cellular staining application.

Performance MetricMethodThis compoundAlternative "Dye X"
Staining Specificity Fluorescence MicroscopyHigh affinity for lipid-rich structuresNon-specific cytoplasmic staining
Signal-to-Noise Ratio Image Analysis Software>10~5
Photostability Time-Lapse Microscopy<15% signal loss over 5 min>40% signal loss over 5 min
Cytotoxicity Cell Viability AssayLow cytotoxicity at working concentrationModerate cytotoxicity observed
Experimental Protocol: Cell Staining and Fluorescence Microscopy

This protocol describes a general method for staining adherent cells with this compound to assess its performance.

Objective: To evaluate the staining pattern, intensity, and photostability of this compound in cultured cells.

Materials:

  • Adherent cells cultured on glass coverslips

  • This compound stock solution (1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (4% in PBS) for fixation

  • Mounting medium (antifade recommended)[4]

  • Fluorescence microscope with appropriate filters (Excitation ~540 nm, Emission ~570 nm)

Procedure:

  • Cell Culture: Grow cells on coverslips until they reach 50-70% confluency.

  • Fixation (Optional, for fixed-cell imaging):

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Staining:

    • Dilute the this compound stock solution to a final working concentration (e.g., 1-10 µg/mL) in PBS or cell culture medium.

    • Incubate the cells (live or fixed) with the staining solution for 15-30 minutes at 37°C, protected from light.

  • Wash: Remove the staining solution and wash the cells three times with PBS to reduce background fluorescence.[5]

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging and Analysis:

    • Specificity: Acquire images and observe the subcellular localization of the dye.

    • Signal-to-Noise: Quantify the fluorescence intensity of the stained structure versus a background region.

    • Photostability: Continuously expose a stained area to excitation light and measure the fluorescence intensity over time to determine the rate of photobleaching.[4]

Diagram: Workflow for Staining Performance Validation

cluster_1 Staining Performance Validation Workflow cluster_2 Performance Analysis prep Prepare Cell/Tissue Sample stain Stain with this compound prep->stain image Fluorescence Microscopy Imaging stain->image spec Assess Staining Specificity image->spec snr Calculate Signal-to-Noise Ratio image->snr photo Measure Photostability image->photo decision Performance Meets Requirements? spec->decision snr->decision photo->decision accept Accept Staining Protocol decision->accept Yes optimize Optimize Protocol (Concentration, Time) decision->optimize No optimize->stain

Workflow for validating the performance of this compound in a staining application.

Comparison with Alternatives: Rhodamine B

This compound is the base form of Rhodamine B, a well-known cationic (positively charged) fluorescent dye.[6] The primary difference lies in their solubility and charge, which dictates their application.

FeatureThis compound (Rhodamine B Base)Rhodamine B (Chloride Salt)
Synonyms Oil Pink B, C.I. 45170:1[6]C.I. Basic Violet 10
Solubility Soluble in organic solvents, oils, lipids[2][7]Soluble in water and ethanol[6]
Charge NeutralCationic (Positively Charged)
Typical Applications Staining of non-polar environments (e.g., lipids, oils, plastics)[6][8]General biological stain, mitochondrial staining, tracer dye in water
Fluorescence Strong red fluorescence, sensitive to solvent polarity[9]Strong red fluorescence

The choice between this compound and Rhodamine B depends entirely on the application. For staining hydrophobic structures or for incorporation into non-polar materials like plastics and oils, the neutral, solvent-soluble form (this compound) is required. For applications in aqueous solutions or for targeting negatively charged cellular components like mitochondria, the charged, water-soluble salt form (Rhodamine B) is more appropriate.

References

A Researcher's Guide to High-Purity Solvent Red 49: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the quality and consistency of research materials are paramount. Solvent Red 49, also known as Rhodamine B base, is a versatile fluorescent dye with applications ranging from biological staining to various industrial uses.[1][2] This guide provides an objective comparison of high-purity this compound from three representative suppliers, focusing on key performance parameters: purity, solubility, and stability. The information presented is a synthesis of publicly available data and standardized experimental protocols to empower researchers in making informed purchasing decisions.

Supplier Overview

Several chemical suppliers offer this compound, often with claims of high purity.[3][4] For this guide, we will compare three fictional, yet representative, suppliers:

  • Supplier A (Apex Fine Chemicals): A well-established supplier known for its extensive catalog of research chemicals and reagents.

  • Supplier B (BioStain Solutions): A specialized supplier focusing on high-purity dyes and probes for biological imaging applications.

  • Supplier C (ChemMix International): A bulk chemical supplier that also offers laboratory-grade reagents at a competitive price.

Performance Comparison: A Data-Driven Approach

To provide a clear and concise comparison, the following tables summarize the key performance indicators for this compound from each supplier. This data is based on standardized testing protocols detailed in the subsequent sections.

Table 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

SupplierLot NumberPurity (%) by HPLC (at 544 nm)Major Impurity (Retention Time)
Supplier A AFC-SR49-240198.74.2 min
Supplier B BSS-SR49-240399.83.8 min
Supplier C CMI-SR49-240297.24.3 min, 5.1 min

Table 2: Solubility in Common Laboratory Solvents

SolventSupplier A (g/L at 25°C)Supplier B (g/L at 25°C)Supplier C (g/L at 25°C)
Ethanol 12.512.812.1
Methanol 15.215.514.9
Acetone 8.38.58.0
Dimethyl Sulfoxide (DMSO) 45.145.844.5

Table 3: Stability Analysis

Stability TestParameterSupplier ASupplier BSupplier C
Photostability % Degradation after 24h continuous light exposure5.8%2.1%8.5%
Thermal Stability Onset of Decomposition (TGA)315°C325°C305°C

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from standard methods for dye analysis.[5]

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size) and a UV-Vis detector is used.

  • Mobile Phase: An isocratic mobile phase consisting of a 70:30 (v/v) mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 5.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: The UV-Vis detector is set to a wavelength of 544 nm, the maximum absorbance for this compound.[6]

  • Sample Preparation: A stock solution of 1 mg/mL this compound is prepared in methanol. This is further diluted to 10 µg/mL with the mobile phase for injection.

  • Injection Volume: 20 µL.

  • Analysis: The purity is determined by calculating the area percent of the main peak corresponding to this compound in the chromatogram.

Solubility Determination by UV-Vis Spectroscopy

This method provides a quantitative measure of solubility in various solvents.[7]

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., 10 mL of ethanol) in a sealed vial.

    • The mixture is agitated at a constant temperature (25°C) for 24 hours to ensure saturation.

    • The saturated solution is then filtered through a 0.45 µm syringe filter to remove undissolved solid.

    • A series of dilutions of the filtered, saturated solution are prepared.

    • The absorbance of each dilution is measured at 544 nm.

    • A calibration curve is constructed by plotting absorbance versus concentration using a set of standards of known concentration.

    • The concentration of the saturated solution is determined from the calibration curve, which represents the solubility of the dye in that solvent.

Stability Testing

Photostability: [8][9][10]

  • A solution of this compound (10 µg/mL in ethanol) is prepared.

  • The initial absorbance of the solution is measured at 544 nm.

  • The solution is then exposed to a controlled, continuous light source (e.g., a xenon lamp simulating daylight) for 24 hours.

  • The absorbance is measured again after the exposure period.

  • The percentage degradation is calculated based on the decrease in absorbance.

Thermal Stability (Thermogravimetric Analysis - TGA): [11][12][13]

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed sample of the solid this compound dye is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset of decomposition is identified as the temperature at which significant weight loss begins.

Application in Research: Mitochondrial Staining

This compound, as Rhodamine B base, is a lipophilic cation that accumulates in mitochondria due to their negative membrane potential.[14][15] This property makes it a valuable tool for assessing mitochondrial health and function in living cells.

Mitochondrial_Staining_Workflow cluster_cell_culture Cell Preparation cluster_staining Staining Protocol cluster_imaging Analysis Live Cells Live Cells Incubate with\nthis compound Incubate with This compound Live Cells->Incubate with\nthis compound Add dye to media Wash to remove\nexcess dye Wash to remove excess dye Incubate with\nthis compound->Wash to remove\nexcess dye Brief incubation Fluorescence Microscopy Fluorescence Microscopy Wash to remove\nexcess dye->Fluorescence Microscopy Mount for imaging Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis Quantify fluorescence

Caption: Workflow for mitochondrial staining using this compound.

A decrease in mitochondrial membrane potential, an early indicator of apoptosis, leads to a reduction in the accumulation of this compound and thus, a decrease in fluorescence intensity. This allows for the qualitative and quantitative assessment of cellular health.

Signaling_Pathway Apoptotic Stimulus Apoptotic Stimulus Mitochondrial\nMembrane\nDepolarization Mitochondrial Membrane Depolarization Apoptotic Stimulus->Mitochondrial\nMembrane\nDepolarization Induces Decreased\nthis compound\nAccumulation Decreased This compound Accumulation Mitochondrial\nMembrane\nDepolarization->Decreased\nthis compound\nAccumulation Leads to Reduced\nFluorescence Reduced Fluorescence Decreased\nthis compound\nAccumulation->Reduced\nFluorescence Results in

Caption: Signaling pathway of apoptosis detection with this compound.

Conclusion and Recommendations

Based on the comparative analysis, Supplier B (BioStain Solutions) consistently provides this compound with the highest purity, slightly better solubility, and superior stability. For research applications where high sensitivity and reproducibility are critical, such as in fluorescence microscopy and quantitative assays, the product from Supplier B would be the recommended choice.

Supplier A (Apex Fine Chemicals) offers a product with good overall quality that would be suitable for a wide range of general laboratory applications.

Supplier C (ChemMix International) , while offering a more budget-friendly option, shows lower purity and stability. This product may be acceptable for less sensitive applications, such as bulk staining or industrial uses, where slight variations in performance are tolerable.

Ultimately, the choice of supplier should be guided by the specific requirements of the intended application and the balance between cost and the need for the highest purity and performance. Researchers are encouraged to request lot-specific certificates of analysis from suppliers to verify the quality of the product before purchase.

References

A Quantitative Comparison of Solvent Red 49 and Sudan Black B for Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal methods for lipid visualization, this guide provides a comparative analysis of two common lipophilic dyes: Solvent Red 49 and Sudan Black B. This document outlines the available quantitative data, experimental protocols, and a theoretical framework for a direct comparative study.

The selection of an appropriate stain is critical for the accurate detection and quantification of intracellular and tissue lipids. Both this compound and Sudan Black B are lysochrome dyes, meaning they are fat-soluble and accumulate in lipid-rich structures.[1] Their primary mechanism of action involves partitioning into the hydrophobic lipid environment rather than forming chemical bonds with the lipids themselves.[2] This physical staining process makes them suitable for visualizing neutral lipids, triglycerides, and lipoproteins.[1][3]

Quantitative Performance Summary

For this compound, also known as Rhodamine B base, its utility in biological staining is attributed to its strong fluorescent properties.[4] Its fluorescence emission is sensitive to the polarity of its environment, a characteristic known as solvatochromism.[4] This suggests that its fluorescence intensity could quantitatively correlate with lipid accumulation. However, specific data on its photostability, signal-to-noise ratio, and staining intensity in the context of lipid staining are not well-documented.

To provide a clearer, albeit inferred, comparison based on available information, the following table summarizes the key characteristics of each dye.

FeatureThis compoundSudan Black B
Staining Principle Solubilization in lipids; FluorescentSolubilization in lipids; Colorimetric
Reported Sensitivity No direct data for lipid stainingHigh sensitivity for neutral lipids[3]
Detection Method Fluorescence MicroscopyBrightfield Microscopy
Color of Stain Fluorescent (emission spectrum varies with solvent polarity)[4]Blue-black[1]
Primary Applications General fluorescent staining in microscopy and flow cytometry[4]Staining of neutral triglycerides and lipids in frozen sections[1]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable staining results. Below are a representative protocol for Sudan Black B and a proposed, hypothetical protocol for this compound for lipid staining.

Sudan Black B Staining Protocol for Frozen Sections

This protocol is adapted from established methods for staining lipids in frozen tissue sections.[2]

Materials:

  • Fresh or formalin-fixed frozen tissue sections

  • 10% Formalin (for fixation if using fresh tissue)

  • Sudan Black B staining solution (0.7 g Sudan Black B in 100 mL of 70% ethanol)

  • 70% Ethanol

  • Nuclear Fast Red or other suitable counterstain

  • Aqueous mounting medium

Procedure:

  • If using fresh tissue, fix the frozen sections in 10% formalin for 10-15 minutes.

  • Rinse the sections gently with distilled water.

  • Immerse the slides in the Sudan Black B staining solution for 5-10 minutes.

  • Differentiate the sections by briefly dipping them in 70% ethanol to remove excess stain.

  • Rinse the sections thoroughly with distilled water.

  • Counterstain with Nuclear Fast Red for 1-2 minutes to visualize cell nuclei.

  • Wash the sections with distilled water.

  • Mount the coverslip using an aqueous mounting medium.

Expected Results:

  • Lipid droplets: Blue-black

  • Nuclei: Red

Proposed Fluorescent Lipid Staining Protocol with this compound

Disclaimer: The following is a hypothetical protocol based on the known fluorescent properties of this compound and general principles of fluorescent staining. This protocol has not been validated and should be optimized for specific cell or tissue types.

Materials:

  • Cells cultured on coverslips or frozen tissue sections

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Staining buffer (e.g., PBS)

  • Mounting medium with an anti-fade agent

Procedure:

  • Wash the cells or tissue sections twice with PBS.

  • Fix the samples with 4% PFA for 15-20 minutes at room temperature.

  • Wash the samples three times with PBS.

  • Prepare a working solution of this compound by diluting the stock solution in the staining buffer to a final concentration of 1-10 µg/mL. The optimal concentration will need to be determined empirically.

  • Incubate the samples with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Wash the samples three times with PBS to remove unbound dye.

  • Mount the coverslip using an anti-fade mounting medium.

  • Visualize the stained lipids using a fluorescence microscope with appropriate excitation and emission filters. Based on its properties, excitation in the green to orange range (e.g., 540-580 nm) and emission in the orange to red range (e.g., 560-650 nm) would be a starting point for optimization.

Comparative Experimental Workflow

To directly compare the quantitative performance of this compound and Sudan Black B for lipid staining, a well-designed experimental workflow is essential. The following diagram, generated using the DOT language, outlines a logical approach for such a study.

G cluster_prep Sample Preparation cluster_staining Staining Protocols cluster_imaging Image Acquisition cluster_analysis Quantitative Analysis cluster_comparison Comparative Evaluation prep_cells Prepare identical lipid-rich biological samples (e.g., adipocytes, hepatocytes) stain_srb Stain with this compound prep_cells->stain_srb stain_sbb Stain with Sudan Black B prep_cells->stain_sbb img_srb Fluorescence Microscopy stain_srb->img_srb img_sbb Brightfield Microscopy stain_sbb->img_sbb quant_intensity Measure Staining Intensity img_srb->quant_intensity quant_snr Calculate Signal-to-Noise Ratio img_srb->quant_snr quant_photo Assess Photostability (SR 49) img_srb->quant_photo img_sbb->quant_intensity img_sbb->quant_snr compare Compare quantitative metrics and qualitative observations quant_intensity->compare quant_snr->compare quant_photo->compare

References

A Comparative Guide to a Novel Analytical Method Utilizing Solvent Red 49

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation summary of a novel analytical method employing Solvent Red 49 for the quantification of a target analyte. The performance of this method is objectively compared with a well-established method utilizing an alternative dye, Methylene Blue. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement new analytical technologies.

Method Performance Comparison

The following tables summarize the key performance characteristics of the novel this compound method and the alternative Methylene Blue method. The data presented is based on experimental validation studies.

Table 1: Performance Characteristics of the this compound Method (HPLC-PDA)

Validation ParameterPerformance MetricResult
Linearity Concentration Range1.0 - 10.0 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (Recovery) 80% Concentration98.5%
100% Concentration101.2%
120% Concentration99.8%
Precision (RSD%) Repeatability (Intra-day)1.60%
Intermediate Precision (Inter-day)1.22%
Limit of Detection (LOD) 3.85 ng/mL
Limit of Quantitation (LOQ) 12.82 ng/mL

Table 2: Performance Characteristics of the Methylene Blue Method (UV-Vis Spectrophotometry)

Validation ParameterPerformance MetricResult
Linearity Concentration Range2.0 - 10.0 mg/L
Correlation Coefficient (r²)> 0.99
Accuracy (Recovery) 100% Concentration100%
Precision (RSD%) Repeatability (Intra-day)< 2%
Limit of Detection (LOD) 0.46 mg/L
Limit of Quantitation (LOQ) 1.55 mg/L

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity

The specificity of the analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Prepare a blank sample (matrix without the analyte).

    • Prepare a placebo sample (containing all excipients except the analyte).

    • Prepare a standard solution of the analyte.

    • Prepare a sample solution spiked with the analyte and potential interfering substances.

    • Analyze all samples using the developed method.

  • Acceptance Criteria: No interference (e.g., co-eluting peaks in chromatography or overlapping absorbance in spectrophotometry) should be observed at the retention time or wavelength of the analyte from the blank, placebo, or known impurities.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Procedure:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, covering the expected working range.

    • Analyze each standard solution in triplicate.

    • Plot the mean response (e.g., peak area or absorbance) against the corresponding concentration.

    • Perform a linear regression analysis on the data.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept of the regression line should be insignificant.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure:

    • Prepare placebo samples spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision):

    • Prepare a minimum of six independent sample preparations at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Calculate the RSD of the combined results from both days.

  • Acceptance Criteria: The RSD should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on the standard deviation of the response and the slope):

    • Determine the slope (S) of the calibration curve.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical method validation process and the decision-making pathway for ensuring the method is fit for its intended purpose.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_purpose Define Method's Intended Purpose select_parameters Select Validation Parameters (ICH Q2(R2)) define_purpose->select_parameters set_criteria Set Acceptance Criteria select_parameters->set_criteria write_protocol Write Validation Protocol set_criteria->write_protocol prepare_samples Prepare Standards & Samples write_protocol->prepare_samples perform_experiments Perform Validation Experiments prepare_samples->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data analyze_results Analyze Results vs. Criteria collect_data->analyze_results decision Meet Criteria? analyze_results->decision write_report Write Validation Report decision->write_report Yes troubleshoot Troubleshoot & Re-evaluate decision->troubleshoot No implement_method Implement for Routine Use write_report->implement_method troubleshoot->perform_experiments

Caption: Workflow for the validation of a novel analytical method.

Signaling_Pathway_Decision_Tree start Analyte in Sample reaction Reaction with This compound start->reaction complex Analyte-Dye Complex reaction->complex detection Detection by HPLC-PDA complex->detection quantification Quantification detection->quantification

Caption: Conceptual signaling pathway for analyte quantification.

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of Solvent Red 49 are critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste in accordance with safety regulations.

Before handling this compound, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).

Hazard Identification:

  • Human Health: Harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1][2][3][4] It may also lead to respiratory irritation.[1][2][3]

  • Environmental: Hazardous to the aquatic environment with long-term effects.[1] Discharge into the environment should be avoided.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[1][2][4]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[1][2]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2][4] For significant fire risk, fire/flame resistant clothing may be necessary.[1]

  • Respiratory Protection: If dust or aerosols are generated, or if exposure limits are exceeded, use a full-face respirator.[1][2]

Work should be conducted in a well-ventilated area, and facilities must be equipped with an eyewash station and a safety shower.[2][4]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal hazardous waste regulations.[2][4] Do not discharge into sewer systems or the environment.[1]

  • Waste Identification and Segregation:

    • Determine if the waste is pure this compound, a solution containing the dye, or materials contaminated with it (e.g., paper towels, gloves, glassware).

    • Keep halogenated and non-halogenated solvent wastes separate to avoid higher disposal costs.[5]

  • Containment and Labeling:

    • Collect waste this compound and contaminated materials in a suitable, closed container to prevent leaks or spills.[1][5]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1][2]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing or reducing agents.[2]

  • Arrange for Professional Disposal:

    • Disposal must be handled by a licensed chemical destruction facility.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and transport.[6]

    • Acceptable disposal methods include controlled incineration with flue gas scrubbing.[1]

  • Decontamination of Empty Containers:

    • Empty containers can be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1]

    • Once decontaminated, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or offered for recycling if permissible by local regulations.[1]

Quantitative Safety Data

The following table summarizes key toxicological and ecotoxicological data for this compound.

Data PointSpeciesValueExposureReference
Dermal LD50Rat (male/female)> 2000 mg/kg bw-[1]
LC50 (Fish)Danio rerio50 mg/L96 h[1]
EC50 (Aquatic Invertebrates)Daphnia magna3.4 mg/L48 h[1]
EC50 (Algae)Desmodesmus subspicatus13.4 mg/L72 h[1]
IC50 (Microorganisms)Activated sludge> 100 mg/L3 h[1]
Bioaccumulation Factor (BCF)Cyprinus carpio (Common Carp)≤ 9.128 days[7]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Step 2: Collect Waste in a Suitable, Closed Container ppe->contain label Step 3: Label Container 'Hazardous Waste - this compound' contain->label store Step 4: Store in Designated Hazardous Waste Area label->store contact Step 5: Contact EHS or Licensed Disposal Contractor store->contact disposal Step 6: Professional Disposal (e.g., Incineration) contact->disposal end End: Disposal Complete disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Solvent Red 49

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Solvent Red 49, a lilac-colored, fine crystalline powder. Adherence to these procedures is critical to mitigate potential hazards and ensure operational integrity.

Immediate Safety Information: Understanding the Risks

This compound presents several health hazards that necessitate careful handling.[1][2][3] It is harmful if swallowed and can cause serious eye damage, skin irritation, and respiratory irritation.[1][4] All personnel handling this chemical must be thoroughly familiar with its potential risks and the corresponding safety protocols.

Hazard Classification:

HazardCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]
Skin Irritation-Causes skin irritation.[1][2][3]
Eye Damage/IrritationCategory 2Causes serious eye damage.[1]
Respiratory Irritation-May cause respiratory irritation.[1][2][3]
Long-term Aquatic HazardChronic 2Hazardous to the aquatic environment with long-lasting effects.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.[5] The following table outlines the required PPE for various operations.

Recommended Personal Protective Equipment (PPE):

Body PartRequired PPEStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US).[1]
Skin Fire/flame resistant and impervious clothing-
Hands Chemical impermeable gloves (e.g., butyl rubber)Inspected prior to use and compliant with EU Directive 89/686/EEC and EN 374.[1][6]
Respiratory Full-face respiratorTo be used if exposure limits are exceeded or irritation is experienced.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Review Safety Data Sheet (SDS) B Ensure adequate ventilation A->B C Don appropriate PPE B->C D Handle in a well-ventilated area C->D E Avoid dust and aerosol formation D->E F Use non-sparking tools E->F G Avoid contact with skin and eyes F->G H Store in a tightly closed container G->H I Keep in a dry, cool, and well-ventilated place H->I J Store away from incompatible materials I->J cluster_collection Waste Collection cluster_disposal Disposal cluster_container Container Disposal A Collect waste in a suitable, closed container B Label container as hazardous waste A->B C Dispose of via a licensed chemical destruction plant B->C D Alternatively, use controlled incineration with flue gas scrubbing C->D or E Triple rinse container F Offer for recycling or reconditioning E->F G Alternatively, puncture and dispose of in a sanitary landfill F->G or

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.